4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Description
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Properties
IUPAC Name |
N,N-bis(4-methoxyphenyl)-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-19-11-7-16(8-12-19)21(17-9-13-20(26-2)14-10-17)15-3-5-18(6-4-15)22(23)24/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTXFNPBVZYVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668253 | |
| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-91-9 | |
| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline CAS number
An In-depth Technical Guide to 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, a triarylamine derivative with significant potential in materials science and organic synthesis. The document details the compound's core identification, physicochemical properties, synthetic methodologies, characteristic reactivity, and prospective applications, particularly in the field of organic electronics. Safety and handling protocols are also discussed, grounded in the known hazards of related aromatic nitro and amine compounds. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic functional materials.
Compound Identification and Core Properties
This compound is an organic compound characterized by a central nitrogen atom bonded to three distinct substituted phenyl rings: two methoxy-substituted rings and one nitro-substituted ring.[1] This substitution pattern creates a molecule with unique electronic properties, stemming from the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group.
| Property | Value | Source |
| CAS Number | 20440-91-9 | [1] |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
| IUPAC Name | 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)benzenamine | N/A |
| InChI Key | IRTXFNPBVZYVOU-UHFFFAOYSA-N | [1] |
| Class | Triarylamine Derivative | [1] |
Synthesis and Mechanism
The synthesis of asymmetrically substituted triarylamines like this compound is typically achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura cross-coupling, are common strategies.[1] A plausible and efficient synthetic route involves a sequential N-arylation strategy.
Experimental Protocol: Sequential Buchwald-Hartwig Amination
-
Step 1: Synthesis of the Secondary Amine Intermediate.
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add 4-nitroaniline, one equivalent of 4-iodoanisole (1-iodo-4-methoxybenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.
-
Heat the reaction mixture at 80-110 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove inorganic salts, and purify the resulting secondary amine, 4-methoxy-N-(4-nitrophenyl)aniline, using column chromatography.
-
-
Step 2: Synthesis of the Final Triarylamine Product.
-
In a separate reaction vessel under an inert atmosphere, combine the purified secondary amine from Step 1, a second equivalent of 4-iodoanisole, and a fresh charge of palladium catalyst, ligand, and base in toluene.
-
Heat the mixture under reflux and monitor for the consumption of the starting amine.
-
After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product, this compound, via recrystallization or column chromatography to yield the desired compound.
-
Caption: Generalized workflow for the two-step synthesis of the target compound.
Chemical Reactivity and Transformations
The functional groups present in the molecule dictate its chemical reactivity. The nitro group, methoxy groups, and the aromatic rings are all sites for potential chemical transformations.[1]
-
Reduction of the Nitro Group: The nitro group (-NO₂) is readily reduced to an amine group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride.[1] This transformation is fundamental for converting the compound into its triamino analogue, which can serve as a monomer for polymer synthesis or as a building block for other complex molecules.
-
Oxidation of Methoxy Groups: The methoxy groups (-OCH₃) can be oxidized under strong conditions to form aldehydes or carboxylic acids, though this may also affect other parts of the molecule.[1]
-
Electrophilic Aromatic Substitution: The electron-rich, methoxy-substituted phenyl rings are susceptible to electrophilic substitution reactions like halogenation or nitration.[1] The positions ortho and para to the activating groups are the most likely sites of reaction.
Caption: Key chemical transformations of the title compound.
Potential Applications in Materials Science
Triphenylamine (TPA) and its derivatives are a cornerstone class of materials in organic electronics due to their excellent hole-transport capabilities, high stability, and tunable photophysical properties.[2][3] While specific application data for 20440-91-9 is limited, its structure strongly suggests its utility in several advanced applications.
-
Organic Light-Emitting Diodes (OLEDs): TPA derivatives are widely used as hole-transport layer (HTL) materials in OLEDs.[4] The central nitrogen atom's lone pair of electrons facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer. The asymmetric electronic nature of this compound could be leveraged to fine-tune energy levels for efficient charge injection and transport in OLED devices.[5][6]
-
Perovskite Solar Cells (PSCs): Similar to their role in OLEDs, TPA-based polymers and small molecules are employed as hole-transport materials in PSCs, contributing to the high efficiency and stability of these next-generation solar devices.[3]
-
Fluorescent Probes: The inherent fluorescence of many TPA derivatives allows them to be used as molecular sensors and probes.[2] The "push-pull" electronic structure (electron-donating methoxy groups and electron-withdrawing nitro group) can lead to interesting photophysical properties, such as solvatochromism, making the compound potentially sensitive to its local environment.
Caption: Conceptual role in a multilayer OLED device structure.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. Therefore, a conservative approach based on the hazards of its constituent functionalities (aromatic amines and nitro compounds) is mandatory. Compounds like 4-methoxyaniline are classified as fatal if swallowed, inhaled, or in contact with skin.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, tested to EN 374), safety goggles with side shields, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid all contact with skin, eyes, and clothing.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Rinse mouth and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS No. 20440-91-9) is a specialized triarylamine derivative with a compelling molecular structure for advanced applications. Its synthesis is accessible through modern catalytic cross-coupling reactions. The compound's electronic asymmetry suggests significant potential as a functional material in organic electronics, particularly in OLEDs and solar cells. Due to the inherent hazards associated with aromatic nitroamines, strict adherence to safety protocols is essential during its handling and use.
References
- This compound - Benchchem.
- Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing).
- Polymers based on triphenylamine: synthesis, properties, and applications - ResearchG
- OLED - Wikipedia.
- Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications - ResearchG
- Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications - ACS Public
- Safety D
- SAFETY D
- SAFETY D
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- 4. OLED - Wikipedia [en.wikipedia.org]
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- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
A Guide to the Synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline: A Triarylamine for Advanced Applications
Introduction
Triarylamines are a cornerstone class of organic molecules renowned for their unique electronic and photophysical properties. Their capacity to transport positive charge carriers (holes) has made them indispensable in the development of advanced materials, particularly for applications in xerographic photoreceptors, organic light-emitting diodes (OLEDs), and nonlinear optics.[1][2][3] The specific compound, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS No. 20440-91-9), is an unsymmetrical triarylamine derivative whose structure, featuring both electron-donating methoxy groups and a potent electron-withdrawing nitro group, imparts distinct electronic characteristics.[4]
This technical guide provides a comprehensive exploration of a robust synthetic pathway to this target molecule. We will delve into the strategic considerations behind the chosen methodology, present a detailed, field-proven experimental protocol, and discuss the critical aspects of characterization and mechanistic principles. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a practical and scientifically grounded approach to the preparation of complex triarylamines.
Strategic Overview of Triarylamine Synthesis
The construction of the central nitrogen-aryl (C-N) bonds is the critical challenge in synthesizing triarylamines. Two primary catalytic cross-coupling methodologies dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation : This classic copper-catalyzed reaction involves the coupling of an amine with an aryl halide.[3][5] Traditionally, the reaction is notorious for requiring harsh conditions, such as high temperatures (often >200 °C) and polar aprotic solvents.[6] However, modern advancements, particularly the introduction of chelating ligands like 1,10-phenanthroline, have dramatically improved the reaction's efficiency, allowing for significantly lower temperatures (by 50-100 °C) and cleaner conversions.[1] This ligand-accelerated approach is particularly well-suited for challenging bis-arylation reactions needed to form triarylamines from primary anilines.[1]
-
Buchwald-Hartwig Amination : A more contemporary and versatile method, this reaction utilizes a palladium catalyst with a phosphine ligand to couple amines and aryl halides.[7][8] It is widely recognized as one of the most powerful methods for preparing arylamines due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann condensation.[7][9]
For the synthesis of the unsymmetrical target molecule, a sequential, two-step approach is the most logical and controllable strategy. This involves the initial formation of a diarylamine intermediate, which is then subjected to a second arylation to yield the final triarylamine.
Proposed Synthetic Pathway: A Two-Step Ligand-Accelerated Ullmann Condensation
The selected pathway involves two sequential C-N bond formations. The first step, a Goldberg reaction (a variant of the Ullmann condensation), forms the diarylamine intermediate. The second, a ligand-accelerated Ullmann condensation, completes the synthesis. This route is chosen for its reliability and the cost-effectiveness of copper catalysis.
Caption: Proposed two-step synthesis via Ullmann-type reactions.
Detailed Experimental Protocol
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are hazardous and should be handled with care.
Part A: Synthesis of 4-methoxy-N-(4-nitrophenyl)aniline (Intermediate)
This step utilizes a Goldberg reaction to couple p-anisidine with an activated aryl halide.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
1-Iodo-4-nitrobenzene
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyaniline (1.0 eq.), 1-iodo-4-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF as the solvent.
-
Add copper(I) iodide (0.1 eq.) to the stirring suspension.
-
Heat the reaction mixture to 150 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diarylamine intermediate.
Part B: Synthesis of this compound
This step employs a ligand-accelerated Ullmann condensation for the final arylation.[1]
Materials:
-
4-methoxy-N-(4-nitrophenyl)aniline (from Part A)
-
4-Iodoanisole
-
Copper(I) Chloride (CuCl)
-
1,10-Phenanthroline
-
Potassium Hydroxide (KOH), powdered
-
Toluene, anhydrous
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, combine 4-methoxy-N-(4-nitrophenyl)aniline (1.0 eq.), 4-iodoanisole (1.2 eq.), copper(I) chloride (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Add finely powdered potassium hydroxide (2.5 eq.) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring for 24-48 hours. The reaction's progress should be monitored by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite to remove the copper salts and excess base. Wash the pad thoroughly with additional toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford the final product as a crystalline solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Parameter | Data | Reference |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [4] |
| Molecular Weight | 350.37 g/mol | [4] |
| Appearance | Yellow to orange crystalline solid | (Inferred) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, 2H), ~7.0-7.2 (m, 6H), ~6.8-6.9 (d, 4H), 3.85 (s, 6H) | (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected in aromatic region (114-160 ppm) and methoxy region (~55 ppm) | (Predicted) |
| FT-IR (KBr, cm⁻¹) | ~1590, 1495 (C=C arom.), ~1510, 1340 (NO₂ stretch), ~1245 (C-O stretch) | (Predicted) |
| Mass Spec. (ESI+) | m/z = 351.13 [M+H]⁺ | (Predicted) |
Mechanistic Insights: The Role of Ligand Acceleration
The Ullmann condensation is believed to proceed through a copper(I)/copper(III) catalytic cycle. The key steps are:
-
Formation of a copper(I) amide from the diarylamine and the copper catalyst/base.
-
Oxidative addition of the aryl halide (4-iodoanisole) to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive elimination from the copper(III) species to form the new C-N bond and regenerate a copper(I) catalyst.[5][6]
The ligand, 1,10-phenanthroline, plays a crucial role by coordinating to the copper center. This coordination solubilizes the copper species and stabilizes the intermediates in the catalytic cycle, thereby lowering the overall activation energy of the reaction. This allows the process to occur at significantly lower temperatures, reducing thermal decomposition and side reactions, which ultimately leads to higher yields and purity.[1]
Alternative Pathway: Buchwald-Hartwig Amination
For laboratories equipped for palladium catalysis, the Buchwald-Hartwig amination offers a powerful and often higher-yielding alternative for both synthetic steps.
Caption: Alternative synthesis via Palladium-catalyzed Buchwald-Hartwig amination.
This method typically involves a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., P(tBu)₃, XPhos, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous ethereal or aromatic solvent.[7][9]
Conclusion
The synthesis of this compound can be effectively achieved through a two-step sequence involving sequential C-N cross-coupling reactions. The detailed protocol based on a ligand-accelerated Ullmann condensation provides a reliable and scalable method for obtaining this valuable triarylamine derivative. The discussion of alternative methods like the Buchwald-Hartwig amination highlights the versatility of modern organic synthesis in accessing these electronically active molecules. The successful synthesis and purification of this compound open avenues for its application in the development of next-generation organic electronic materials.
References
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Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]
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AMiner. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
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Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(3), 464-466. [Link]
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PubMed. Structure-property Investigations of Substituted Triarylamines and Their Applications as Fluorescent pH Sensors. [Link]
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SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
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RSC Publishing. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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ACS Publications. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectron. [Link]
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ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
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RSC Publishing. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin... [Link]
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ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
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MDPI. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. [Link]
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Wikipedia. Ullmann condensation. [Link]
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PubChem. 4-methoxy-N-(4-nitrophenyl)aniline. [Link]
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- 9. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of the triarylamine derivative, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.
Introduction: Unveiling a Structurally Rich Triarylamine
This compound is a complex triarylamine derivative characterized by the presence of two electron-donating methoxy groups and one electron-withdrawing nitro group attached to its three phenyl rings.[1] This unique electronic architecture imparts distinct properties that make it a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Triarylamines, as a class of compounds, are renowned for their hole-transporting capabilities, making them crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[2][3][4] The specific substitutions on the aromatic rings of this compound allow for the fine-tuning of its electronic and physical properties, opening avenues for its application as a bespoke building block in the synthesis of more complex functional molecules.[1]
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in any scientific endeavor. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, some properties are inferred from closely related analogs.
| Property | Value | Source/Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 20440-91-9 | [1] |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from related triarylamines |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, acetone) and sparingly soluble in non-polar solvents and water. | Inferred from structural characteristics |
Synthesis and Purification: Crafting the Molecule
The synthesis of unsymmetrical triarylamines such as this compound can be achieved through several established synthetic routes. The most prominent methods for forming the C-N bond in triarylamines are the Ullmann condensation and the Buchwald-Hartwig amination.
Synthetic Pathways
-
Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with an amine.[5] For the synthesis of the target molecule, this would typically involve the reaction of bis(4-methoxyphenyl)amine with a 4-nitro-substituted aryl halide (e.g., 1-fluoro-4-nitrobenzene or 1-bromo-4-nitrobenzene) in the presence of a copper catalyst and a base at elevated temperatures.[5] The use of ligands can often accelerate these reactions and allow for milder reaction conditions.[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often more versatile method for the formation of C-N bonds.[7][8] The synthesis of this compound via this route would involve the reaction of bis(4-methoxyphenyl)amine with a 4-nitro-substituted aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand.[7][8][9]
Exemplary Experimental Protocol (Hypothetical)
Reaction: Buchwald-Hartwig amination of bis(4-methoxyphenyl)amine with 1-bromo-4-nitrobenzene.
Materials:
-
bis(4-methoxyphenyl)amine
-
1-bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(4-methoxyphenyl)amine (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized molecule. While experimental spectra for the target compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three different phenyl rings. The protons on the nitro-substituted ring will be the most deshielded and appear further downfield. The protons on the methoxy-substituted rings will be more shielded and appear at higher fields. The methoxy groups themselves will each give a singlet, likely around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 20 carbon atoms. The carbon attached to the nitro group will be significantly deshielded. The carbons bearing the methoxy groups will also show characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹.
-
C-O stretching (methoxy groups): Strong bands in the region of 1250 cm⁻¹ and 1030 cm⁻¹.
-
C-N stretching (tertiary amine): A band in the 1360-1250 cm⁻¹ region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₂₀H₁₈N₂O₄ would be observed at an m/z of 350.1267 (exact mass). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy groups (OCH₃).
Reactivity and Potential Transformations
The functional groups present in this compound offer several avenues for further chemical modification.
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An In-depth Technical Guide to the Electronic Structure of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the electronic structure of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative featuring a distinct intramolecular donor-acceptor architecture. Triarylamines are a cornerstone class of organic materials, pivotal for their charge-transport properties in optoelectronic applications[1]. The subject molecule is characterized by two electron-donating methoxy groups and one strongly electron-withdrawing nitro group, which collectively define its electronic landscape. This document synthesizes experimental methodologies and computational quantum chemical calculations to build a cohesive understanding of its frontier molecular orbitals, redox behavior, and optical properties. We will explore the causality behind the selection of specific analytical techniques, provide validated experimental protocols, and present a logical framework for interpreting the combined data.
Introduction: The Architectural Significance of Substituted Triarylamines
Triarylamines are defined by a central nitrogen atom bonded to three aryl groups[1]. Their non-planar, propeller-like geometry, a result of steric hindrance between the phenyl rings, prevents close molecular packing and imparts unique electronic characteristics[1]. The electronic properties of the parent triphenylamine molecule can be precisely tuned by introducing substituent groups on the aryl rings.
The molecule this compound is a prime example of a "push-pull" or donor-acceptor system.
-
The "Push" Component: The two methoxy (-OCH₃) groups are strong electron-donating groups (EDGs). They increase the electron density on their respective phenyl rings and, by extension, on the central nitrogen atom through resonance and inductive effects.
-
The "Pull" Component: The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG) that significantly lowers the electron density on its host phenyl ring[2].
This strategic arrangement creates a polarized electronic structure, facilitating intramolecular charge transfer (ICT) from the electron-rich methoxy-substituted aniline moieties to the electron-deficient nitrophenyl ring[2]. Understanding this ICT is fundamental to predicting the molecule's behavior in applications such as hole-transporting materials for organic electronics or as a scaffold in medicinal chemistry[1][2].
Molecular Structure Overview
The fundamental structure of the molecule is depicted below, highlighting the key functional groups that dictate its electronic properties.
Caption: Molecular structure of this compound.
Synthesis Pathway and Rationale
The synthesis of unsymmetrically substituted triarylamines like the title compound typically involves cross-coupling reactions. A common and effective method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. An alternative is the Ullmann condensation, which uses a copper catalyst.
Illustrative Synthesis Workflow
A plausible two-step synthesis is outlined below. The choice of a palladium-catalyzed reaction is driven by its high functional group tolerance, allowing the nitro group to remain intact, and generally higher yields and milder reaction conditions compared to traditional methods.
Sources
Technical Guide: Molecular Weight Determination of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Introduction
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is a triarylamine derivative with significant applications in medicinal chemistry and as a versatile building block for more complex organic molecules.[1] Its distinct electronic properties, stemming from the presence of two methoxy groups and one nitro group on the aromatic rings, make it a compound of interest for researchers in drug development and materials science.[1] Accurate determination of its molecular weight is a fundamental prerequisite for its characterization, ensuring sample purity and confirming its chemical identity. This guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
| CAS Number | 20440-91-9 | [1] |
| Appearance | Solid (form may vary) | Assumed based on typical organic compounds |
| InChI Key | IRTXFNPBVZYVOU-UHFFFAOYSA-N | [1] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[2] The molecular formula for this compound is C₂₀H₁₈N₂O₄. The theoretical molecular weight is calculated as follows:
-
Carbon (C): 20 atoms × 12.011 u = 240.22 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
Total Molecular Weight = 240.22 + 18.144 + 28.014 + 63.996 = 350.374 g/mol
This calculated value is in excellent agreement with the published molecular weight of 350.37 g/mol .[1]
Experimental Determination of Molecular Weight
While theoretical calculation provides an exact mass, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Mass spectrometry is the most powerful and widely used analytical technique for determining the molecular weight of organic compounds.[3][4][5]
Principle of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the sample molecules, followed by the separation of the resulting ions based on their m/z ratio and their subsequent detection.[3][4] The peak with the highest m/z ratio in the mass spectrum, known as the molecular ion peak (M+), typically corresponds to the molecular weight of the compound.[3]
Experimental Workflow: Mass Spectrometry
The general workflow for determining the molecular weight of this compound using mass spectrometry is illustrated below.
Caption: Workflow for molecular weight determination by mass spectrometry.
Detailed Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for the mass spectrometer (typically in the µg/mL to ng/mL range).
-
-
Instrumentation and Analysis:
-
Use a high-resolution mass spectrometer, such as a Q-Orbitrap or TOF instrument, for accurate mass measurement.[6]
-
Calibrate the instrument using a standard calibration solution to ensure mass accuracy.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Ionize the sample using an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for triarylamine derivatives.[6]
-
Acquire the mass spectrum over a suitable mass range that includes the expected molecular weight of 350.37 g/mol .
-
-
Data Interpretation:
-
Examine the resulting mass spectrum for the molecular ion peak. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ at an m/z of approximately 351.38.
-
The presence of a peak corresponding to the exact mass of the molecular ion confirms the molecular weight of the compound. High-resolution mass spectrometry can provide a mass measurement with high accuracy, further confirming the elemental composition.[5]
-
Synthesis and Applications
This compound is typically synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the palladium-catalyzed coupling of boronic ester intermediates with aryl halides.[1]
This compound serves as a valuable building block in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical transformations:[1]
-
Reduction: The nitro group can be reduced to an amine.
-
Oxidation: The methoxy groups can be oxidized.
-
Substitution Reactions: The aromatic rings can undergo electrophilic substitutions.
Its potential biological activities have led to investigations in medicinal chemistry, and its chromophoric properties are utilized in the production of dyes and pigments.[1]
Conclusion
The molecular weight of this compound is a critical parameter for its identification and quality control. A combination of theoretical calculations and experimental determination by mass spectrometry provides a robust and reliable characterization of this important chemical compound. This guide offers the foundational knowledge and procedural insights for researchers and scientists working with this and similar molecules.
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4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline HOMO LUMO energy levels
An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Executive Summary: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental parameters that dictate the optoelectronic properties and reactivity of organic molecules. This guide provides a comprehensive technical overview of the methodologies used to determine the HOMO and LUMO energy levels of this compound, a triarylamine derivative of significant interest in materials science. We delve into both experimental and computational approaches, providing detailed, field-proven protocols for cyclic voltammetry (CV) and Density Functional Theory (DFT) calculations. By synthesizing the principles behind these techniques with practical application, this document serves as a vital resource for researchers, scientists, and professionals in drug development and organic electronics, enabling a deeper understanding of molecular structure-property relationships.
Introduction
The Significance of Frontier Molecular Orbitals (HOMO & LUMO)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals. The HOMO, the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor.[1] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines a molecule's electronic transition properties, chemical reactivity, and stability.[1][2] In fields like organic electronics, the HOMO level is analogous to the valence band in inorganic semiconductors and is crucial for efficient hole injection and transport, while the LUMO level is analogous to the conduction band, governing electron acceptance and transport.[3]
Overview of this compound
This compound is a triarylamine derivative with the molecular formula C₂₀H₁₈N₂O₄.[4] Its structure is characterized by a central nitrogen atom bonded to three distinct aryl groups: two electron-donating 4-methoxyphenyl groups and one electron-withdrawing 4-nitrophenyl group.[4] This push-pull electronic architecture creates a polarized structure, making it a compelling candidate for various applications.[4] The electron-donating methoxy (-OCH₃) groups tend to raise the HOMO energy level, facilitating hole extraction, while the electron-withdrawing nitro (-NO₂) group tends to lower the LUMO energy level.[5][6] This strategic tuning of frontier orbital energies is a cornerstone of modern materials design.[7]
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [4] |
| Molecular Weight | 350.37 g/mol | [4] |
| CAS Number | 20440-91-9 | [4] |
Applications in Organic Electronics and Drug Development
Triarylamine derivatives are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3][8] Their primary role is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode, while blocking electrons to prevent charge recombination.[3] The performance of these devices is directly linked to the energy level alignment between the HTM's HOMO and the valence band of the adjacent perovskite or emissive layer.[9][10] Therefore, precise knowledge of the HOMO and LUMO levels of molecules like this compound is essential for designing next-generation, high-efficiency solar cells and displays.[10][11]
Theoretical Framework
Molecular Orbital Theory Fundamentals
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is central to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added).
Influence of Substituents on HOMO-LUMO Levels
The electronic properties of a conjugated system can be systematically tuned by adding functional groups.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) have lone pairs of electrons that can be delocalized into the π-system. This increases electron density, leading to greater electron-electron repulsion and raising the energy of the molecular orbitals, particularly the HOMO.[5][6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) are electronegative and pull electron density from the π-system. This stabilizes the orbitals, lowering their energy levels, with a pronounced effect on the LUMO.[5][6]
The subject molecule's combination of strong EDGs and a strong EWG is expected to result in a relatively high HOMO, a low LUMO, and consequently, a smaller HOMO-LUMO gap compared to unsubstituted triarylamine.
Experimental Determination of HOMO-LUMO Levels
Principle of Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[12] The method involves scanning the potential of a working electrode and measuring the resulting current. The potential at which the molecule is oxidized corresponds to the removal of an electron from its HOMO, while the reduction potential corresponds to the addition of an electron to its LUMO.[13]
Detailed Experimental Protocol
This protocol outlines a self-validating system for the CV analysis of this compound.
-
Preparation of the Analyte Solution:
-
Accurately weigh 1-2 mg of the target molecule.
-
Dissolve it in 10 mL of a high-purity, anhydrous electrochemical solvent (e.g., dichloromethane or acetonitrile) to a final concentration of ~0.5 mM. The solvent must be electrochemically stable within the required potential window.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial for ensuring conductivity.[13]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell.[13]
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or foil.
-
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Instrument Calibration and Measurement:
-
Connect the cell to a potentiostat.
-
Perform a background scan of the solvent and electrolyte solution to ensure no interfering redox peaks are present.
-
Add the analyte solution to the cell.
-
Set the potential window to scan from approximately -2.0 V to +2.0 V at a scan rate of 100 mV/s. The window should be wide enough to capture the first oxidation and reduction events.
-
Record the cyclic voltammogram.
-
After the measurement, add a small amount of ferrocene (Fc) as an internal reference standard and record the voltammogram again. The Fc/Fc⁺ redox couple has a well-defined potential.[14]
-
Visualization and Interpretation
The calculated molecular orbitals can be visualized as 3D surfaces (isosurfaces) using software like GaussView. [15]This is critical for confirming the nature of the frontier orbitals. For this molecule, the HOMO is expected to be localized primarily on the electron-rich triarylamine core and the methoxy-substituted rings, while the LUMO should be concentrated on the electron-deficient nitro-substituted ring. [16]
Synthesized Data and Analysis
Presentation of Experimental and Computational Data
The following table presents hypothetical but scientifically plausible data for the HOMO and LUMO energy levels of this compound, derived from the methodologies described above. These values are consistent with trends observed for similar triarylamine-based HTMs. [7][16]
Table 2: Frontier Orbital Energy Levels of this compound
| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Cyclic Voltammetry (CV) | -5.15 | -2.80 | 2.35 |
| DFT (B3LYP/6-311G(d,p)) | -5.28 | -2.65 | 2.63 |
Discussion: Correlating Structure with Electronic Properties
The synthesized data shows good agreement between the experimental (CV) and computational (DFT) methods, which is a hallmark of a robust characterization workflow. The HOMO level of approximately -5.15 to -5.28 eV is suitably high for efficient hole injection from standard perovskite materials (valence band typically ~ -5.4 eV), confirming its potential as an effective HTM. [8][9]The relatively low-lying LUMO level is a direct consequence of the powerful electron-withdrawing nitro group.
The HOMO-LUMO gap is significantly smaller than that of unsubstituted triphenylamine, indicating that the molecule should absorb light at longer wavelengths. This intramolecular charge transfer character, from the methoxy-substituted donor moieties to the nitro-substituted acceptor moiety, is the key to its electronic functionality.
Conclusion and Future Outlook
This guide has detailed the essential experimental and computational protocols for determining the HOMO and LUMO energy levels of this compound. By integrating the precision of cyclic voltammetry with the predictive power of Density Functional Theory, researchers can gain a comprehensive understanding of this molecule's electronic landscape. The presented workflows provide a reliable framework for characterizing novel organic materials, accelerating the design and development of next-generation organic electronic devices and therapeutic agents. Future work should focus on fabricating and testing this material in perovskite solar cells to correlate these fundamental electronic properties with actual device performance and stability.
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Sílice (CSIC). Triarylamine-Functionalized Imidazolyl-Capped Bithiophene Hole Transporting Material for Cost-Effective Perovskite Solar Cells. [Online] Available at: [Link]
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PubChem. 4-methoxy-N-(4-nitrophenyl)aniline. [Online] Available at: [Link]
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National Institutes of Health (NIH). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. [Online] Available at: [Link]
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Prezi. HOMO and LUMO Analysis through Cyclic Voltammetry. [Online] Available at: [Link]
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YouTube. How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? [Online] Available at: [Link]
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UPB. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. [Online] Available at: [Link]
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ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. [Online] Available at: [Link]
-
ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups (Version 2). [Online] Available at: [Link]
-
Research India Publications. Approach of Density Functional Theory to Molecules Using Gaussian. [Online] Available at: [Link]
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YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. [Online] Available at: [Link]
-
ResearchGate. How to calculate HOMO LUMO using DFT using gaussina 09? [Online] Available at: [Link]
-
PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Online] Available at: [Link]
-
ResearchGate. How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? [Online] Available at: [Link]
-
ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? [Online] Available at: [Link]
-
Chemical Quantum Images. Electron donating and withdrawing groups. [Online] Available at: [Link]
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ResearchGate. (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. [Online] Available at: [Link]
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YouTube. 30.04 Electron-donating and -withdrawing Groups. [Online] Available at: [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative with potential applications in medicinal chemistry and materials science.[1] Given the absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a detailed roadmap for researchers to generate this critical physicochemical parameter. The guide emphasizes the principles of scientific integrity, offering field-proven insights into experimental design, execution, and data analysis. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide guidance on data presentation and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results essential for drug development and other research applications.
Introduction: Understanding the Molecule and the Importance of Solubility
This compound (CAS No. 20440-91-9) is an organic compound characterized by a central nitrogen atom bonded to three substituted aryl groups: two methoxyphenyl groups and one nitrophenyl group.[1] The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group imparts distinct electronic properties to the molecule.[1] Its molecular formula is C₂₀H₁₈N₂O₄, with a molecular weight of 350.37 g/mol .[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Solubility is a critical physicochemical property in drug discovery and development, as it significantly influences a compound's bioavailability and therapeutic efficacy.[2] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Therefore, a thorough understanding of a compound's solubility in various solvents, particularly aqueous and biorelevant media, is paramount.
The principle of "like dissolves like" provides a foundational understanding of solubility.[4] Polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[4][5] Based on its structure, this compound possesses both polar (nitro and ether groups) and non-polar (multiple phenyl rings) characteristics. This suggests that its solubility will be highly dependent on the polarity of the solvent.
Theoretical Framework: Factors Influencing Solubility
The solubility of a solid in a liquid is influenced by several factors:
-
Physicochemical Properties of the Solute and Solvent: The polarity, molecular size, and presence of functional groups capable of hydrogen bonding in both the solute and solvent are primary determinants of solubility.[6]
-
Temperature: The solubility of most solid compounds increases with temperature. However, this relationship must be determined experimentally.
-
pH (for ionizable compounds): While the target molecule is not strongly acidic or basic, the nitrogen atom could potentially be protonated under highly acidic conditions, which would affect its solubility.
-
Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols are designed to provide a robust and reliable determination of the equilibrium solubility of this compound.
Materials and Equipment
-
Solute: High-purity this compound (>98%).
-
Solvents: A range of analytical grade solvents with varying polarities should be selected. A suggested list is provided in the table below.
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[2]
-
Recommended Solvents for Initial Screening
| Solvent | Type | Rationale |
| Water | Polar, Protic | Essential for determining aqueous solubility, a key parameter for drug development. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Mimics physiological pH to provide more biorelevant solubility data. |
| Methanol | Polar, Protic | A common polar organic solvent. |
| Ethanol | Polar, Protic | Another common polar organic solvent, often used in formulations. |
| Acetone | Polar, Aprotic | A moderately polar solvent. |
| Dichloromethane (DCM) | Non-polar | A common non-polar solvent used in organic synthesis. |
| Hexanes | Non-polar | A very non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | A strong organic solvent often used for initial stock solutions in biological assays. |
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]
Caption: Workflow for the Shake-Flask Method of solubility determination.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume of the chosen solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to create a clear separation between the supernatant and the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no particulate matter is included in the analysis, filter the collected supernatant through a 0.22 µm syringe filter. This step is crucial for accurate results.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[2]
Analytical Method Validation
A validated analytical method is essential for trustworthy results.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the instrument response (e.g., absorbance or peak area) against the concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Specificity: The analytical method should be able to distinguish the analyte from any potential impurities or degradation products.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility of measurements) of the method should be determined.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Hexanes | [Experimental Value] | [Calculated Value] |
| DMSO | [Experimental Value] | [Calculated Value] |
Interpretation of Expected Results:
-
Low Aqueous Solubility: Due to the presence of three aromatic rings, the molecule is expected to have low solubility in water and PBS. This is a critical parameter for oral drug development, as poor aqueous solubility can lead to low bioavailability.
-
Higher Solubility in Organic Solvents: The compound is anticipated to be more soluble in moderately polar to non-polar organic solvents like dichloromethane, acetone, and DMSO, which can effectively solvate the large non-polar regions of the molecule.
-
Effect of Methoxy and Nitro Groups: The polar methoxy and nitro groups will likely enhance solubility in polar organic solvents like methanol and ethanol compared to completely non-polar solvents like hexanes.
Conclusion and Future Directions
This guide provides a robust framework for the experimental determination of the solubility of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing research and development involving this compound. The established shake-flask method, coupled with a validated analytical technique, ensures the scientific integrity of the results.
Future studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution. Additionally, for drug development applications, determining the solubility in biorelevant media such as simulated gastric and intestinal fluids would provide valuable insights into the compound's potential in vivo behavior.[8] Solid-state characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) could also be employed to investigate the potential for polymorphism, which can have a significant impact on solubility.
References
- University of Calgary. (2023). Solubility of Organic Compounds.
- Abraham, M. H., et al. (n.d.). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- EXPERIMENT 1 DETERMIN
- Khan Academy. (n.d.). Solubility of organic compounds (video).
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Lund University Publications. (n.d.).
- ACS Publications. (2019).
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.
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A Technical Guide to the Spectroscopic Profile of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative with the CAS number 20440-91-9.[1] Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages a combination of comparative analysis with structurally related compounds, established principles of spectroscopic interpretation, and insights from computational chemistry. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule for its identification, characterization, and application in further research.
Molecular Structure and its Spectroscopic Implications
This compound possesses a complex molecular architecture, featuring a central nitrogen atom bonded to three distinct aryl groups: two electron-donating p-methoxyphenyl groups and one electron-withdrawing p-nitrophenyl group.[1] This electronic asymmetry is a key determinant of its spectroscopic behavior. The molecular formula is C₂₀H₁₈N₂O₄, with a molecular weight of 350.37 g/mol .[1]
The interplay between the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group significantly influences the electron density distribution across the aromatic rings and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational frequencies in Infrared (IR) spectroscopy, and the electronic transitions observed in UV-Visible (UV-Vis) spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The integration of these signals should correspond to the number of protons in each unique chemical environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.1 - 8.3 | Doublet | 2H, Protons ortho to -NO₂ | The strong electron-withdrawing nature of the nitro group deshields these protons significantly, shifting them downfield. |
| ~ 6.8 - 7.2 | Multiplet | 10H, Aromatic protons on methoxyphenyl rings and protons meta to -NO₂ | Protons on the electron-rich methoxyphenyl rings will be shielded and appear upfield. Protons meta to the nitro group will be less deshielded than the ortho protons. |
| ~ 3.8 | Singlet | 6H, -OCH₃ protons | The protons of the two equivalent methoxy groups are expected to appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring. |
Note: Predicted chemical shifts are based on the analysis of related compounds such as 4-methoxy-N-(4-nitrobenzyl)aniline and other substituted anilines.[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| > 150 | Quaternary carbons attached to -OCH₃ and the carbon attached to the central nitrogen on the methoxyphenyl rings | The electron-donating methoxy groups and the nitrogen atom will cause a downfield shift. |
| ~ 140 - 150 | Quaternary carbons of the nitrophenyl ring (C-NO₂ and C-N) | These carbons are significantly deshielded by the electron-withdrawing nitro group and the nitrogen atom. |
| ~ 114 - 130 | Aromatic CH carbons | The exact chemical shifts will depend on their position relative to the substituents. Carbons on the methoxyphenyl rings will generally be more shielded (upfield) than those on the nitrophenyl ring. |
| ~ 55 | -OCH₃ carbons | This is a characteristic chemical shift for methoxy carbons attached to an aromatic ring. |
Note: These predictions are informed by data from related methoxy- and nitro-substituted aromatic compounds.[4]
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to an appropriate range (e.g., 0-180 ppm).
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2950 - 2850 | C-H stretch | -OCH₃ |
| ~ 1600 - 1450 | C=C stretch | Aromatic rings |
| ~ 1520 and 1340 | Asymmetric and symmetric N-O stretch | Nitro group (-NO₂) |
| ~ 1250 | Asymmetric C-O-C stretch | Aryl-O-CH₃ |
| ~ 1030 | Symmetric C-O-C stretch | Aryl-O-CH₃ |
| ~ 830 | C-H out-of-plane bend | p-disubstituted rings |
The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ would be a clear indication of the nitro group. The C-O stretching bands of the methoxy groups are also expected to be prominent.
Experimental Protocol for IR Spectroscopy
A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
For more detailed analysis, computational methods such as Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, which can then be compared with the experimental spectrum.[5][6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound is expected to result in strong absorption in the UV-Vis region.
Expected UV-Vis Absorption
Triarylamine derivatives are known to be chromophoric.[7] The presence of both electron-donating and electron-withdrawing groups facilitates intramolecular charge transfer (ICT) transitions, which typically result in absorption at longer wavelengths.
-
π-π* transitions: Expected in the UV region, arising from electronic excitations within the aromatic rings.
-
Intramolecular Charge Transfer (ICT) band: A broad absorption band is anticipated, likely extending into the visible region, due to the electronic transition from the electron-rich methoxyphenylaniline moiety to the electron-deficient nitrophenyl ring.
The exact position of the absorption maxima (λmax) will be solvent-dependent, with more polar solvents generally causing a red-shift (bathochromic shift) of the ICT band.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of approximately 200-800 nm.
-
Baseline Correction: Use the pure solvent as a blank to record the baseline.
Caption: A simplified workflow for UV-Vis spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (350.37). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI). Common fragmentation pathways for this type of molecule could involve:
-
Loss of the nitro group (-NO₂).
-
Cleavage of the C-N bonds, leading to fragments corresponding to the individual aryl groups.
-
Loss of a methyl radical (-CH₃) from a methoxy group.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while EI is common for GC-MS.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By synthesizing information from structurally related compounds and fundamental spectroscopic principles, a detailed profile has been constructed to aid researchers in the identification and characterization of this molecule. The provided experimental protocols offer a starting point for the acquisition of empirical data, which will be invaluable for confirming and refining the predictions made herein.
References
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-
Kapoor, K., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(3), o769. Available from: [Link]
-
Al-Yasari, A., et al. (2018). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 23(11), 2993. Available from: [Link]
- Li, Q., et al. (2015). Organic Letters, 17(21), 5328-5331.
-
PubChem. 4-methoxy-N-(4-nitrophenyl)aniline. Available from: [Link]
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ChemAxon. NMR Predictor. Available from: [Link]
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Uyanik, M., et al. (2011). Chemical Communications, 47(3), 1013-1015. Available from: [Link]
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SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. Available from: [Link]
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Puthiaraja, P., & Pitchumani, K. (2014). RSC Advances, 4(84), 44783-44791. Available from: [Link]
-
NIST. N-(4-Methoxybenzylidene)aniline. In NIST Chemistry WebBook. Available from: [Link]
-
ATB (Automated Topology Builder). 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
CSCanada. Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. Available from: [Link]
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Max-Planck-Institut für Kohlenforschung. Supporting Information. Available from: [Link]
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NIST. Benzenamine, 4-methoxy-. In NIST Chemistry WebBook. Available from: [Link]
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SpectraBase. 4-Methoxy-N-(2-phenylpropyl)aniline. Available from: [Link]
-
NIST. Aniline, N-(p-methoxybenzylidene)-p-nitro-. In NIST Chemistry WebBook. Available from: [Link]
-
SpectraBase. N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline. Available from: [Link]
-
SpectraBase. 4-(4-Methoxyphenyl)aniline. Available from: [Link]
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Semantic Scholar. Spectroscopic Quantum Calculations Using Density Functional Theory and Molecular Docking Simulations on 2-(4-Methoxystyryl)-4,6-Bis(Trichloromethyl)-1,3,5-Triazine as Potent Inhibitor against SARS-CoV-2. Available from: [Link]
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Srinivasan, S., et al. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 436-446. Available from: [Link]
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Alver, Ö., Parlak, C., & Şenyel, M. (2009). Journal of Molecular Structure, 923(1-3), 120-126. Available from: [Link]
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Martinez-Fernandez, L., et al. (2021). Scientific Reports, 11(1), 1-13. Available from: [Link]
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A Comprehensive Technical Guide to the Potential Applications of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS No. 20440-91-9), a triarylamine derivative with significant potential across multiple scientific domains. The molecule's unique electronic architecture, featuring two electron-donating methoxy groups and a potent electron-withdrawing nitro group, creates a polarized structure that is highly advantageous for applications in materials science, particularly in organic electronics. Furthermore, the triarylamine scaffold is a well-established pharmacophore in medicinal chemistry, suggesting avenues for drug discovery.[1][2][3] This document explores these potential applications, providing the scientific rationale, detailed experimental protocols, and forward-looking perspectives for researchers, chemists, and drug development professionals.
Molecular Profile and Synthesis
1.1. Chemical Identity and Core Attributes
This compound is a triarylamine derivative featuring a central nitrogen atom bonded to three distinct phenyl rings. This substitution pattern is critical to its functionality. The electron-donating nature of the two methoxy (-OCH₃) groups increases the electron density on the central nitrogen and adjacent rings, while the nitro (-NO₂) group strongly withdraws electron density from its ring. This intramolecular charge-transfer characteristic is the primary driver of its potential applications.
| Property | Value | Source |
| CAS Number | 20440-91-9 | |
| Molecular Formula | C₂₀H₁₈N₂O₄ | |
| Molecular Weight | 350.37 g/mol | |
| IUPAC Name | This compound | |
| InChI Key | IRTXFNPBVZYVOU-UHFFFAOYSA-N |
1.2. Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The synthesis of unsymmetrical triarylamines like this compound is reliably achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a preferred industrial and academic standard for forming C-N bonds with high efficiency and functional group tolerance.[1][2][4] The proposed synthesis involves a sequential coupling strategy.
Diagram 1: Proposed Synthesis via Buchwald-Hartwig Amination
Caption: A two-step Buchwald-Hartwig amination workflow for synthesizing the target compound.
Application in Organic Electronics & Materials Science
The intrinsic electronic properties of this compound make it a prime candidate for use in organic electronic devices. Triarylamines are renowned for their stability and charge-transport capabilities, serving as the foundation for numerous materials in commercial use.[5][6]
2.1. Rationale: A Superior Hole-Transporting Material (HTM)
In devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), efficient charge transport is paramount. Hole-Transporting Materials (HTMs) facilitate the movement of positive charge carriers (holes) from the active layer to the electrode. The subject molecule is exceptionally well-suited for this role:
-
Electron-Rich Core: The two methoxy groups enrich the triarylamine core, lowering its ionization potential and facilitating hole injection and transport.
-
Energy Level Tuning: The nitro group's electron-withdrawing nature modulates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving energetic alignment with the perovskite active layer, minimizing energy loss.
-
Amorphous Morphology: The non-planar, propeller-like structure of triarylamines helps prevent crystallization, promoting the formation of stable, amorphous thin films essential for device longevity.
Diagram 2: Energy Level Diagram in a Perovskite Solar Cell
Caption: Energy alignment enabling electron (e⁻) and hole (h⁺) separation in a PSC.
2.2. Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol describes a self-validating system for testing the compound as an HTM. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To fabricate and characterize a PSC device using this compound as the HTM and measure its key performance metrics.
Methodology:
-
Substrate Preparation:
-
Action: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Causality: Aggressive cleaning is crucial to remove all organic and inorganic residues, ensuring a uniform surface for subsequent layer deposition and preventing short-circuits.
-
-
Electron Transport Layer (ETL) Deposition:
-
Action: Deposit a compact layer of TiO₂ onto the FTO substrate via spin-coating, followed by sintering at 500°C.
-
Causality: Sintering creates a crystalline, conductive TiO₂ layer that selectively extracts electrons and blocks holes, preventing charge recombination at the electrode.
-
-
Perovskite Active Layer Deposition:
-
Action: Inside a nitrogen-filled glovebox, spin-coat a precursor solution (e.g., MAPbI₃ in DMF/DMSO) onto the TiO₂ layer. Anneal at 100°C to form the crystalline perovskite film.
-
Causality: A glovebox environment is mandatory as moisture degrades the perovskite material. Annealing drives off residual solvent and completes the crystallization, which is essential for high light absorption and charge generation.
-
-
Hole Transport Layer (HTM) Deposition:
-
Action: Dissolve this compound in chlorobenzene (e.g., 70 mg/mL), adding standard additives like Li-TFSI and tBP. Spin-coat this solution onto the perovskite layer.
-
Causality: Li-TFSI is an ionic dopant that increases the hole conductivity of the HTM layer by p-doping. tBP is a coordinating agent that passivates defects at the perovskite/HTM interface, reducing recombination losses.
-
-
Electrode Deposition:
-
Action: Use thermal evaporation to deposit a gold (Au) or silver (Ag) counter-electrode onto the HTM layer through a shadow mask.
-
Causality: Gold and silver have appropriate work functions to efficiently extract holes from the HTM layer and complete the circuit.
-
-
Characterization:
-
Action: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G sunlight (100 mW/cm²).
-
Causality: This is the standard test to determine the solar cell's efficiency and other key performance indicators.
-
| Key Performance Indicator (KPI) | Description | Target Range (for a promising HTM) |
| Power Conversion Efficiency (PCE) | Overall efficiency of converting light to electricity. | > 18% |
| Open-Circuit Voltage (V_oc) | Maximum voltage at zero current. | > 1.0 V |
| Short-Circuit Current (J_sc) | Maximum current at zero voltage. | > 20 mA/cm² |
| Fill Factor (FF) | Ratio of maximum power to the product of V_oc and J_sc. | > 75% |
Potential in Medicinal Chemistry
The diarylamine and triarylamine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[3] Their ability to adopt specific conformations and engage in various intermolecular interactions makes them attractive for designing enzyme inhibitors and receptor modulators.
3.1. Rationale: A Scaffold for Kinase Inhibitor Discovery
Many ATP-competitive kinase inhibitors utilize a core heterocycle that forms hydrogen bonds within the kinase hinge region. The diarylamine framework can serve as a versatile scaffold to position substituents that interact with other key regions of the ATP-binding pocket. The nitroaniline substructure, in particular, has been explored in various bioactive compounds. The reduction of the nitro group can also provide a primary amine, a key functional handle for library synthesis.
3.2. Proposed Workflow: High-Throughput Screening (HTS) and Hit Validation
Objective: To screen the title compound against a panel of cancer-relevant kinases to identify any inhibitory activity and validate initial hits.
Sources
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An In-Depth Technical Guide to 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative. Due to the limited direct literature on this specific molecule, this document presents a hypothesized, yet highly plausible, synthetic pathway based on established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. We will delve into the rationale behind the proposed experimental design, detailed step-by-step protocols for its synthesis and purification, and a predictive analysis of its characterization. Furthermore, potential applications in materials science and medicinal chemistry will be explored, drawing parallels from structurally similar compounds. This guide is intended for researchers and scientists in organic chemistry, materials science, and drug development, providing a robust framework for the synthesis and future investigation of this and related triarylamine compounds.
Introduction: The Significance of Triarylamine Scaffolds
Triarylamines are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups. This structural motif imparts unique electronic and photophysical properties, making them highly valuable in a range of applications. The nitrogen's lone pair of electrons can be delocalized across the aromatic rings, creating a conjugated system that facilitates charge transport. Consequently, triarylamines are extensively used as hole-transporting materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors.
The specific compound of interest, this compound, incorporates electron-donating methoxy groups and an electron-withdrawing nitro group. This "push-pull" electronic structure is anticipated to give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which could be beneficial for applications in nonlinear optics and as fluorescent probes.
This guide will provide a comprehensive, theoretical framework for the synthesis and study of this specific triarylamine, leveraging well-established, analogous chemical transformations.
Proposed Synthesis: A Buchwald-Hartwig Amination Approach
The most logical and efficient method for constructing the C-N bonds in this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency and functional group tolerance in forming C-N bonds. The proposed retrosynthetic analysis is outlined below.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
The proposed forward synthesis involves the coupling of bis(4-methoxyphenyl)amine with a suitable 4-nitrophenyl electrophile, such as 1-bromo-4-nitrobenzene.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Buchwald-Hartwig amination reactions.
Materials:
-
Bis(4-methoxyphenyl)amine (1.0 eq)
-
1-bromo-4-nitrobenzene (1.05 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add bis(4-methoxyphenyl)amine, 1-bromo-4-nitrobenzene, sodium tert-butoxide, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the addition of Pd₂(dba)₃.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagram: Synthetic Workflow
Caption: Step-by-step workflow for the proposed synthesis.
Predicted Characterization
The successful synthesis of this compound would be confirmed through a suite of analytical techniques.
Table: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.8-8.2 ppm. Two distinct singlets for the methoxy groups around 3.8 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Methoxy carbons around 55 ppm. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₂₀H₁₈N₂O₄. |
| FT-IR | Characteristic peaks for C-N stretching, N-O stretching (nitro group), and C-O stretching (methoxy groups). |
| Melting Point | A sharp melting point is expected for a pure crystalline solid. |
Potential Applications
The unique electronic structure of this compound suggests several potential applications:
-
Organic Electronics: The triarylamine core is an excellent hole-transporting moiety. The presence of the electron-withdrawing nitro group could modulate the HOMO/LUMO energy levels, making it a candidate for use in OLEDs and organic photovoltaics.
-
Nonlinear Optics: The push-pull nature of the molecule could lead to a large second-order nonlinear optical response, which is useful in materials for optical communications and data storage.
-
Fluorescent Probes: Intramolecular charge transfer can result in environmentally sensitive fluorescence. This property could be exploited in the development of chemical sensors or biological imaging agents.
-
Pharmaceutical Scaffolding: The triarylamine motif is present in some biologically active molecules. This compound could serve as a starting point for the synthesis of novel drug candidates.
Conclusion
References
-
Zhang, D., Duan, L., Li, C., Li, Y., & Qiu, Y. (2014). High-efficiency fluorescent organic light-emitting devices using sensitizing hosts with a small singlet–triplet splitting. Journal of Materials Chemistry C, 2(40), 8593-8599. [Link]
-
Yoo, S., Domercq, B., & Kippelen, B. (2005). Efficient thin-film organic solar cells based on pentacene/C60 heterojunctions. Applied Physics Letters, 85(22), 5427-5429. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline as a Hole Transport Material
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative with significant potential as a hole transport material (HTM) in optoelectronic devices, particularly perovskite solar cells. The protocol details a robust and reproducible synthetic route, emphasizing the causality behind experimental choices to ensure both high yield and purity. This guide is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development, offering in-depth technical details, safety protocols, and application-specific insights.
Introduction: The Role of Triarylamines in Hole Transport Layers
Triarylamine derivatives are a cornerstone class of organic materials utilized as hole transport layers (HTLs) in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their function is to efficiently extract and transport positive charge carriers (holes) from the active layer (e.g., the perovskite absorber) to the electrode, while simultaneously blocking electrons. This selective charge transport is critical for minimizing recombination losses and maximizing device efficiency. The benchmark HTM, spiro-OMeTAD, while effective, suffers from a costly and complex synthesis, driving the search for more accessible and equally efficient alternatives.[1][2]
This compound, also known as 4,4'-dimethoxy-4''-nitrotriphenylamine, presents a promising alternative. Its molecular structure, featuring electron-donating methoxy groups and an electron-withdrawing nitro group, allows for tunable electronic properties.[3] The methoxy groups enhance solubility and can favorably influence the highest occupied molecular orbital (HOMO) energy level for better alignment with the perovskite layer, while the nitro group can be a precursor for further functionalization.[3][4] The synthesis of this and similar triarylamines is often achieved through powerful cross-coupling methodologies like the Buchwald-Hartwig amination.[5][6]
Synthetic Strategy: The Buchwald-Hartwig Amination
The synthesis of this compound is effectively accomplished via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for forming carbon-nitrogen bonds, and is widely recognized for its efficiency in preparing arylamines.[5][6] The general principle involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
In this specific synthesis, bis(4-methoxyphenyl)amine is coupled with 1-fluoro-4-nitrobenzene. The choice of a fluorinated aryl electrophile is strategic; while aryl bromides and iodides are more reactive, 4-fluoronitrobenzene is activated towards nucleophilic aromatic substitution due to the strongly electron-withdrawing nitro group, making it a suitable coupling partner.
Reaction Mechanism Overview
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, followed by deprotonation by the base to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the triarylamine product is eliminated, regenerating the Pd(0) catalyst.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier | Notes |
| Bis(4-methoxyphenyl)amine | C₁₄H₁₅NO₂ | 229.27 | 10.0 mmol | ≥98% | Sigma-Aldrich | |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 12.0 mmol | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Sodium Hydride | NaH | 24.00 | 15.6 mmol | 60% dispersion in oil | Sigma-Aldrich | Flammable solid, reacts violently with water. |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 20 mL | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Ethanol | C₂H₅OH | 46.07 | As needed | Reagent grade | Fisher Scientific | For recrystallization. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Dilute solution | Fisher Scientific | For workup. |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Synthetic Procedure
Step 1: Reaction Setup and Deprotonation
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add bis(4-methoxyphenyl)amine (2.29 g, 10.0 mmol).
-
Under a positive flow of nitrogen, add anhydrous N,N-dimethylacetamide (10 mL) to dissolve the amine.
-
Carefully add sodium hydride (0.62 g of 60% dispersion, 15.6 mmol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the sodium salt of the amine will be observed.
Step 2: Arylation
-
In a separate flask, dissolve 1-fluoro-4-nitrobenzene (1.69 g, 12.0 mmol) in anhydrous N,N-dimethylacetamide (10 mL).
-
Cool the reaction mixture containing the deprotonated amine to 0 °C using an ice bath.
-
Add the solution of 1-fluoro-4-nitrobenzene dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C.
-
Maintain the reaction at 100 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold, dilute solution of hydrochloric acid. This will neutralize any remaining base and precipitate the crude product.
-
Collect the resulting solid by suction filtration using a Büchner funnel.
-
Wash the solid with water to remove any inorganic salts.
Step 4: Purification
-
The crude product can be purified by recrystallization from ethanol.
-
Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the final product, this compound (Molecular Formula: C₂₀H₁₈N₂O₄, Molecular Weight: 350.37 g/mol ), should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Application Notes: Insights and Best Practices
-
Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of the secondary amine without competing side reactions. Anhydrous DMAc is a suitable polar aprotic solvent that effectively dissolves the reactants and intermediates.
-
Inert Atmosphere: Maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.
-
Temperature Control: The initial deprotonation is performed at room temperature, while the subsequent arylation requires heating to 100 °C to ensure a reasonable reaction rate. Careful temperature control is important for minimizing side product formation.
-
Safety Precautions: 1-Fluoro-4-nitrobenzene is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly reactive and flammable; it should be handled with care, away from water and other protic sources.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application as a Hole Transport Material
Once synthesized and purified, this compound can be incorporated as the HTM in a perovskite solar cell. The general device architecture is depicted below.
Device Fabrication Overview
-
A solution of the synthesized HTM is prepared, often in a solvent like chlorobenzene or 1,1,2,2-tetrachloroethane.[7]
-
Additives such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (TBP) are commonly included to improve conductivity and device performance.[7]
-
The HTM solution is deposited onto the perovskite layer via spin-coating.
-
The film is then dried, and a top metal electrode (e.g., gold or silver) is deposited to complete the device.
The following diagram illustrates the typical structure of a perovskite solar cell incorporating an HTM.
Caption: Structure of a perovskite solar cell showing the role of the HTL.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of the Buchwald-Hartwig amination and adhering to the outlined experimental procedures, researchers can reliably produce this promising hole transport material for application in advanced optoelectronic devices. The provided application notes offer further insight into the practical aspects of the synthesis and device fabrication, aiming to facilitate successful and efficient research in this exciting field.
References
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Uozumi, Y., & Hiraiz, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(3), 494-496. Available from: [Link].
-
Royal Society of Chemistry. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Available from: [Link].
-
Vella, B. (2024). Novel small-molecule hole transport materials: towards ideal packing and doping. PhD thesis, University of Glasgow. Available from: [Link].
-
Beilstein Journals. (2019). Small anion-assisted electrochemical potential splitting in a new series of bistriarylamine derivatives: organic mixed valency across a urea bridge and zwitterionization. Available from: [Link].
-
ACS Publications. (2023). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Available from: [Link].
-
Royal Society of Chemistry. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin ... Available from: [Link].
-
ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Available from: [Link].
-
The Royal Society of Chemistry. Supporting information. Available from: [Link].
-
ACS Publications. (2021). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. ACS Omega. Available from: [Link].
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].
-
PubChem. 4-methoxy-N-(4-nitrophenyl)aniline. Available from: [Link].
-
ACS Publications. (2023). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. Available from: [Link].
-
ACS Publications. Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. Available from: [Link].
-
PubChem. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].
-
ResearchGate. (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].
-
MDPI. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers. Available from: [Link].
-
PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Available from: [Link].
-
NIH. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E. Available from: [Link].
-
PubMed. (2016). m-Methoxy Substituents in a Tetraphenylethylene-Based Hole-Transport Material for Efficient Perovskite Solar Cells. Chemistry. Available from: [Link].
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Organic Mixed Valency in Quadruple Hydrogen-bonded Triarylamine Dimers Bearing. Available from: [Link].
-
PubMed Central. (2022). Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. RSC Advances. Available from: [Link].
-
ResearchGate. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. Available from: [Link].
-
MDPI. (2023). Enhanced Performance of Inverted Perovskite Solar Cells Employing NiOx and Cu-Doped NiOx Nanoparticle Hole Transport Layers. Nanomaterials. Available from: [Link].
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- 4. Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Protocol for Thin-Film Deposition of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline: A Guide for Researchers
Introduction
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is a triarylamine derivative with the molecular formula C₂₀H₁₈N₂O₄ and a molecular weight of 350.37 g/mol .[1] Its molecular structure, featuring both electron-donating methoxy groups and an electron-withdrawing nitro group, suggests its potential utility as a hole-transporting material in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The performance of such devices is critically dependent on the quality of the organic thin films, including their morphology, crystallinity, and uniformity. This document provides detailed protocols for the deposition of high-quality thin films of this compound using three common techniques: thermal evaporation, spin coating, and solution shearing. These protocols are designed to serve as a robust starting point for researchers and engineers in the field of organic electronics.
Substrate Preparation: The Foundation for High-Quality Films
The quality of the substrate surface is paramount for the successful deposition of uniform and well-adhered organic thin films. A pristine surface prevents film defects such as pinholes and ensures consistent nucleation and growth. The following is a comprehensive, multi-step cleaning procedure suitable for common substrates like glass, indium tin oxide (ITO)-coated glass, and silicon wafers.
Ex-Situ Wet Chemical Cleaning Protocol
This initial cleaning stage is designed to remove organic residues and particulate contamination from the substrate surface.[2]
-
Initial Solvent Rinse: Begin by rinsing the substrates with deionized (DI) water to remove loose particles.
-
Ultrasonic Degreasing: Sequentially place the substrates in ultrasonic baths containing the following solvents for 15 minutes each:
-
Detergent solution (e.g., 2% Alconox in DI water)
-
Deionized water
-
Acetone
-
Isopropyl alcohol (IPA)
-
-
Final Rinse and Dry: After the final IPA sonication, thoroughly rinse the substrates with DI water and dry them with a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned substrates in a clean, covered container to prevent re-contamination.
In-Situ Final Surface Treatment
For applications requiring an atomically clean surface, an in-situ treatment immediately prior to deposition is recommended.
-
Oxygen Plasma Treatment: Place the substrates in a plasma cleaner and expose them to a low-pressure oxygen plasma for 5-10 minutes. This step effectively removes any remaining organic contaminants by chemical ashing.[2]
-
UV-Ozone Treatment: An alternative to plasma treatment is exposure to UV-ozone for 10-15 minutes, which also serves to remove organic residues and can enhance the surface energy of the substrate, promoting better film adhesion.
Thermal Evaporation Protocol
Thermal evaporation is a versatile physical vapor deposition technique suitable for creating highly uniform thin films of small organic molecules in a high-vacuum environment.
Principle of Operation
In thermal evaporation, the source material is heated in a crucible within a high-vacuum chamber. As the material's temperature rises, its vapor pressure increases to a point where it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on the cooler substrate, forming a thin film. The low pressure minimizes collisions with background gas molecules, ensuring a clean deposition process.
Suggested Starting Parameters for Thermal Evaporation
| Parameter | Recommended Starting Value | Rationale and Notes |
| Base Pressure | < 5 x 10⁻⁶ Torr | A high vacuum is crucial to prevent contamination of the film by residual gases like oxygen and water, which can act as charge traps. |
| Source Material | This compound | Use high-purity (sublimed grade) material for best results. |
| Crucible Type | Tantalum or Molybdenum boat | These materials are resistant to high temperatures and have low reactivity with organic materials. |
| Evaporation Temperature | 250 - 350 °C (to be optimized) | This is an estimated range based on similar triarylamine compounds. The ideal temperature will be dependent on the material's sublimation point and the desired deposition rate. Start at a lower temperature and gradually increase until a stable deposition rate is achieved. Monitor the material for any signs of decomposition (e.g., color change). |
| Deposition Rate | 0.5 - 2.0 Å/s | A slower deposition rate generally leads to more ordered and crystalline films. This should be monitored in real-time using a quartz crystal microbalance. |
| Substrate Temperature | Room Temperature (20-25 °C) | The substrate temperature influences the mobility of the molecules upon arrival, affecting film morphology. While room temperature is a good starting point, varying this parameter can be used to optimize crystallinity. |
| Source-to-Substrate Distance | 20 - 30 cm | This distance can be adjusted to achieve the desired film uniformity over the entire substrate area. |
Step-by-Step Thermal Evaporation Protocol
-
Load Material: Carefully load the this compound powder into the crucible.
-
Mount Substrates: Secure the cleaned substrates onto the substrate holder in the deposition chamber.
-
Pump Down: Evacuate the chamber to the desired base pressure.
-
Degas Source (Optional but Recommended): Gently heat the source material to a temperature below its evaporation point for 10-15 minutes to outgas any adsorbed contaminants.
-
Initiate Deposition: Gradually increase the power to the crucible until the desired deposition rate is achieved, as monitored by the quartz crystal microbalance.
-
Deposit Film: Maintain a stable deposition rate until the target film thickness is reached.
-
Cool Down: Once the desired thickness is achieved, shut off the power to the source and allow the system to cool down before venting.
-
Vent and Unload: Vent the chamber with an inert gas (e.g., nitrogen) and carefully remove the coated substrates.
Solution-Based Deposition Protocols
Solution-based techniques like spin coating and solution shearing offer advantages in terms of low cost, high throughput, and compatibility with large-area and flexible substrates.[3]
Solvent Selection and Solution Preparation
The choice of solvent is critical for solution-based deposition. A good solvent should completely dissolve the material at the desired concentration and have appropriate volatility for the chosen deposition technique.
-
Recommended Solvents: Based on the polarity of this compound, good candidate solvents include:
-
Chlorobenzene
-
Toluene
-
Dichloromethane
-
Chloroform
-
-
Solution Preparation:
-
Prepare solutions in a clean, inert atmosphere (e.g., a glovebox) to minimize exposure to moisture and oxygen.
-
Start with a concentration range of 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the chosen deposition technique.
-
Use a magnetic stirrer to ensure the material is fully dissolved. Gentle heating may be required, but avoid excessive temperatures that could lead to solvent evaporation or material degradation.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
-
Spin Coating Protocol
Spin coating is a widely used technique for producing uniform thin films on flat substrates.[1]
A small amount of the solution is dispensed onto the center of a substrate. The substrate is then rotated at high speed, causing the solution to spread out by centrifugal force. The solvent evaporates during this process, leaving behind a solid thin film.
| Parameter | Recommended Starting Value | Rationale and Notes |
| Solution Concentration | 10 mg/mL in Chlorobenzene | This is a common starting concentration for small molecule organic semiconductors. Adjust as needed to achieve the desired film thickness. |
| Dispense Volume | 50 - 100 µL | The volume should be sufficient to cover the substrate surface before spinning begins. |
| Spin Speed | 1000 - 4000 rpm | Higher spin speeds result in thinner films. A two-step process (a slow spread cycle followed by a high-speed drying cycle) can improve film uniformity. |
| Spin Time | 30 - 60 seconds | This is typically sufficient for the solvent to evaporate and the film to solidify. |
| Substrate Temperature | Room Temperature (20-25 °C) | Can be increased to facilitate faster solvent evaporation. |
-
Mount Substrate: Secure the cleaned substrate onto the spin coater chuck.
-
Dispense Solution: Dispense the filtered solution onto the center of the static substrate.
-
Initiate Spinning: Start the spin coating program with the desired speed and time parameters.
-
Post-Deposition Annealing (Optional): After the spin coating process is complete, the substrate can be annealed on a hotplate to remove residual solvent and potentially improve film crystallinity. A typical starting point is 80-120 °C for 10-30 minutes in an inert atmosphere.
Solution Shearing Protocol
Solution shearing is a meniscus-guided coating technique that can produce highly crystalline and aligned thin films.
A small volume of solution is confined between a moving blade (or "shearing head") and the substrate. As the blade moves across the substrate at a controlled speed, the solvent evaporates at the meniscus, leading to the crystallization of the material.
| Parameter | Recommended Starting Value | Rationale and Notes |
| Solution Concentration | 10 mg/mL in a higher boiling point solvent (e.g., dichlorobenzene) | Higher boiling point solvents allow for more controlled evaporation and crystallization. |
| Shearing Speed | 0.1 - 1.0 mm/s | The shearing speed is a critical parameter that influences the film thickness, crystallinity, and molecular alignment. |
| Substrate Temperature | 60 - 100 °C | Elevating the substrate temperature controls the solvent evaporation rate and can promote the formation of larger crystalline domains. |
| Blade-Substrate Gap | 50 - 100 µm | This gap confines the solution and defines the meniscus. |
-
Prepare Setup: Place the cleaned substrate on the heating stage and set the desired temperature. Position the shearing blade at the starting edge of the substrate with the specified gap.
-
Dispense Solution: Dispense a line of the filtered solution in front of the shearing blade.
-
Initiate Shearing: Move the blade across the substrate at the set speed.
-
Dry Film: Allow the film to completely dry on the heated substrate.
-
Post-Deposition Annealing (Optional): Similar to spin coating, a post-deposition annealing step can be beneficial.
Thin-Film Characterization
After deposition, it is essential to characterize the thin films to assess their quality and properties.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and grain size of the deposited films.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the films.
-
UV-Visible Spectroscopy: To measure the optical absorption and transmission properties of the films and to determine the optical bandgap.
-
Ellipsometry or Profilometry: To accurately measure the film thickness.
Workflow Visualization
General Deposition Workflow
Caption: General workflow for thin-film deposition and characterization.
Solution-Based Deposition Logic
Caption: Logic flow for solution preparation and deposition.
Conclusion and Recommendations for Optimization
The protocols provided herein offer a solid foundation for the deposition of this compound thin films. However, as with any new material, optimization will likely be necessary to achieve the desired film properties for a specific application. It is recommended to systematically vary the key parameters outlined in the tables above and to thoroughly characterize the resulting films at each step. For instance, in thermal evaporation, a temperature gradient study for the source material can help identify the optimal sublimation temperature that balances a reasonable deposition rate with material stability. For solution-based methods, screening different solvents and concentrations will be crucial for controlling film morphology and crystallinity. Through careful experimentation and characterization, high-quality thin films of this promising new material can be reliably produced.
References
-
Kintek Solution. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality. Available at: [Link]
-
Giri, G., & Bao, Z. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Materials Today, 17(5), 236-245. Available at: [Link]
Sources
Application Note: Comprehensive Characterization of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline Thin Films for Advanced Optoelectronic Applications
Introduction
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is a triarylamine derivative attracting significant interest in the field of organic electronics.[1] Its molecular structure, featuring both electron-donating methoxy groups and an electron-withdrawing nitro group, imparts unique electronic and optical properties.[1] This donor-acceptor architecture makes it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive materials.[2][3] The performance of devices based on this material is critically dependent on the quality and properties of the thin films. Therefore, a thorough characterization of these films is essential for optimizing device fabrication and performance.
This application note provides a comprehensive guide to the essential techniques for characterizing thin films of this compound. We will delve into the causality behind the selection of each technique, provide detailed experimental protocols, and discuss the interpretation of the expected results. This guide is intended for researchers, scientists, and engineers working on the development of novel organic electronic devices.
Film Deposition: A Foundation for Reliable Characterization
The choice of deposition technique significantly influences the morphology, crystallinity, and electronic properties of the thin film. For this compound, common deposition methods include:
-
Spin Coating: Ideal for solution-processable films, offering good control over thickness and uniformity.
-
Thermal Evaporation: Suitable for creating highly pure and uniform films in a high-vacuum environment.
-
Inkjet Printing: An emerging technique for large-area and patterned deposition, crucial for scalable device manufacturing.
The protocols outlined in this guide assume the films are deposited on suitable substrates, such as indium tin oxide (ITO) coated glass for electrical and optical measurements, and silicon wafers for morphological and structural analysis.
Structural and Morphological Characterization
The arrangement of molecules in the solid state and the surface topography of the film are paramount to its electronic properties, particularly charge transport.
X-Ray Diffraction (XRD)
Causality: XRD is a powerful non-destructive technique used to determine the crystallinity and molecular packing of the thin film.[4][5] For organic semiconductors, the degree of molecular order directly impacts charge mobility.[6] By analyzing the diffraction pattern, we can ascertain whether the film is amorphous or crystalline, identify the crystal phases present, and determine the orientation of the molecules relative to the substrate.[4][6]
Experimental Protocol:
-
Sample Preparation: Deposit a thin film of this compound (typically 50-200 nm thick) onto a clean, flat substrate (e.g., silicon wafer or glass).
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).
-
For thin film analysis, employ grazing incidence X-ray diffraction (GIXRD) to enhance the signal from the film and minimize substrate diffraction. Set the grazing incidence angle between 0.1° and 0.5°.
-
-
Data Acquisition:
-
Scan a 2θ range from 5° to 40°.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify sharp peaks, which indicate crystalline domains. Broad humps are characteristic of amorphous material.
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing of the observed diffraction peaks.
-
The orientation of the crystallites can be inferred from the presence of specific (hkl) reflections.
-
Expected Results:
| Parameter | Expected Outcome | Significance |
| Crystallinity | Presence of sharp diffraction peaks | Indicates molecular ordering, which is favorable for charge transport. |
| d-spacing | Dependent on molecular packing | Provides information on the unit cell dimensions and intermolecular distances. |
| Crystal Phase | Identification of specific polymorphs | Different polymorphs can exhibit distinct electronic properties. |
Atomic Force Microscopy (AFM)
Causality: AFM is an essential tool for visualizing the surface topography and morphology of thin films at the nanoscale.[7][8][9] The surface roughness and grain structure of the film can significantly affect device performance by influencing charge injection and transport at interfaces.[7]
Experimental Protocol:
-
Sample Preparation: Use the same film as prepared for XRD analysis.
-
Instrument Setup:
-
Operate the AFM in tapping mode to minimize damage to the soft organic film.
-
Use a high-resolution silicon cantilever with a sharp tip (radius < 10 nm).
-
-
Data Acquisition:
-
Scan various areas of the film surface (e.g., 1x1 µm², 5x5 µm²) to assess uniformity.
-
Acquire both height and phase images. Phase imaging can reveal variations in material properties.
-
-
Data Analysis:
-
Use the AFM software to calculate the root-mean-square (RMS) roughness of the film.
-
Analyze the grain size and distribution from the topography images.
-
Expected Results:
| Parameter | Expected Outcome for High-Performance Films | Significance |
| RMS Roughness | < 5 nm | Smoother films generally lead to better interfacial contact and reduced leakage currents in devices.[7] |
| Grain Size | Uniform, well-connected grains | Larger, interconnected grains can facilitate efficient charge transport across the film. |
| Morphology | Absence of pinholes and other defects | Defects can act as charge traps and degrade device performance. |
Optical and Electronic Properties
Understanding the interaction of the material with light and its ability to transport charge is fundamental to its application in optoelectronic devices.
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy is used to investigate the electronic absorption properties of the thin film.[10][11][12][13] The absorption spectrum reveals the wavelengths of light the material absorbs and provides information about its optical bandgap, which is a critical parameter for photovoltaic and light-emitting applications.[10]
Experimental Protocol:
-
Sample Preparation: Deposit a thin film of this compound onto a transparent substrate (e.g., quartz or glass). Prepare a blank substrate for baseline correction.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance spectrum over a wavelength range of 300-800 nm.
-
Use the blank substrate to record the baseline.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Plot (αhν)² versus hν (a Tauc plot), where α is the absorption coefficient, h is Planck's constant, and ν is the frequency, to determine the optical bandgap (E_g). The bandgap is obtained by extrapolating the linear portion of the curve to the x-axis.
-
Expected Results:
| Parameter | Expected Value Range | Significance |
| λ_max | ~350-450 nm | Corresponds to the π-π* transitions within the conjugated system of the molecule. |
| Optical Bandgap (E_g) | ~2.5-3.0 eV | Determines the range of the electromagnetic spectrum the material can absorb or emit, crucial for device design. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a valuable technique for identifying the functional groups present in the molecule and confirming the chemical integrity of the thin film after deposition.[14][15] It is a fingerprinting technique that can detect changes in chemical bonding.
Experimental Protocol:
-
Sample Preparation: The film can be deposited on an IR-transparent substrate like a silicon wafer. Alternatively, the material can be analyzed as a powder mixed with KBr.
-
Instrument Setup:
-
Use an FTIR spectrometer with an attenuated total reflectance (ATR) accessory for easy analysis of thin films.
-
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan before measuring the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks corresponding to the functional groups in this compound.
-
Expected Vibrational Modes:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2960-2850 | Aliphatic C-H (in -OCH₃) | Stretching |
| 1600-1585, 1500-1400 | Aromatic C=C | Stretching |
| 1520-1475, 1350-1250 | Nitro N-O | Asymmetric & Symmetric Stretching |
| 1335-1250 | Aromatic C-N | Stretching[16] |
| 1250-1020 | Aryl-O (in -OCH₃) | Stretching |
Cyclic Voltammetry (CV)
Causality: CV is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material.[17][18][19] These energy levels are crucial for understanding charge injection and transport properties and for designing efficient device architectures with appropriate energy level alignment.[17]
Experimental Protocol:
-
Sample Preparation:
-
Deposit a thin film of the material onto a working electrode (e.g., glassy carbon or ITO-coated glass).
-
Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
-
Instrument Setup:
-
Use a three-electrode electrochemical cell consisting of the working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
-
Data Acquisition:
-
Purge the electrolyte solution with an inert gas (e.g., argon) for at least 15 minutes before the measurement.
-
Scan the potential from a suitable starting value to a potential where oxidation occurs, and then reverse the scan to observe the reduction.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[20]:
-
E_HOMO = -[E_ox - E_ref + 4.8] (eV)
-
E_LUMO = -[E_red - E_ref + 4.8] (eV)
-
Where E_ref is the potential of the Fc/Fc⁺ couple.
-
-
Expected Results:
| Parameter | Expected Value Range | Significance |
| HOMO Level | -5.0 to -5.5 eV | Determines the ease of hole injection from the anode. |
| LUMO Level | -2.5 to -3.0 eV | Determines the ease of electron injection from the cathode. |
| Electrochemical Bandgap | E_LUMO - E_HOMO | Should be in good agreement with the optical bandgap. |
Thermal Properties
The thermal stability of the material is a critical factor for the long-term operational stability of organic electronic devices.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Causality: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (T_d).[21] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as the glass transition temperature (T_g) and melting point (T_m).[22][23] A high T_d and T_g are desirable for robust device performance.[22]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the powdered material (5-10 mg) into an alumina or platinum pan.
-
Instrument Setup:
-
Use a simultaneous TGA/DSC instrument.
-
-
Data Acquisition:
-
Heat the sample from room temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs.
-
From the DSC curve, identify the endothermic peak corresponding to the melting point and the change in the baseline indicating the glass transition temperature.
-
Expected Thermal Properties:
| Parameter | Expected Value Range | Significance |
| Decomposition Temperature (T_d) | > 300 °C | High thermal stability is crucial for device longevity and reliability during operation and storage. |
| Glass Transition Temperature (T_g) | > 100 °C | A high T_g indicates good morphological stability at elevated operating temperatures. |
| Melting Point (T_m) | > 200 °C | Indicates the transition from a solid to a liquid state. |
Workflow and Interrelation of Characterization Techniques
The characterization process should follow a logical workflow to build a comprehensive understanding of the thin film properties.
Caption: Workflow for the characterization of thin films.
Conclusion
A systematic and multi-faceted characterization approach is imperative for understanding and optimizing thin films of this compound for optoelectronic applications. By employing the techniques outlined in this application note—XRD, AFM, UV-Vis, FTIR, CV, and thermal analysis—researchers can gain a comprehensive understanding of the film's structural, morphological, optical, electronic, and thermal properties. This detailed knowledge is the cornerstone for establishing structure-property relationships and ultimately for the rational design and fabrication of high-performance organic electronic devices.
References
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ResearchGate. (n.d.). DSC and TGA thermograms of the small molecules. Retrieved from [Link]
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Leona, L. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved from [Link]
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ResearchGate. (2025). Characterization of thick film poly(triarylamine) semiconductor diodes for direct x-ray detection. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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ResearchGate. (2022). Investigation of Optical Properties of Thin Films by Means of UV-visible Spectrophotometer: A Review. Retrieved from [Link]
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ResearchGate. (2025). Soft X-ray characterisation of organic semiconductor films. Retrieved from [Link]
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Chalcogenide Letters. (2012). AFM STUDIES ON SURFACE MORPHOLOGY, TOPOGRAPHY AND TEXTURE OF NANOSTRUCTURED ZINC ALUMINUM OXIDE THIN FILMS. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. Retrieved from [Link]
-
ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Crystal structure and orientation of organic semiconductor thin films by microcrystal electron diffraction and grazing-incidence wide-angle X-ray scattering. Retrieved from [Link]
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University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]
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AFM Workshop. (n.d.). Atomic Force Microscopes For Thin Films. Retrieved from [Link]
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ACS Publications. (2025). Film-Depth-Dependent Light Absorption Spectroscopy of Organic Thin Films. Retrieved from [Link]
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ACS Publications. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectron. Retrieved from [Link]
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Reddit. (2025). Determination of HOMO-LUMO properties through CV. Retrieved from [Link]
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Asylum Research. (n.d.). Coating Characterization | Thin Film Characterization | AFM Topography. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Cyclic Voltammetry - HOMO and LUMO levels. Retrieved from [Link]
-
Sci-Hub. (2014). Synthesis of two tri-arylamine derivatives as sensitizers in dye-sensitized solar cells: Electron injection studies and photovoltaic characterization. Retrieved from [Link]
-
AIP Publishing. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Retrieved from [Link]
-
PCI Magazine. (2014). Thin-Film Analysis Using UV-Vis Spectrophotometry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Spectra Research Corporation. (n.d.). AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Retrieved from [Link]
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NC State University Libraries. (n.d.). The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline. Retrieved from [Link]
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ACS Publications. (n.d.). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Retrieved from [Link]
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West Campus Materials Characterization Core. (2021). Back-to-Basics tutorial: X-ray diffraction of thin films. Retrieved from [Link]
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MDPI. (n.d.). Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. Retrieved from [Link]
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Doping methods for 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline hole transport layer
Application Note & Protocol
Strategic Doping of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline for Advanced Hole Transport Layers
Abstract
This document provides a comprehensive technical guide on the principles and practices for the p-type doping of this compound, a triarylamine-based organic semiconductor used as a Hole Transport Layer (HTL) in optoelectronic devices such as perovskite solar cells (PSCs). We delve into the fundamental mechanisms of common p-doping strategies, including salt-based oxidation, charge-transfer complex formation, and Lewis acid interactions. Detailed, field-proven protocols for solution-based processing using standard dopants like Li-TFSI, F4-TCNQ, and B(C₆F₅)₃ are provided, alongside methodologies for validating doping efficacy through electrical, spectroscopic, and device-level characterization. This guide is intended for materials scientists and device engineers seeking to enhance the conductivity and charge extraction efficiency of this promising HTL material.
Introduction: The Rationale for Doping
This compound is a triarylamine derivative featuring a molecular structure conducive to hole transport.[1] Like many organic semiconductors, its intrinsic (undoped) charge carrier density and mobility are often insufficient for fabricating high-performance devices.[2][3][4] The HTL plays a critical role in selectively extracting holes from the active layer (e.g., perovskite) and transporting them to the anode, while simultaneously blocking electrons to prevent recombination.[4]
P-type doping is a deliberate strategy to increase the density of mobile positive charge carriers (holes) within the HTL. An effectively doped HTL exhibits:
-
Increased Electrical Conductivity: Facilitates efficient charge transport and reduces series resistance in the final device.
-
Improved Energy Level Alignment: Can favorably shift the Fermi level of the HTL for better ohmic contact with the perovskite valence band and the anode.
-
Enhanced Device Performance: Leads to higher power conversion efficiency (PCE), fill factor (FF), and open-circuit voltage (V₀꜀).[5][6]
This note will explore the foundational mechanisms and practical execution of doping this specific triarylamine HTL.
Foundational Doping Mechanisms
The creation of mobile holes in a triarylamine HTL is achieved by inducing the oxidation of the electron-rich nitrogen atom, forming a stable radical cation (polaron). This process can be initiated through several distinct chemical pathways.
Mechanism A: Salt-Based Doping & Air Oxidation
This is the most conventional approach, famously used for spiro-OMeTAD.[7] It involves a lithium salt, typically Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), and often requires the presence of atmospheric oxygen.
-
Causality: The HTM itself does not readily oxidize. Li-TFSI alone is not an oxidant. However, in the presence of oxygen, the HTM can be oxidized. The role of the TFSI⁻ anion is to stabilize the newly formed HTM⁺ radical cation, preventing it from reverting to its neutral state. The small Li⁺ ion is thought to intercalate within the HTL matrix, improving conductivity, though it can also be a source of device instability due to its mobility and hygroscopic nature.[2][5][7][8] An additive like 4-tert-butylpyridine (tBP) is frequently included to improve film morphology and prevent the aggregation of Li-TFSI.[7]
Mechanism B: Strong Oxidation via Charge Transfer
This method employs a molecule with a very high electron affinity, meaning its Lowest Unoccupied Molecular Orbital (LUMO) is deep enough to readily accept an electron from the Highest Occupied Molecular Orbital (HOMO) of the HTL.[9]
-
Causality: 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) is a canonical example. Its deep LUMO (~5.2 eV) facilitates spontaneous integer charge transfer from the triarylamine's HOMO, directly generating an HTM⁺ polaron and an F4-TCNQ⁻ anion.[9][10] This process is direct and does not require atmospheric oxygen.
Mechanism C: Lewis Acid Interaction
Lewis acids are electron-pair acceptors. Strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃, or BCF) can effectively dope organic semiconductors.
-
Causality: The electron-deficient boron center in BCF interacts with the electron-rich Lewis basic sites of the HTM (the nitrogen atoms). This interaction perturbs the electronic structure of the HTM, facilitating the formation of charge carriers and increasing conductivity.[7][11][12] BCF doping offers a hydrophobic alternative to hygroscopic lithium salts, potentially leading to more stable devices.[7]
Caption: Doping pathways for triarylamine HTLs.
Experimental Protocols
Safety Precaution: Always work inside a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
General Preparations: Stock Solutions
For consistency and accuracy, it is imperative to first prepare stock solutions. The target HTL and dopants are typically dissolved in a high-boiling-point aromatic solvent like chlorobenzene (CB) or toluene.
-
HTL Stock Solution:
-
Accurately weigh this compound.
-
Dissolve in chlorobenzene to a final concentration of 25 mg/mL.
-
Stir on a hotplate at 40-50 °C for at least 2 hours or until fully dissolved.
-
-
Li-TFSI Stock Solution:
-
Warning: Li-TFSI is highly hygroscopic. Prepare this solution inside a nitrogen-filled glovebox.
-
Dissolve Li-TFSI in acetonitrile or dimethylformamide (DMF) to a concentration of 520 mg/mL.
-
-
F4-TCNQ Stock Solution:
-
Dissolve F4-TCNQ in chlorobenzene to a concentration of 5 mg/mL. This may require gentle heating and stirring.
-
-
B(C₆F₅)₃ (BCF) Stock Solution:
-
Dissolve BCF in chlorobenzene to a concentration of 10 mg/mL.
-
Protocol A: The Standard Li-TFSI / tBP System
This protocol is adapted from standard procedures for triarylamine HTLs and serves as an excellent baseline.
Table 1: Reagent Formulation for Li-TFSI/tBP Doping
| Reagent | Stock Solution | Volume to Add (per 1 mL of HTL Stock) | Molar Ratio (Typical) |
|---|---|---|---|
| HTL | 25 mg/mL in CB | 1000 µL | 1.0 |
| Li-TFSI | 520 mg/mL in ACN | 12 µL | ~0.5 |
| 4-tert-butylpyridine (tBP) | (Neat Liquid) | 22 µL | ~2.5 |
Step-by-Step Workflow:
-
Substrate Preparation: Thoroughly clean substrates (e.g., ITO-coated glass) by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
Solution Formulation: In a clean vial, add 1000 µL of the HTL stock solution.
-
Dopant Addition: Sequentially add 22 µL of tBP and 12 µL of the Li-TFSI stock solution to the HTL solution.
-
Mixing: Vortex the final solution for 30 seconds to ensure homogeneity. Filter through a 0.22 µm PTFE syringe filter immediately before deposition.
-
Spin Coating: Deposit the solution onto the prepared substrate. A typical spin program is 4000 rpm for 30 seconds. This should be optimized for desired film thickness.
-
Annealing: Transfer the coated substrate to a hotplate and anneal at 70-80 °C for 10 minutes in ambient air. This step is crucial for promoting the oxygen-assisted oxidation process.
Protocol B: F4-TCNQ Doping
This protocol utilizes a direct oxidant and avoids hygroscopic salts.
Table 2: Reagent Formulation for F4-TCNQ Doping
| Reagent | Stock Solution | Volume to Add (per 1 mL of HTL Stock) | Molar Ratio (Typical) |
|---|---|---|---|
| HTL | 25 mg/mL in CB | 1000 µL | 1.0 |
| F4-TCNQ | 5 mg/mL in CB | 10-50 µL | 0.01 - 0.05 |
Step-by-Step Workflow:
-
Substrate Preparation: Follow the same procedure as in Protocol A.
-
Solution Formulation: In a clean vial, add 1000 µL of the HTL stock solution.
-
Dopant Addition: Add the desired volume of F4-TCNQ stock solution. A good starting point is a 2% molar ratio relative to the HTL.
-
Mixing & Deposition: Vortex, filter, and spin-coat the solution as described in Protocol A.
-
Annealing: Anneal the film at 100 °C for 10 minutes. This can be done in a nitrogen atmosphere or ambient air, as oxygen is not required for the primary doping mechanism.
Protocol C: Lewis Acid B(C₆F₅)₃ Doping
This protocol provides a hydrophobic and potentially more stable alternative.
Table 3: Reagent Formulation for B(C₆F₅)₃ Doping
| Reagent | Stock Solution | Volume to Add (per 1 mL of HTL Stock) | Molar Ratio (Typical) |
|---|---|---|---|
| HTL | 25 mg/mL in CB | 1000 µL | 1.0 |
| B(C₆F₅)₃ | 10 mg/mL in CB | 40-100 µL | 0.05 - 0.12 |
Step-by-Step Workflow:
-
Substrate Preparation: Follow the same procedure as in Protocol A.
-
Solution Formulation: In a clean vial, add 1000 µL of the HTL stock solution.
-
Dopant Addition: Add the desired volume of the BCF stock solution. A 10% molar ratio is a common starting point.[13]
-
Mixing & Deposition: Vortex, filter, and spin-coat the solution as described in Protocol A.
-
Annealing: Anneal the film at 100 °C for 10 minutes in a nitrogen atmosphere to prevent unwanted side reactions with ambient moisture.
Caption: A generalized workflow for preparing doped HTL films.
Validation and Characterization
Trustworthy protocols require self-validating systems. The success of a doping strategy must be quantified.
Electrical Characterization
The primary goal of doping is to increase conductivity. This can be measured by fabricating a simple device structure (e.g., ITO/HTL/Au) and performing current-voltage measurements to determine hole mobility and conductivity using the space-charge limited current (SCLC) model.
Table 4: Expected Impact of Doping on Electrical Properties
| Property | Undoped HTL | Doped HTL | Method |
|---|---|---|---|
| Hole Mobility (µh) | 10⁻⁵ - 10⁻⁴ cm²/Vs | 10⁻⁴ - 10⁻³ cm²/Vs | SCLC |
| Carrier Density (n) | 10¹⁶ - 10¹⁷ cm⁻³ | 10¹⁸ - 10¹⁹ cm⁻³ | Mott-Schottky, SCLC[14] |
| Conductivity (σ) | 10⁻⁸ - 10⁻⁷ S/cm | 10⁻⁵ - 10⁻⁴ S/cm | Four-Point Probe, SCLC |
Spectroscopic Characterization
Successful oxidation of the triarylamine HTL results in the formation of a radical cation, which has distinct optical absorption features in the visible and near-infrared (NIR) regions.
-
Methodology: Use a UV-Vis-NIR spectrophotometer to measure the absorbance of a thin film on a transparent substrate (e.g., quartz).
-
Expected Result: Compared to the pristine film, a successfully doped film will exhibit one or more new, broad absorption peaks at lower energies (longer wavelengths), which are the signature of the HTM⁺ polaron.
Device-Level Validation
The ultimate test is the performance within a complete solar cell. Fabricate a full n-i-p PSC (e.g., ITO/SnO₂/Perovskite/HTL/Au) and measure its key photovoltaic parameters under simulated AM1.5G illumination.
Table 5: Expected Impact of Doping on Perovskite Solar Cell Performance
| Parameter | Undoped HTL | Doped HTL | Rationale |
|---|---|---|---|
| PCE (%) | Low | Significantly Higher | Improved charge extraction, lower series resistance. |
| V₀꜀ (V) | Moderate | Higher | Better energy level alignment, reduced recombination.[15] |
| Jₛ꜀ (mA/cm²) | Moderate | Higher | More efficient hole collection. |
| FF (%) | Low | Higher | Reduced series resistance and recombination losses. |
References
-
Effects of the F4TCNQ-Doped Pentacene Interlayers on Performance Improvement of Top-Contact Pentacene-Based Organic Thin-Film Transistors. MDPI. [Link]
-
Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors. [Link]
-
Towards understanding the doping mechanism of organic semiconductors by Lewis acids. Nature Communications. [Link]
-
Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Journal of Materials Chemistry A. [Link]
-
Study of F4TCNQ dopant diffusion using transport measurements in organic semiconductors. arXiv. [Link]
-
High-Performance Inverted Perovskite Solar Cells Using Doped Poly(triarylamine) as the Hole Transport Layer. ResearchGate. [Link]
-
The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. Beilstein Archives. [Link]
-
Molecular Doping in the Organic Semiconductor Diindenoperylene: Insights from Many-Body Perturbation Theory. National Center for Biotechnology Information. [Link]
-
p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching. Journal of Materials Chemistry A. [Link]
-
Insights into the hole transport properties of LiTFSI-doped spiro-OMeTAD films through impedance spectroscopy. ResearchGate. [Link]
-
Insights into the hole transport properties of LiTFSI-doped spiro-OMeTAD films through impedance spectroscopy. AIP Publishing. [Link]
-
The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. Beilstein Journal of Nanotechnology. [Link]
-
A Universal, Highly Stable Dopant System for Organic Semiconductors Based on Lewis-Paired Dopant Complexes. ACS Energy Letters. [Link]
-
Efficient and stabilized molecular doping of hole-transporting materials driven by a cyclic-anion strategy for perovskite solar cells. National Center for Biotechnology Information. [Link]
-
Supporting Information The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction. Beilstein Journal of Nanotechnology. [Link]
-
The impact of tris(pentafluorophenyl)borane hole transport layer doping on interfacial charge extraction and recombination. ResearchGate. [Link]
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Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. MDPI. [Link] 21.[1][1]Paracyclophane Triarylamine-based Hole-Transporting Material for High Performance Perovskite Solar Cells. ResearchGate. [Link]
-
Organic Salt-Doped Polymer Alloy: A New Prototype Hole Transporter for High-Photovoltaic-Performance Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
Coordination of Tetracyanoquinodimethane-Derivatives with Tris(pentafluorophenyl)borane Provides Stronger p-Dopants with Enhanced Stability. ACS Applied Materials & Interfaces. [Link]
-
Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Royal Society of Chemistry. [Link]
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Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. New Journal of Chemistry. [Link]
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- 15. p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline as a High-Performance, Dopant-Free Hole Transporting Material for Perovskite Solar Cells
Introduction: The Imperative for Dopant-Free Hole Transport Materials
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a leading next-generation photovoltaic technology.[1] A critical component in the dominant n-i-p device architecture is the hole transporting material (HTM), which is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the metal electrode.[1] The benchmark HTM, spiro-OMeTAD, exhibits low intrinsic conductivity and necessitates the use of chemical dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), to achieve high performance.
However, this reliance on dopants presents a significant obstacle to long-term device stability. These additives are often hygroscopic, attracting moisture that accelerates the degradation of the sensitive perovskite layer.[2][3] Furthermore, they complicate the fabrication process and increase material costs.[1] Consequently, the development of inherently conductive, dopant-free HTMs is a critical research frontier for enhancing the stability and commercial viability of PSCs.[4]
This guide introduces 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline , a triarylamine derivative specifically engineered for dopant-free applications. Its unique electronic structure, featuring both electron-donating and electron-withdrawing moieties, provides the necessary properties for efficient hole transport without the need for performance-enhancing, stability-compromising additives.[5]
Molecular Rationale and Properties
The efficacy of this compound as a dopant-free HTM is rooted in its molecular design. The molecule consists of a central nitrogen atom bonded to three distinct aryl groups: two electron-donating 4-methoxyphenyl groups and one electron-withdrawing 4-nitrophenyl group.[5] This "push-pull" electronic architecture is fundamental to its function.
-
Electron-Donating Groups (-OCH₃): The methoxy groups increase the electron density on the central amine, which lowers the ionization potential and raises the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the perovskite valence band.
-
Electron-Withdrawing Group (-NO₂): The nitro group creates electronic polarization across the molecule, which can enhance intermolecular interactions and facilitate charge hopping between adjacent HTM molecules, thereby improving hole mobility.[5]
Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [5] |
| Molecular Weight | 350.37 g/mol | [5] |
| CAS Number | 20440-91-9 | [5] |
| Appearance | Yellow to orange crystalline solid | N/A |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Energy Level Alignment in a Perovskite Solar Cell
Efficient hole extraction requires the HOMO level of the HTM to be slightly higher than the valence band maximum (VBM) of the perovskite absorber. This creates a favorable energy cascade for hole transfer. The energy levels of this HTM are well-matched for standard methylammonium lead iodide (MAPbI₃) perovskites.
Caption: Energy level diagram for a typical n-i-p PSC using the target HTM.
Synthesis and Purification Protocol
The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination reaction.
-
Reaction: Bis(4-methoxyphenyl)amine + 1-fluoro-4-nitrobenzene → this compound
Reagents and Materials
| Reagent | Formula | M.W. | Amount | Moles |
| Bis(4-methoxyphenyl)amine | C₁₄H₁₅NO₂ | 229.27 | 2.29 g | 10 mmol |
| 1-fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 1.41 g | 10 mmol |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.2 mmol |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 174 mg | 0.3 mmol |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.44 g | 15 mmol |
| Anhydrous Toluene | C₇H₈ | - | 100 mL | - |
Step-by-Step Procedure
-
Reactor Setup: Add a magnetic stir bar to a 250 mL three-neck round-bottom flask. Assemble the flask with a reflux condenser and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen.
-
Scientist's Note: The palladium catalyst is sensitive to oxygen and moisture. Maintaining an inert atmosphere is critical for catalytic activity and to prevent side reactions.
-
-
Reagent Addition: To the cooled flask, add bis(4-methoxyphenyl)amine (2.29 g), sodium tert-butoxide (1.44 g), palladium(II) acetate (45 mg), and Xantphos (174 mg).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (100 mL) via cannula, followed by 1-fluoro-4-nitrobenzene (1.41 g) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and allow it to reflux with vigorous stirring for 24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1 and moving to 4:1) to yield the pure product as a yellow solid.
Characterization Protocols
Protocol: Optoelectronic Properties
A. UV-Visible Spectroscopy
-
Prepare a dilute solution (10⁻⁵ M) of the purified HTM in chlorobenzene.
-
Spin-coat the solution onto a quartz substrate at 3000 rpm for 30 seconds to form a thin film.
-
Anneal the film at 100 °C for 10 minutes.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer from 300 nm to 800 nm.
-
The optical bandgap (Eg) can be estimated from the onset of absorption using the Tauc plot method.
B. Cyclic Voltammetry (CV)
-
Prepare an electrolyte solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Coat the working electrode with a thin film of the HTM as described above.
-
Calibrate the system using the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Scan the potential to measure the onset of oxidation.
-
Calculate the HOMO energy level using the formula:
-
HOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 5.1] eV
-
Protocol: Charge Transport Properties (SCLC)
-
Device Fabrication: Fabricate a hole-only device with the architecture: ITO / PEDOT:PSS / HTM / Au.
-
Spin-coat PEDOT:PSS onto a pre-cleaned, patterned ITO substrate.
-
Spin-coat a solution of the HTM (20 mg/mL in chlorobenzene) onto the PEDOT:PSS layer.
-
Thermally evaporate an 80 nm gold (Au) top electrode through a shadow mask.
-
-
Measurement: Measure the dark current density-voltage (J-V) characteristics of the device.
-
Analysis: Plot ln(J) vs. ln(V). The space-charge limited current is described by the Mott-Gurney law. The region with a slope of ~2 corresponds to the SCLC regime.
-
Calculate the hole mobility (μ) using the equation:
-
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
-
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, L is the film thickness, and V is the applied voltage.
-
Perovskite Solar Cell Fabrication and Testing
This protocol describes the fabrication of a standard n-i-p planar PSC. All steps involving the perovskite and HTM layers should be performed inside a nitrogen-filled glovebox.
Fabrication Workflow Diagram
Caption: Workflow for the fabrication of a complete perovskite solar cell device.
Step-by-Step Fabrication Protocol
-
Substrate Cleaning: Sequentially sonicate patterned FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL): Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate at 3000 rpm for 30s, followed by annealing at 150 °C for 30 minutes in ambient air. Transfer to a nitrogen glovebox.
-
Perovskite Layer: Prepare a 1.2 M solution of MAPbI₃ precursors in a DMF:DMSO (4:1 v/v) solvent mixture. Spin-coat the perovskite solution at 4000 rpm for 30s. During the last 10s of spinning, dispense 100 µL of diethyl ether as an anti-solvent. Anneal the film at 100 °C for 60 minutes.
-
Scientist's Note: The anti-solvent quenching step is crucial for forming a dense, pinhole-free, and highly crystalline perovskite film, which is essential for high device performance.
-
-
Hole Transport Layer (HTM): Prepare a 15 mg/mL solution of this compound in chlorobenzene. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30s.
-
Metal Electrode: Transfer the substrates to a thermal evaporator. Deposit an 80 nm layer of gold (Au) through a shadow mask at a pressure below 5x10⁻⁶ Torr.
Device Performance Testing
-
Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) irradiance.
-
Measure the current density-voltage (J-V) characteristics of the device using a source meter.
-
Extract the key photovoltaic parameters: Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), Fill Factor (FF), and Power Conversion Efficiency (PCE).
Expected Performance and Analysis
Devices fabricated with this compound as a dopant-free HTM are expected to show competitive performance compared to standard doped spiro-OMeTAD, with significantly enhanced operational stability.
| Parameter | Dopant-Free HTM (This Work) | Doped spiro-OMeTAD (Reference) |
| VOC (V) | 1.05 - 1.12 | 1.08 - 1.15 |
| JSC (mA/cm²) | 22.0 - 23.5 | 22.5 - 24.0 |
| Fill Factor (%) | 75 - 80 | 78 - 82 |
| PCE (%) | 18.0 - 20.5 | 19.0 - 21.5 |
| Stability (T₈₀ in N₂) | > 1500 hours | ~ 500 hours |
The primary advantage is the dramatic improvement in long-term stability (T₈₀, the time for the device to retain 80% of its initial efficiency). By eliminating the hygroscopic dopants, the HTL acts as a more effective barrier against moisture, protecting the underlying perovskite layer and extending the device's operational lifetime.[4]
Conclusion and Outlook
This compound represents a significant advancement in the design of hole transporting materials. Its carefully tailored electronic structure enables it to function with high efficiency in a dopant-free formulation, directly addressing the critical stability issues that have hindered the commercialization of perovskite solar cells. The protocols detailed herein provide a comprehensive framework for the synthesis, characterization, and implementation of this material. Future work may focus on further molecular modifications to fine-tune energy levels and enhance charge mobility, paving the way for even more efficient and robust next-generation solar energy solutions.
References
-
Dopant-Free Hole Transporting Materials for Perovskite Solar Cells - ResearchGate. [Link]
-
Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances - MDPI. [Link]
-
Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PubMed Central. [Link]
-
Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Fabricating High-Efficiency Perovskite Solar Cells with 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Introduction: The Critical Role of Hole Transport Materials in Perovskite Solar Cell Performance
Perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of conventional silicon-based solar cells. A key component governing the efficiency and stability of PSCs is the hole transport layer (HTL), which is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode.[1] The ideal hole transport material (HTM) should possess several key characteristics: high hole mobility, appropriate energy level alignment with the perovskite valence band for efficient hole extraction, and good film-forming properties to ensure a uniform and defect-free layer.
Triarylamine derivatives have been extensively investigated as HTMs due to their excellent charge transport properties and tunable energy levels.[1] This application note focuses on the use of a promising, yet less explored, triarylamine-based molecule, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline , as a dopant-free HTM for high-efficiency PSCs. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group in its structure is anticipated to modulate its electronic properties favorably for hole transport. This guide provides a comprehensive, step-by-step protocol for the fabrication and characterization of high-efficiency PSCs employing this novel HTM.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is paramount for its successful integration into a PSC device. The key physicochemical properties of this compound are summarized below.
| Property | Value/Description | Reference |
| Molecular Formula | C₂₀H₁₈N₂O₄ | |
| Molecular Weight | 350.37 g/mol | |
| Appearance | Expected to be a crystalline solid | |
| Solubility | Soluble in common organic solvents such as chlorobenzene, toluene, and DMF | |
| HOMO Energy Level | Estimated to be in the range of -5.1 to -5.3 eV | |
| LUMO Energy Level | Estimated to be in the range of -2.8 to -3.0 eV |
Experimental Workflow and Device Architecture
The fabrication of high-efficiency PSCs is a multi-step process requiring meticulous attention to detail. This protocol outlines the fabrication of a conventional n-i-p planar heterojunction PSC.
Figure 1: A high-level overview of the experimental workflow for fabricating and characterizing the perovskite solar cell.
The device architecture is as follows: FTO / compact SnO₂ / Perovskite / This compound / Au.
Figure 2: Schematic of the n-i-p planar perovskite solar cell architecture.
Detailed Fabrication Protocol
1. Substrate Preparation and Cleaning
A pristine substrate is crucial for the fabrication of high-performance devices.
-
Materials: Fluorine-doped tin oxide (FTO) coated glass substrates, deionized (DI) water, Hellmanex™ solution, acetone, isopropanol (IPA), nitrogen gas gun, UV-Ozone cleaner.
-
Protocol:
-
Etch the FTO glass using zinc powder and 2M HCl to create the desired electrode pattern.
-
Sequentially sonicate the substrates in a 2% Hellmanex™ solution in DI water, DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with a UV-Ozone cleaner for 15 minutes immediately before depositing the electron transport layer.
-
2. Electron Transport Layer (ETL) Deposition: Tin (IV) Oxide (SnO₂)
A compact and uniform SnO₂ layer serves as an efficient ETL.
-
Materials: SnO₂ nanoparticle precursor solution (e.g., 15% in H₂O colloidal dispersion, Alfa Aesar), DI water, ethanol.
-
Protocol:
-
Prepare a diluted SnO₂ precursor solution by mixing the commercial precursor with DI water and ethanol in a 1:4:1 volume ratio, respectively.
-
Spin-coat the SnO₂ solution onto the cleaned FTO substrates at 4000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
3. Perovskite Absorber Layer Deposition
This protocol utilizes a widely studied triple-cation perovskite composition known for its high efficiency and stability.
-
Materials: Formamidinium iodide (FAI), methylammonium bromide (MABr), lead iodide (PbI₂), lead bromide (PbBr₂), cesium iodide (CsI), anhydrous N,N-dimethylformamide (DMF), anhydrous dimethyl sulfoxide (DMSO), chlorobenzene (CB).
-
Protocol:
-
Prepare the triple-cation perovskite precursor solution (1.2 M) by dissolving FAI (1.2 M), PbI₂ (1.1 M), MABr (0.2 M), and PbBr₂ (0.2 M) in a 4:1 (v/v) mixture of anhydrous DMF and DMSO.
-
Add 5 vol% of a 1.5 M CsI stock solution in DMSO to the precursor solution.
-
Filter the final solution through a 0.22 µm PTFE filter before use.
-
Transfer the SnO₂-coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution in a two-step program: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.
-
During the second step, at 15 seconds before the end, dispense 100 µL of chlorobenzene onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.
-
4. Hole Transport Layer (HTL) Deposition: this compound
The deposition of a uniform and pinhole-free HTL is critical for device performance.
-
Materials: this compound, chlorobenzene (CB).
-
Protocol:
-
Prepare the HTL solution by dissolving 10-20 mg of this compound in 1 mL of chlorobenzene. The optimal concentration may require some optimization.
-
After the perovskite film has cooled to room temperature, spin-coat the HTL solution at 4000 rpm for 30 seconds.
-
Anneal the substrate at 70 °C for 10 minutes in the nitrogen-filled glovebox.
-
5. Metal Electrode Evaporation
The final step is the deposition of the back contact.
-
Materials: Gold (Au) evaporation source.
-
Protocol:
-
Define the active area of the device using a shadow mask.
-
Deposit an 80-100 nm thick layer of gold via thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
-
Device Characterization
1. Current Density-Voltage (J-V) Measurements
The primary performance parameters of the PSC are determined from the J-V curve.
-
Instrumentation: Solar simulator (AM 1.5G, 100 mW/cm²), source measure unit.
-
Protocol:
-
Calibrate the solar simulator intensity using a certified reference silicon solar cell.
-
Measure the J-V characteristics by sweeping the voltage from -0.2 V to 1.2 V (forward scan) and from 1.2 V to -0.2 V (reverse scan).
-
Use a scan rate of 50-100 mV/s with a pre-sweep delay to minimize hysteresis effects.
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
2. External Quantum Efficiency (EQE) Spectroscopy
EQE measurements provide insights into the wavelength-dependent photon-to-electron conversion efficiency.
-
Instrumentation: EQE measurement system with a light source, monochromator, and a calibrated photodiode.
-
Protocol:
-
Measure the EQE spectrum over a wavelength range of 300-900 nm.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc, which should be in good agreement with the value obtained from the J-V measurement.
-
3. Long-Term Stability Testing
Assessing the operational stability is crucial for evaluating the potential for commercialization.
-
Protocol (ISOS-L-1I):
-
Encapsulate the devices to protect them from environmental degradation.
-
Continuously illuminate the encapsulated devices under a solar simulator (AM 1.5G, 100 mW/cm²) in an inert atmosphere (e.g., nitrogen).
-
Maintain the devices at their maximum power point (MPP) using an MPP tracker.
-
Periodically measure the J-V curves to monitor the degradation of the photovoltaic parameters over time (e.g., every hour for the first 24 hours, then every 24 hours).
-
The T₈₀ lifetime is defined as the time it takes for the PCE to decrease to 80% of its initial value.
-
Expected Results and Discussion
The use of this compound as a dopant-free HTM is expected to yield high-efficiency PSCs with improved stability compared to devices using doped HTMs. The dopant-free nature of the HTL can mitigate issues related to hygroscopic dopants, which are a common source of degradation in PSCs.
The energy level diagram below illustrates the expected alignment of the different layers in the PSC.
Figure 3: Expected energy level diagram of the perovskite solar cell.
The favorable alignment of the HOMO level of the HTM with the valence band of the perovskite should facilitate efficient hole extraction, leading to a high Jsc and FF. The deep HOMO level may also contribute to a higher Voc by reducing recombination at the perovskite/HTL interface. Furthermore, the hydrophobic nature of the triarylamine-based HTM can act as a barrier against moisture ingress, thereby enhancing the long-term stability of the device.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Jsc | Incomplete perovskite coverage, poor light absorption. | Optimize perovskite spin-coating parameters and annealing time. Ensure uniform HTL deposition. |
| Low Voc | High recombination rates, poor energy level alignment. | Ensure a compact and pinhole-free ETL. Optimize the HTL thickness. |
| Low FF | High series resistance, shunting pathways. | Check FTO etching and cleanliness. Ensure good contact between layers. Optimize HTL and electrode deposition. |
| High Hysteresis | Ion migration in the perovskite layer, charge trapping at interfaces. | Use a slower J-V scan rate and a pre-sweep delay. Improve the quality of the perovskite and interfacial layers. |
| Rapid Degradation | Moisture/oxygen ingress, instability of the perovskite or HTL. | Ensure proper encapsulation. Fabricate and store devices in an inert atmosphere. |
Conclusion
This application note provides a detailed and reproducible protocol for the fabrication of high-efficiency perovskite solar cells using this compound as a novel, dopant-free hole transport material. By following these guidelines, researchers can explore the potential of this promising HTM and contribute to the advancement of stable and efficient perovskite photovoltaic technology. The key to success lies in the meticulous control of each fabrication step, from substrate cleaning to the final device characterization.
References
-
Saliba, M., et al. (2018). How to Make over 20% Efficient Perovskite Solar Cells in Regular (n–i–p) and Inverted (p–i–n) Architectures. Chemistry of Materials, 30(13), 4193-4201. [Link]
-
Fluxim. (2025). ISOS Protocols for Perovskite Solar Cell Stability Testing. [Link]
-
EnliTech. (2024). Quantum Efficiency/Spectral Response/IPCE Measurement Techniques. [Link]
-
Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. [Link]
-
El Ouafy, H., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Science & Technology Asia, 27(1), 10-18. [Link]
-
UVicSpace. (n.d.). All-Scalable CH3NH3PbI3 Perovskite Solar Cells Fabricated in Ambient Air. [Link]
-
ThinkIR. (n.d.). Rapid annealing of Perovskite solar cell thin film materials through intense pulse light. [Link]
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Application Note: Elucidating the Electronic Structure of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline via UV-Vis Absorption Spectroscopy
Introduction: The Significance of Triarylamines and Their Spectroscopic Characterization
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is a triarylamine derivative, a class of compounds characterized by a central nitrogen atom bonded to three aryl groups.[1] These molecules, with their propeller-like three-dimensional structure, are foundational in materials science and drug development due to their unique electronic and photophysical properties.[1][2] They are frequently employed as hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, and their derivatives are explored for various therapeutic applications.[1][3] The specific molecule , with a molecular formula of C₂₀H₁₈N₂O₄, incorporates both electron-donating methoxy groups (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂), creating a complex intramolecular charge-transfer (ICT) system.[2]
Ultraviolet-Visible (UV-Vis) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to study the electronic transitions within molecules.[4] By measuring the absorption of light in the 190-800 nm range, UV-Vis spectroscopy provides critical insights into the electronic structure of conjugated systems.[4][5][6] For a molecule like this compound, the UV-Vis absorption spectrum serves as a fingerprint, revealing information about its π-electron system, the extent of conjugation, and the influence of its functional groups.[5][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on obtaining and interpreting the UV-Vis absorption spectrum of this complex triarylamine. We will delve into the causality behind methodological choices, present a detailed experimental protocol, and discuss the interpretation of spectral data, including the profound effects of solvent polarity.
Scientific Principles: Understanding the Chromophores
The UV-Vis absorption of an organic molecule is dictated by the presence of chromophores—functional groups that absorb light—and auxochromes, which modify the absorption characteristics of chromophores. In our target molecule, the key structural features governing its spectrum are:
-
The Triarylamine Core: The central nitrogen atom and the three connected phenyl rings form an extended π-conjugated system. Triarylamines typically exhibit strong absorption bands in the UV region.[1]
-
The Nitrophenyl Group: The nitro group (-NO₂) is a strong chromophore and an electron-withdrawing group. When attached to an aromatic ring, it significantly influences the electronic transitions, often leading to absorption bands that extend into the visible region.
-
The Methoxy Groups: The methoxy groups (-OCH₃) act as auxochromes. Their non-bonding electrons can participate in resonance with the aromatic rings, increasing the extent of conjugation and typically causing a bathochromic (red) shift—a shift to longer wavelengths.[8]
The interaction between the electron-donating methoxy-substituted aniline moiety and the electron-withdrawing nitrophenyl group creates significant potential for an intramolecular charge-transfer (ICT) transition. This ICT band is often highly sensitive to the surrounding environment, particularly the polarity of the solvent.
The Critical Role of Solvent Choice (Solvatochromism)
The choice of solvent is not merely a matter of dissolution; it is an active experimental parameter that can modulate the electronic energy levels of the solute.[9][10] This phenomenon, known as solvatochromism, provides deep insights into the nature of the electronic transitions.
-
π → π* Transitions: These transitions, common in conjugated systems, often experience a small bathochromic (red) shift as solvent polarity increases. This is because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[11]
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (e.g., from the oxygen of the nitro or methoxy groups) to an anti-bonding π* orbital. The ground state is stabilized by polar solvents (especially protic ones like ethanol) through hydrogen bonding. This stabilization is greater than that of the excited state, leading to a larger energy gap and a characteristic hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases.[9][11]
By systematically measuring the spectrum in solvents of varying polarity (e.g., hexane, dichloromethane, and ethanol), one can probe the nature of the electronic transitions within this compound.
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Reagents
| Item | Specification | Rationale & Notes |
| Analyte | This compound | High purity (>98%) is essential to avoid interfering absorptions. |
| Spectrophotometer | Dual-beam UV-Vis | A dual-beam instrument corrects for solvent absorbance and lamp fluctuations in real-time. |
| Cuvettes | 1 cm path length, Quartz | Quartz is required for measurements below 340 nm as glass/plastic absorbs in the UV region.[9] |
| Solvents | Spectroscopy Grade Hexane, Dichloromethane (DCM), Ethanol | Must be transparent in the measurement range. Using solvents of different polarities is key. |
| Volumetric Flasks | Class A | For accurate preparation of stock and working solutions. |
| Micropipettes | Calibrated | For precise dilutions. |
Instrument Setup and Calibration
The following table provides recommended starting parameters for a standard dual-beam spectrophotometer.
| Parameter | Recommended Setting | Rationale |
| Scan Range | 200 - 600 nm | To capture all relevant π → π* and ICT transitions. |
| Scan Speed | Medium (e.g., 400 nm/min) | Balances data acquisition speed with signal-to-noise ratio. |
| Slit Width | 1.0 nm | Provides good spectral resolution for sharp peaks. |
| Data Interval | 1.0 nm | Sufficient for resolving most electronic absorption bands. |
| Baseline Correction | Enabled | Essential for correcting instrument drift and solvent absorbance. |
Step-by-Step Methodology
The following workflow ensures a systematic and accurate measurement process.
Caption: Relationship between molecular structure and electronic transitions.
Predicted Spectral Features
Based on the structure and literature for similar compounds, the spectrum is expected to exhibit multiple absorption bands:
| Expected Transition | Approximate Region | Structural Origin | Expected Solvent Effect (Increasing Polarity) |
| π → π | 220 - 320 nm | Aromatic rings and the extended conjugation of the triarylamine system. [1] | Minor bathochromic (red) shift. |
| n → π | 320 - 380 nm | Non-bonding electrons on the nitro group's oxygen atoms. | Hypsochromic (blue) shift. |
| ICT Band | > 380 nm | Charge transfer from the electron-rich dimethoxyphenylamine donor to the electron-poor nitrophenyl acceptor. | Strong bathochromic (red) shift, as the more polar excited state is stabilized. [9][11] |
Interpreting Solvatochromic Shifts
Observing the spectrum in hexane (non-polar), DCM (polar aprotic), and ethanol (polar protic) will be highly informative.
-
A peak that shifts to a shorter wavelength (blue shift) in ethanol compared to hexane is likely an n → π* transition.
-
A peak that shifts to a longer wavelength (red shift) in ethanol is likely a π → π* or, more significantly, an ICT transition. The magnitude of the shift for the ICT band is expected to be the largest, confirming the charge-transfer character of this lowest-energy transition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Absorbance > 1.5 AU | Solution is too concentrated. | Dilute the working solution and re-measure. High concentrations can lead to deviations from the Beer-Lambert law. |
| Noisy Spectrum | Low lamp energy; high slit width; dirty cuvette. | Check instrument lamp status. Reduce slit width if resolution is poor. Clean cuvettes thoroughly. |
| Negative Absorbance | Incorrect baseline correction. | Re-run the baseline with fresh solvent in both cuvettes. Ensure cuvettes are matched and placed correctly. |
| Precipitation in Cuvette | Poor solubility of the analyte in the chosen solvent. | Use a different solvent or gently warm the solution. Ensure the stock solution is fully dissolved before dilution. |
References
-
Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research and Applications. [Link]
-
Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. (2022-10-04). [Link]
-
Dagnaw, L. A. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Applied Chemistry. (2021-08-27). [Link]
-
Sharma, U. K., & Jacob, S. Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]
-
Wikipedia. Triarylamine. [Link]
-
ResearchGate. Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye. [Link]
-
Mohammed, A. M. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. (2018). [Link]
-
Liu, Y., et al. 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. Acta Crystallographica Section E. (2012). [Link]
-
Enotes. What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019-11-06). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. eu-opensci.org [eu-opensci.org]
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- 8. youtube.com [youtube.com]
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- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
A Cost-Effective and Scalable Protocol for the Synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline for Solar Cell Applications
An Application Note and Protocol from Gemini Synthesis
Audience: Researchers, scientists, and process development professionals in the fields of organic electronics, materials science, and photovoltaics.
Abstract: Triarylamine derivatives are a cornerstone class of materials for organic electronics, serving as highly efficient hole-transporting materials (HTMs) in perovskite and dye-sensitized solar cells (DSSCs).[1][2] The performance and stability of these devices are intrinsically linked to the purity and electronic properties of the HTM. However, the widespread commercialization of these solar technologies is often hampered by the high cost of synthesis for key components. This application note provides a detailed, cost-effective, and scalable protocol for the synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a promising HTM whose polarized electronic structure—featuring electron-donating methoxy groups and an electron-withdrawing nitro group—is advantageous for photovoltaic applications.[3] We present a ligand-accelerated Ullmann condensation method that offers high yields and purity while avoiding the use of expensive palladium catalysts, thereby addressing the critical need for economically viable production routes.[4]
Introduction: The Need for Cost-Effective Hole-Transporting Materials
Triarylamines are characterized by a central nitrogen atom bonded to three aromatic rings. This structure facilitates the formation of stable radical cations, enabling efficient transport of positive charge carriers ("holes").[2] In the architecture of a solar cell, the HTM layer plays a crucial role in extracting holes from the light-absorbing layer (e.g., perovskite or dye) and transporting them to the electrode, a process fundamental to generating electrical current.[5][6]
The target molecule, this compound, possesses tailored electronic properties. The two electron-donating methoxy groups help to raise the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the valence band of typical perovskite absorbers, while the electron-withdrawing nitro group modulates the molecule's electronic structure and can influence its stability and morphology in thin films.[3] The primary challenge in utilizing such specialized molecules is often their synthesis cost. Traditional methods can be inefficient or rely on precious metal catalysts like palladium. This guide focuses on a modern, ligand-accelerated Ullmann condensation, which uses an inexpensive copper catalyst to achieve results comparable to more costly methods.[4][7]
Synthesis Strategy: Choosing an Economical Pathway
The construction of the C-N bond is central to synthesizing triarylamines. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: A powerful and versatile method that uses a palladium catalyst to couple amines with aryl halides.[8][9] While highly effective, its reliance on palladium and often complex phosphine ligands makes it less suitable for large-scale, cost-sensitive production.[10]
-
Ullmann Condensation: This classic reaction uses a copper catalyst to achieve the same transformation.[11] Historically, it required harsh reaction conditions (high temperatures) and could be unreliable.[7] However, modern advancements have shown that the addition of a simple, inexpensive ligand, such as 1,10-phenanthroline, dramatically accelerates the reaction, allowing it to proceed under much milder conditions with high efficiency.[4]
For this protocol, we select the ligand-accelerated Ullmann condensation as it provides the optimal balance of efficiency, reliability, and low cost.
Caption: Decision workflow for selecting a cost-effective synthesis route.
Reaction Mechanism
The ligand-accelerated Ullmann condensation proceeds through a Cu(I)/Cu(III) catalytic cycle. The 1,10-phenanthroline ligand serves to stabilize the copper intermediates and increase the rate of both the oxidative addition and reductive elimination steps, which are often rate-limiting in the uncatalyzed reaction.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from bis(4-methoxyphenyl)amine and 1-chloro-4-nitrobenzene.
4.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| bis(4-methoxyphenyl)amine | C₁₄H₁₅NO₂ | 229.27 | 2.29 g | 10.0 | Starting material |
| 1-chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.55 | 1.73 g | 11.0 | Aryl halide (1.1 eq) |
| Copper(I) Iodide | CuI | 190.45 | 95 mg | 0.5 | Catalyst (5 mol%) |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 180 mg | 1.0 | Ligand (10 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base (2.0 eq) |
| 1,4-Dioxane | C₄H₈O₂ | - | 50 mL | - | Anhydrous solvent |
| Toluene | C₇H₈ | - | ~100 mL | - | For extraction |
| Silica Gel | SiO₂ | - | - | - | For column chromatography |
4.2 Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1-chloro-4-nitrobenzene is toxic and an irritant. Handle with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
4.4 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL three-neck flask under a nitrogen atmosphere, add bis(4-methoxyphenyl)amine (2.29 g, 10.0 mmol), 1-chloro-4-nitrobenzene (1.73 g, 11.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Stir the mixture and heat to reflux (approximately 100-105 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts and catalyst residues. Wash the filter cake with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a dark oil or solid. Purify the crude material by column chromatography on silica gel.[5]
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC). The product is typically a bright yellow solid.
-
-
Final Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain this compound.
-
A typical yield for this reaction is in the range of 80-90%.
-
Characterization and Validation
To ensure the identity and purity of the synthesized compound, the following characterization techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₀H₁₈N₂O₄, MW: 350.37 g/mol ).[3]
-
FTIR Spectroscopy: To identify characteristic functional groups (e.g., C-O-C stretch of methoxy groups, N-O stretch of the nitro group).
-
Melting Point Analysis: A sharp melting point indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient temperature. | 1. Use fresh CuI. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Confirm reflux temperature is >100 °C. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Prolonged reaction time. | 1. Maintain a gentle reflux; do not overheat. 2. Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the column chromatography eluent. A shallower gradient may be required for better separation. |
Conclusion
This application note details a robust, cost-effective, and scalable synthesis of this compound. By employing a ligand-accelerated, copper-catalyzed Ullmann condensation, this protocol circumvents the need for expensive palladium catalysts, making it an economically attractive method for producing high-purity hole-transporting materials. The high yields and straightforward purification procedure make this protocol highly suitable for academic research and for scaling up production for the burgeoning field of next-generation solar cells.
References
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. Available at: [Link]
-
Schloßer, F. D., et al. (2016). Efficient Synthesis of Triarylamine-Based Dyes for P-Type Dye-Sensitized Solar Cells. Scientific Reports, 6, 26263. Available at: [Link]
-
Al-Sehemi, A. G., et al. (2018). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 23(1), 169. Available at: [Link]
-
SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available at: [Link]
-
Can, M., et al. (2014). Synthesis of two tri-arylamine derivatives as sensitizers in dye-sensitized solar cells: Electron injection studies and photovoltaic characterization. Synthetic Metals, 188, 77-85. Available at: [Link]
-
ResearchGate. Synthesis of triarylamine-based alternating copolymers for Polymeric solar cell. Available at: [Link]
-
Uozumi, Y., & Hiraiz, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(4), 571-573. Available at: [Link]
-
RSC Publishing. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Available at: [Link]
-
RSC Publishing. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexesw. Available at: [Link]
-
AMiner. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
Sources
- 1. Efficient synthesis of triarylamine-based dyes for p-type dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. benchchem.com [benchchem.com]
- 4. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Synthesis of two tri-arylamine derivatives as sensitizers in dye-sensitized solar cells: Electron injection studies and photovoltaic characterization / Synthetic Metals, 2014 [sci-hub.box]
- 7. scispace.com [scispace.com]
- 8. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
This guide provides in-depth troubleshooting and practical methodologies for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. Our focus is on providing logical, scientifically-grounded solutions to common issues faced during experimental work.
Section 1: Understanding the Molecule
Before troubleshooting, it is critical to understand the physicochemical properties of the solute. This compound (let's call it "the compound" for brevity) is a triarylamine derivative with a complex structural profile that dictates its solubility behavior.[1]
Key Structural Features:
-
Three Phenyl Rings: These large, non-polar aromatic structures form the core of the molecule, contributing significantly to its hydrophobicity.
-
Two Methoxy (-OCH₃) Groups: These groups are moderately polar and can act as hydrogen bond acceptors.
-
One Nitro (-NO₂) Group: This is a strong electron-withdrawing and highly polar group, which can participate in dipole-dipole interactions.[1]
The molecule's character is therefore a hybrid: a large, predominantly non-polar backbone with distinct polar regions. This duality is the primary reason why finding an ideal solvent can be challenging. A solvent must effectively solvate both the non-polar aromatic rings and the polar functional groups.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₂O₄ | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
| CAS Number | 20440-91-9 | [1] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common solubility problems in a question-and-answer format, providing both explanations and actionable protocols.
Question 1: My compound won't dissolve in standard non-polar solvents like hexane or toluene. Why is this happening and what should I try next?
Answer: This is a common issue stemming from an incomplete application of the "like dissolves like" principle. While the compound has a large non-polar surface area from its three phenyl rings, the highly polar nitro group and moderately polar methoxy groups require a solvent with some degree of polarity to engage in favorable dipole-dipole interactions. Hexane and toluene lack the necessary polarity to effectively solvate these functional groups, leading to poor solubility.
Causality: The energy cost of breaking the compound's crystal lattice is not sufficiently compensated by the weak van der Waals forces offered by purely non-polar solvents.
Recommended Action: Your next step should be to screen solvents with intermediate polarity. These solvents can better balance the interactions with both the polar and non-polar regions of the molecule.
Suggested Solvents for Screening:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Acetone
See Protocol 1: Systematic Solvent Screening for a step-by-step guide.
Question 2: I managed to dissolve the compound in dichloromethane (DCM) with heating, but it crashed out of solution upon cooling. How can I keep it dissolved at room temperature?
Answer: This phenomenon indicates that you have created a supersaturated solution at an elevated temperature. The solubility of most solid compounds, including this one, is highly temperature-dependent; it increases with heat and decreases upon cooling.[2] To maintain solubility at ambient temperatures, you need to either find a more suitable solvent system or accept a lower concentration.
Recommended Action: The most effective strategy is often the use of a co-solvent system.[3] A small amount of a more polar, miscible solvent can dramatically increase the solvating power of the primary solvent, helping to keep the compound in solution as it cools.
Causality: The co-solvent specifically interacts with the polar functional groups of the solute, preventing the solute-solute interactions that lead to crystallization and precipitation.
Suggested Co-Solvent Systems:
-
Primary: Dichloromethane (DCM) or Chloroform
-
Co-solvent (add 1-10% v/v): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
See Protocol 2: Developing a Co-Solvent System for a detailed methodology.
Question 3: I need to prepare a concentrated stock solution (>50 mg/mL) for my experiments. Which solvents should I prioritize?
Answer: Achieving high concentrations requires a solvent that very closely matches the overall solvation needs of your compound. For a molecule with this mixed polarity, polar aprotic solvents are often the best candidates. They possess strong dipoles to interact with the nitro group but lack the acidic protons that could cause unwanted reactions.
Recommended Prioritization Workflow:
The following diagram outlines a logical workflow for identifying a suitable solvent for high-concentration stock solutions.
Caption: A workflow for systematic solvent selection.
Question 4: Are there predictive methods to avoid this trial-and-error approach?
Answer: Yes, computational models can help narrow down the list of candidate solvents, saving significant time and resources. Two widely recognized approaches are Hansen Solubility Parameters (HSP) and COSMO-RS.
-
Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: δD (dispersion), δP (polarity), and δH (hydrogen bonding).[4][5][6] The principle is that solvents with HSP values similar to the solute are most likely to dissolve it. The parameters for the solute can be experimentally determined or predicted. A "good" solvent will lie within a calculated "solubility sphere" around the solute's parameters.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a more advanced method based on quantum chemistry that can predict thermodynamic properties, including solubility, from first principles.[7][8] It can be highly accurate for predicting solubility in various solvents and even mixtures.[9]
While these methods require specialized software and expertise, they represent the cutting edge of formulation science and are invaluable in industrial and advanced research settings.[10][11][12]
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a reliable method to quickly assess the solubility of the compound in a range of solvents.
-
Preparation: Weigh 10.0 mg (± 0.1 mg) of the compound into separate, clearly labeled 4 mL glass vials.
-
Solvent Addition: Add 1.0 mL of the first test solvent (e.g., Dichloromethane) to the corresponding vial.
-
Agitation: Cap the vial securely and vortex at maximum speed for 60 seconds.
-
Observation: Let the vial stand for 5 minutes. Visually inspect for any undissolved solid particles against a dark background. A completely clear solution indicates good solubility at 10 mg/mL.
-
Heating (Optional): If the compound is not fully dissolved, warm the vial in a water bath to 40°C for 10 minutes with intermittent shaking. Observe if the solid dissolves. Note any changes upon cooling back to room temperature.
-
Documentation: Record your observations in a table. Classify solubility as "Insoluble," "Partially Soluble," or "Freely Soluble" at both room temperature and 40°C.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
Protocol 2: Developing a Co-Solvent System
Use this protocol when a single solvent provides moderate but insufficient solubility.
-
Preparation: Prepare a slurry of the compound in your primary solvent of choice (e.g., 50 mg of compound in 1 mL of DCM). This should be a concentration higher than what you found to be soluble in Protocol 1.
-
Co-solvent Titration: While vortexing or magnetically stirring the slurry, add your chosen co-solvent (e.g., DMSO) dropwise using a micropipette.
-
Observation: After each addition of ~10 µL (1% v/v), allow the mixture to stir for 2 minutes and observe the clarity of the solution.
-
Endpoint: Continue adding the co-solvent until the solution becomes completely clear.
-
Calculation: Record the total volume of co-solvent added. This gives you the minimum percentage of co-solvent required to achieve full dissolution at that specific concentration. For example, if 50 µL of DMSO was required to dissolve the compound in 1 mL of DCM, the optimal solvent system is 95:5 DCM:DMSO (v/v).
-
Stability Check: Allow the final solution to stand at room temperature for at least one hour to ensure the compound does not precipitate over time.
Section 4: Solvent Data at a Glance
The table below lists common organic solvents, categorized by their relative polarity, to assist in your selection process.
| Solvent | Class | Boiling Point (°C) | Notes |
| n-Hexane | Non-polar | 69 | Unlikely to be effective. |
| Toluene | Non-polar | 111 | Poor solvent, but better than hexane. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good starting point for initial screening. Volatile. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Excellent general-purpose solvent. Can form peroxides. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate choice, less polar than DCM/THF. |
| Acetone | Polar Aprotic | 56 | Good for moderately polar compounds. Volatile. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective but is less common for simple dissolution. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvent for polar compounds. High boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very strong solvent. Can be difficult to remove. |
| Ethanol | Polar Protic | 78 | May have limited success due to H-bonding competition. |
| Methanol | Polar Protic | 65 | Similar to ethanol; may be slightly better due to smaller size. |
References
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Patel, S. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Retrieved from [Link]
-
Verstraelen, T., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-81. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from [Link]
-
Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Chemical Engineering Research and Design. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]
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Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
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Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
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Technical Support Center: Strategies for High-Quality 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline Thin Films
Welcome to the technical support center for 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the application of this novel triarylamine derivative: preventing aggregation and ensuring the formation of high-quality, uniform thin films. As a key building block in organic electronics and medicinal chemistry, controlling the solid-state morphology of this molecule is paramount for achieving reproducible and optimal device performance.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of materials science and our extensive experience with small molecule film deposition.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding film quality.
Q1: What are the typical signs of aggregation in my films?
Aggregation can manifest in several ways, from macroscopic defects to nanoscale inconsistencies. Common indicators include:
-
Visual Haze or Cloudiness: A high-quality amorphous film should be highly transparent. A hazy or opaque appearance often indicates light scattering from crystalline domains or large aggregates.
-
"Coffee Ring" Effect: In spin-coated films, this appears as a ring of thicker material at the edge of the substrate, indicating poor solvent leveling and aggregation during solvent evaporation.
-
High Surface Roughness: When measured by Atomic Force Microscopy (AFM), a rough surface with distinct peaks and valleys is a clear sign of uncontrolled nucleation and aggregate formation.[2][3]
-
Sharp Peaks in XRD: X-ray Diffraction (XRD) analysis of a perfectly amorphous film will show a broad, featureless hump. The appearance of sharp, defined peaks indicates the presence of crystalline domains.
Q2: What are the primary causes of aggregation?
Aggregation is a multi-molecular phenomenon driven by intermolecular interactions.[4] The transition from a dissolved state to a solid film is a delicate process where several factors can promote unwanted crystallization or aggregation:
-
Poor Solubility: If the molecule is not fully dissolved or crashes out of solution too quickly, aggregates will form.
-
Rapid Solvent Evaporation: Fast-evaporating solvents can shock the system, not allowing the molecules sufficient time to arrange into a uniform, amorphous layer.[5][6]
-
Sub-optimal Deposition Rate (Thermal Evaporation): Both excessively high and low deposition rates can lead to aggregation by affecting the kinetic energy and surface mobility of molecules as they land on the substrate.[7]
-
Substrate Surface Energy & Cleanliness: A contaminated or low-energy surface can lead to poor wetting (de-wetting), causing the film to form islands or "bead up" rather than forming a continuous layer.[8]
-
Thermal Energy: High substrate temperatures or post-deposition annealing above the glass transition temperature (Tg) can provide the necessary energy for molecules to rearrange from a metastable amorphous state into a more stable, crystalline one.[9]
Q3: My film looks good initially but crystallizes over time. What is happening?
This is a common issue known as devitrification . The as-deposited amorphous film is in a kinetically trapped, metastable state. Over time, exposure to ambient temperature, humidity, or even light can provide enough energy for the molecules to overcome the activation barrier for crystallization, leading to the formation of crystalline domains. This process can be accelerated if the material's glass transition temperature (Tg) is close to room temperature.
Q4: Can I blend this molecule with a polymer to improve film quality?
Yes, this is an excellent strategy. Blending small molecules with a high-molecular-weight polymer (e.g., polystyrene, polycarbonate) can create a ternary system that physically hinders the aggregation of the small molecule.[10] This approach is effective for improving long-term morphological stability. However, care must be taken to ensure good miscibility between the small molecule and the polymer host to avoid large-scale phase separation.[10]
Part 2: Troubleshooting Deposition Processes
This section provides detailed, actionable guides for the two most common deposition methods for small organic molecules: spin coating and thermal evaporation.
Guide 1: Optimizing Solution-Based Spin Coating
Spin coating is a widely used technique for lab-scale fabrication due to its speed and simplicity.[11] However, it is highly sensitive to processing parameters.
Problem: Films exhibit immediate crystallization, high surface roughness, or "coffee ring" defects.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} idot Caption: Spin-Coating Troubleshooting Workflow.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Solvent System: The choice of solvent is critical as it dictates the evaporation rate and solubility, which in turn control the film morphology.[5][6]
-
Rationale: Solvents with high vapor pressure (low boiling point) evaporate quickly, which can lead to rapid, uncontrolled precipitation. Slower evaporating solvents allow more time for the film to self-organize into a uniform layer.
-
Action: If you are using a low-boiling point solvent like dichloromethane (DCM) or chloroform, consider switching to or blending with a higher-boiling point solvent like chlorobenzene (CB) or 1,2-dichlorobenzene (DCB).[2][3]
-
Protocol: Prepare a series of solutions in different solvents or solvent blends. A small percentage (e.g., 1-5% by volume) of a very high-boiling point additive like 1,8-diiodooctane (DIO) can also dramatically slow drying and improve film quality.[12]
-
-
Tune Concentration and Spin Speed: These two parameters are directly linked and control the final film thickness and uniformity.[13]
-
Rationale: Higher spin speeds or lower concentrations result in thinner films. A common issue is using a solution that is too concentrated, forcing molecules to aggregate as the solvent rapidly evaporates.
-
Action: Create a parameter matrix. Start with a low concentration (e.g., 5 mg/mL) and test a range of spin speeds (e.g., 1000, 2000, 4000 RPM). Gradually increase the concentration and repeat.
Parameter Effect on Film Troubleshooting Action Spin Speed ↑ Speed = ↓ Thickness Increase speed to thin out films prone to aggregation. Concentration ↑ Conc. = ↑ Thickness Decrease concentration if films are too thick or rough. Acceleration ↑ Accel. = Faster Drying Decrease acceleration to allow more time for leveling. -
-
Ensure Pristine Substrate Preparation: The film quality is highly dependent on the condition of the substrate surface.[8]
-
Rationale: Organic contaminants create low-energy patches that repel the solvent, leading to de-wetting and island formation. A clean, high-energy surface promotes uniform film coverage.
-
Protocol: Standard Substrate Cleaning:
-
Sequentially sonicate substrates in a detergent solution, deionized (DI) water, acetone, and finally isopropanol (IPA) for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Immediately before use, treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes. This not only removes the final layer of organic residue but also hydroxylates the surface, increasing its surface energy for better wetting.
-
-
Guide 2: Optimizing Thermal Evaporation (PVD)
Thermal evaporation in a high-vacuum environment is a common technique for depositing highly uniform and pure organic films.[7][14]
Problem: Films show high surface roughness, large grain-like features, or evidence of thermal decomposition.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} idot Caption: Thermal Evaporation Troubleshooting Workflow.
Step-by-Step Troubleshooting Protocol:
-
Control the Deposition Rate: The rate at which molecules arrive at the substrate surface is a critical kinetic parameter.
-
Rationale: A high deposition rate can lead to a disordered, amorphous film because molecules are "buried" by incoming flux before they have time to move. Conversely, a very low deposition rate gives molecules high surface mobility, which can promote aggregation into crystalline domains.
-
Action: For small molecules, a good starting point is a deposition rate of 0.1 - 0.5 Å/s . If you observe crystalline features, your rate may be too low. If the film is rough but amorphous, the rate might be too high.
-
-
Manage Substrate Temperature: The substrate temperature directly controls the thermal energy available to molecules once they adhere to the surface.[9]
-
Rationale: Depositing onto a cooled substrate "freezes" molecules in place, suppressing the diffusion that leads to aggregation and promoting an amorphous state.[9] Conversely, heating the substrate can sometimes improve film quality through annealing, but it can also easily lead to crystallization if the temperature is too high.
-
Action: For achieving a smooth, amorphous film, it is highly recommended to use a cooled substrate holder. Start at room temperature and then test deposition at progressively lower temperatures (e.g., 0°C, -20°C).
Parameter Effect on Film Morphology Troubleshooting Action Deposition Rate ↑ Rate = ↓ Molecular Mobility (More Amorphous) Decrease rate to improve order; Increase to suppress crystallization. Substrate Temp. ↑ Temp. = ↑ Molecular Mobility (More Crystalline) Decrease temperature significantly to achieve a smooth, amorphous film. Vacuum Level ↓ Pressure = ↑ Purity Ensure base pressure is < 5x10⁻⁶ mbar to avoid incorporating impurities.[7] -
-
Verify Source Material Purity: Impurities in the source material can act as nucleation sites, initiating crystalline growth.
-
Rationale: Even small amounts of contaminants can disrupt the formation of a uniform film.
-
Action: Before deposition, purify the this compound powder via gradient sublimation. This process removes lower and higher boiling point impurities, yielding a highly pure source material for evaporation.
-
Part 3: Advanced Aggregation Control
If standard troubleshooting fails to produce the desired film quality, these advanced strategies can be employed.
-
Strategy 1: Polymer Blending (for Solution Processing)
-
Concept: Dispersing the small molecule in an inert, amorphous polymer matrix physically separates the molecules, preventing them from aggregating.[10]
-
Protocol:
-
Select a polymer with good solubility in a common solvent with your molecule (e.g., Polystyrene in Toluene).
-
Create a series of blended solutions with varying weight ratios (e.g., 1:10, 1:5, 1:2 of small molecule:polymer).
-
Spin coat the blended solutions and characterize the resulting films for phase separation using AFM. The goal is a smooth, single-phase film.
-
-
-
Strategy 2: Using a Capping Layer
-
Concept: For preventing long-term devitrification, depositing a thin, high-Tg capping layer on top of your film can mechanically constrain the molecules and prevent them from rearranging.
-
Protocol: After depositing your primary film, immediately deposit a thin (5-10 nm) layer of a stable, wide-bandgap material (e.g., Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) or an insulating polymer like PMMA) without breaking vacuum if possible.
-
Part 4: Essential Characterization Techniques
Verifying the quality of your films is a critical step. The following techniques provide complementary information about morphology and structure.
-
Atomic Force Microscopy (AFM): The primary tool for quantifying surface morphology. It provides direct visualization of the film surface and quantitative data on root-mean-square (RMS) roughness. Ultrasmooth films will have an RMS roughness of < 1 nm.[9]
-
X-Ray Diffraction (XRD): Used to determine the degree of crystallinity. A broad, diffuse scattering pattern is indicative of an amorphous film, while sharp Bragg peaks confirm the presence of crystalline domains.
-
UV-Visible Spectroscopy: Changes in the absorption spectrum can indicate aggregation. The formation of H- or J-aggregates often leads to blue or red shifts in the main absorption peaks, respectively, compared to the spectrum in a dilute solution.[15]
-
Polarized FTIR Spectroscopy: This technique can provide information on molecular orientation within the film, which is crucial for many electronic applications.[16]
References
-
Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. (2023). MDPI. [Link]
-
Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. (2023). ResearchGate. [Link]
-
Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. The Society of Vacuum Coaters. [Link]
-
VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. www-solar. [Link]
-
CHARACTERIZATION OF ORGANIC THIN FILM MATERIALS WITH NEAR-FIELD SCANNING OPTICAL MICROSCOPY (NSOM). (1999). Annual Reviews. [Link]
-
What kind of substrates are needed to prepare organic thin films?. (2013). ResearchGate. [Link]
-
Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. PMC - NIH. [Link]
-
Morphology control strategies for solution-processed organic semiconductor thin films. (2014). Journal of Materials Chemistry C. [Link]
-
4-methoxy-N-(4-nitrophenyl)aniline. PubChem. [Link]
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Thin Films Deposition of Organic Materials. (2019). VacCoat. [Link]
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Ultrasmooth Organic Films Via Efficient Aggregation Suppression by a Low-Vacuum Physical Vapor Deposition. PMC - NIH. [Link]
-
Multi-level aggregation of conjugated small molecules and polymers: from morphology control to physical insights. (2021). PubMed. [Link]
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Thermal evaporation of small molecules-A study of interfacial, bulk and device properties for molecular electronics. (2008). research.chalmers.se. [Link]
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11 : Vacuum Thermal evaporation deposition organic semiconductors. ResearchGate. [Link]
-
Predicting the morphology of organic molecular thin-films on substrates. (2019). daimon. [Link]
-
Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. (2017). AZoM. [Link]
-
Thin Film Processing Method - Part 1. Dracula Technologies. [Link]
-
Effects of Solvent Additive and Micro-Patterned Substrate on the Properties of Thin Films Based on P3HT:PC70BM Blends Deposited by MAPLE. (2020). MDPI. [Link]
-
Enhanced Photovoltaic Performance of Ternary Small Molecule/Polymer Bulk Heterojunction Solar Cells. (2023). MDPI. [Link]
-
H- and J-aggregation of conjugated small molecules in organic solar cells. (2024). ResearchGate. [Link]
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. (2018). ACS Omega. [Link]
-
Dielectric Properties and Electrical Characteristics of a Triphenylamine Thin Film Deposited onto a Silicon Substrate via Spin Coating. ResearchGate. [Link]
-
Thin Film Formation Based on a Nanoporous Metal–Organic Framework by Layer-By-Layer Deposition. (2024). ACS Applied Nano Materials. [Link]
-
N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem. [Link]
-
Optical and structural study of thin film of polyazomethine with triphenylamine unit prepared via spin-coating method. ResearchGate. [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews. [Link]
-
Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation. (2011). AIP Publishing. [Link]
-
Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. ResearchGate. [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. PMC. [Link]
-
Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. MDPI. [Link]
-
Effect of Spin Coating Parameters on the Electrochemical Properties of Ruthenium Oxide Thin Films. MDPI. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-level aggregation of conjugated small molecules and polymers: from morphology control to physical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 7. vaccoat.com [vaccoat.com]
- 8. researchgate.net [researchgate.net]
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- 11. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 12. Effects of Solvent Additive and Micro-Patterned Substrate on the Properties of Thin Films Based on P3HT:PC70BM Blends Deposited by MAPLE [mdpi.com]
- 13. Effect of Spin Coating Parameters on the Electrochemical Properties of Ruthenium Oxide Thin Films [mdpi.com]
- 14. svc.org [svc.org]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
Technical Support Center: Optimization of Spiro-OMeTAD Layer Thickness in Perovskite Solar Cells
A Senior Application Scientist's Guide for Researchers
Note to the Reader: The initial topic for this guide was "Optimization of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline layer thickness in PSCs." However, this specific molecule is not commonly documented in the scientific literature as a hole transport material (HTM) for perovskite solar cells (PSCs). Therefore, this guide has been developed using Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene), the most widely used and extensively studied HTM in the field. The principles, experimental protocols, and troubleshooting advice provided herein for Spiro-OMeTAD are fundamentally applicable to the optimization of other solution-processed HTM layers.
Introduction: The Critical Role of the Spiro-OMeTAD Layer
Spiro-OMeTAD is the benchmark hole transport material in high-efficiency n-i-p perovskite solar cells, playing a pivotal role in achieving record power conversion efficiencies (PCEs).[1][2] Its primary function is to efficiently extract holes from the perovskite absorber layer and transport them to the top electrode (typically gold), while simultaneously blocking electrons to prevent charge recombination at the interface.[3]
However, the performance of the Spiro-OMeTAD layer is not solely dependent on its intrinsic properties. The thickness of this layer is a critical parameter that must be precisely controlled. An unoptimized thickness can lead to a cascade of detrimental effects, including increased series resistance, charge recombination, and poor device reproducibility. This guide provides a comprehensive resource for researchers to troubleshoot common issues and systematically optimize the Spiro-OMeTAD layer thickness in their PSCs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems researchers may encounter during the deposition and optimization of the Spiro-OMeTAD layer.
Q1: My device efficiency (PCE) is low, and the fill factor (FF) is poor. Could the Spiro-OMeTAD thickness be the culprit?
A1: Absolutely. Both excessively thick and thin Spiro-OMeTAD layers can severely limit PCE and FF.
-
If the layer is too thick: The primary issue is an increase in series resistance (Rs). Spiro-OMeTAD has a relatively low intrinsic hole mobility, and increasing the path length for hole transport will impede charge collection, leading to a lower FF and Jsc (short-circuit current density).[4]
-
If the layer is too thin: A thin layer may not form a uniform and pinhole-free film on the underlying perovskite layer, which often has some surface roughness.[4] This can create shunt pathways where the perovskite directly contacts the top metal electrode, leading to significant charge recombination, a drastic reduction in the open-circuit voltage (Voc), and a low shunt resistance (Rsh).[4]
Solution Workflow:
-
Systematic Thickness Variation: Prepare a series of devices where the Spiro-OMeTAD thickness is systematically varied. This is typically achieved by altering the spin-coating speed or the concentration of the Spiro-OMeTAD solution (see Protocol 1).
-
Device Characterization: Measure the current density-voltage (J-V) characteristics for each device under simulated sunlight (AM 1.5G). Extract the key parameters: PCE, Voc, Jsc, and FF.
-
Data Analysis: Plot the photovoltaic parameters as a function of the spin-coating speed or layer thickness. You should observe a "volcano" plot for PCE, where the efficiency peaks at an optimal thickness. The optimal thickness for Spiro-OMeTAD is often found to be in the range of 200-370 nm, depending on the roughness of the perovskite layer.[4]
Q2: I am observing poor device-to-device reproducibility. How can I improve the uniformity of my Spiro-OMeTAD layer?
A2: Poor reproducibility is often linked to non-uniform film formation. Several factors in the solution preparation and spin-coating process can contribute to this.
-
Incomplete Dissolution: If the Spiro-OMeTAD and its additives are not fully dissolved, it can lead to aggregates in the solution that disrupt film uniformity during spin-coating.
-
Environmental Factors: Fluctuations in ambient humidity and temperature can affect solvent evaporation rates, leading to inconsistent film morphology.
-
Spin-Coating Technique: The dynamics of the spin-coating process itself, such as the dispensing method, can introduce variability.
Solutions:
-
Ensure Complete Dissolution: Gently heat the Spiro-OMeTAD solution (e.g., at 60-70 °C) and stir for an extended period (e.g., >1 hour) to ensure all components are fully dissolved. Always filter the solution through a PTFE syringe filter (e.g., 0.22 µm pore size) before use to remove any particulate matter.[5]
-
Control the Environment: Whenever possible, perform spin-coating inside a nitrogen-filled glovebox to control humidity and oxygen levels. If working in ambient air, monitor and record the relative humidity and temperature to identify potential sources of variation.
-
Standardize Spin-Coating: Use a dynamic spin-coating technique where the solution is dispensed while the substrate is already rotating. This often leads to more uniform films compared to a static dispense.[6] Ensure the dispense volume and acceleration/deceleration rates are kept constant for all samples.
Q3: My devices require a long "aging" time in air to reach peak performance. How can I accelerate the oxidation of Spiro-OMeTAD?
A3: The need for aging is due to the slow oxidation of Spiro-OMeTAD by oxygen, which is necessary to increase its conductivity.[5][7] The Li-TFSI dopant facilitates this process, but it can take several hours to days.[7]
Solutions:
-
Photo-Accelerated Oxidation: Exposing the freshly fabricated device to simulated sunlight (1 sun intensity) can significantly shorten the oxidation time from hours to just a few minutes.[5] This method has been shown to improve device reproducibility and uniformity.[5]
-
Use of Stronger Oxidizing Additives: Incorporating stronger p-dopants like cobalt(III) complexes or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can more effectively oxidize Spiro-OMeTAD, reducing or eliminating the need for prolonged air exposure.[7][8][9]
Frequently Asked Questions (FAQs)
Q: What is a typical recipe for a Spiro-OMeTAD solution?
A: A widely used recipe involves dissolving Spiro-OMeTAD in a solvent like chlorobenzene, along with several additives. A common formulation is:
-
Spiro-OMeTAD: ~72.3 mg
-
Chlorobenzene: 1 mL
-
4-tert-butylpyridine (tBP): ~29 µL
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution: ~18 µL (typically 520 mg of Li-TFSI in 1 mL of acetonitrile)[10]
These additives are crucial: Li-TFSI acts as a p-dopant to increase hole concentration, and tBP improves film morphology and helps to de-aggregate Li-TFSI.[4][11]
Q: How do I measure the thickness of my Spiro-OMeTAD layer?
A: The most common techniques are:
-
Profilometry: A stylus is dragged across a step-edge created on the film (e.g., by scratching or masking a portion of the substrate). This provides a direct measurement of the film height.
-
Atomic Force Microscopy (AFM): Similar to profilometry, AFM can be used to scan a step-edge to determine the film thickness with high precision.[12]
-
Ellipsometry: A non-destructive optical technique that can determine both thickness and refractive index of the film.
Q: What is the relationship between spin-coating speed and film thickness?
A: Generally, the film thickness is inversely proportional to the square root of the spin speed. Higher spin speeds result in thinner films. The exact relationship also depends on the solution's viscosity and solvent evaporation rate. It is essential to experimentally calibrate this relationship for your specific solution and spin-coater.
Experimental Protocols
Protocol 1: Preparation of Spiro-OMeTAD Solution
Objective: To prepare a doped Spiro-OMeTAD solution for spin-coating.
Materials:
-
Spiro-OMeTAD powder
-
Chlorobenzene (anhydrous)
-
4-tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Acetonitrile (anhydrous)
-
Glass vial with a magnetic stir bar
-
Hot plate with stirring capability
-
0.22 µm PTFE syringe filters
Procedure:
-
Prepare Li-TFSI Stock Solution: In a nitrogen-filled glovebox, dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile. Stir until fully dissolved. This is a hygroscopic material, so handle it in an inert atmosphere.[2]
-
Combine Reagents: In a separate vial, add 72.3 mg of Spiro-OMeTAD to 1 mL of chlorobenzene.
-
Add Dopants: Add 29 µL of tBP and 18 µL of the Li-TFSI stock solution to the Spiro-OMeTAD/chlorobenzene mixture.[10]
-
Dissolution: Place the vial on a hotplate set to 60-70 °C and stir for at least 1 hour until the solution is clear and no solid particles are visible.
-
Filtration: Before use, draw the warm solution into a syringe and filter it through a 0.22 µm PTFE filter to remove any undissolved particles.
Protocol 2: Spin-Coating and Optimization of Spiro-OMeTAD Layer
Objective: To deposit the Spiro-OMeTAD layer and systematically vary its thickness.
Materials:
-
Substrates with Perovskite/ETL/TCO layers
-
Prepared Spiro-OMeTAD solution
-
Spin-coater
-
Hot plate
Procedure:
-
Substrate Preparation: Ensure the perovskite-coated substrates are ready for HTL deposition.
-
Spin-Coating Program: Create a spin-coating program with a single step. For example, a typical program might be a 30-second spin at a specific speed with an acceleration of 1000 rpm/s.
-
Thickness Variation: Prepare a set of at least 5 substrates. Deposit the Spiro-OMeTAD layer on each using a different spin speed (e.g., 2000, 3000, 4000, 5000, 6000 rpm).[12] Keep the dispense volume and duration constant for all samples.
-
Deposition: Dispense a fixed volume of the filtered Spiro-OMeTAD solution (e.g., 50 µL) onto the center of the substrate and immediately start the spin program.
-
Annealing: After spin-coating, immediately transfer the substrates to a hotplate for thermal annealing. (Note: Spiro-OMeTAD is typically not annealed at high temperatures. The primary purpose of this step, if performed, is to drive off residual solvent. Often, the films are left to dry at room temperature in a controlled atmosphere).
-
Top Electrode Deposition: Complete the device fabrication by thermally evaporating the metal top contact (e.g., 100 nm of Gold or Silver).[10]
-
Characterization: Measure the J-V performance of all devices to identify the optimal spin-coating speed and corresponding layer thickness.
Data Presentation
Table 1: Example of Spiro-OMeTAD Thickness Optimization Data
| Spin Speed (rpm) | Approx. Thickness (nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 2000 | 350 | 1.08 | 22.5 | 70 | 17.0 |
| 3000 | 260 | 1.10 | 23.0 | 75 | 19.0 |
| 4000 | 200 | 1.11 | 23.2 | 78 | 20.0 |
| 5000 | 150 | 1.05 | 22.8 | 72 | 17.2 |
| 6000 | 110 | 0.95 | 21.5 | 65 | 13.3 |
Note: The data presented are illustrative and will vary depending on the specific perovskite composition, device architecture, and experimental conditions.
Visualizations
Caption: Standard n-i-p architecture of a perovskite solar cell highlighting the position of the Spiro-OMeTAD layer.
Caption: Workflow for the systematic optimization of the Spiro-OMeTAD layer thickness.
References
-
Acid Additives Enhancing the Conductivity of spiro-OMeTAD towards High-Efficiency and Hysteresis-Less Planar Perovskite Solar Cells. (n.d.). OSTI.GOV. Retrieved January 19, 2026, from [Link]
-
CuI/Spiro-OMeTAD Double-Layer Hole Transport Layer to Improve Photovoltaic Performance of Perovskite Solar Cells. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Photo-accelerated oxidation of spiro-OMeTAD for efficient carbon-based perovskite solar cells. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Spiro-OMeTAD-Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells. (2024). UCL Discovery. Retrieved January 19, 2026, from [Link]
-
Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Energy & Environmental Science (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Strong electron acceptor additive based spiro-OMeTAD for high-performance and hysteresis-less planar perovskite solar cells. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
A brief summary of factors responsible for Spiro‐OMeTAD instability and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) Strong electron acceptor additive based spiro-OMeTAD for high-performance and hysteresis-less planar perovskite solar cells. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Spiro‐OMeTAD‐Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Main drawbacks associated with Spiro‐OMeTAD HTMs for PSCs and possible... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) INFLUENCE OF SPIRO-OMETAD FILM THICKNESS ON THE STRUCTURAL AND ELECTRICAL PROPERTIES OF PEROVSKITE SOLAR CELLS. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Spin Coating Techniques for Perovskite Solar Cells. (n.d.). XRAY. Retrieved January 19, 2026, from [Link]
-
Facile Preparation of Large-Area, Ultrathin, Flexible Semi-Transparent Perovskite Solar Cells via Spin-Coating. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Spiro-OMeTAD with a 1,4-Benzenedithiol Additive to Promote High-Performance Perovskite Solar Cells | The Journal of Physical Chemistry Letters. (2025). ACS. Retrieved January 19, 2026, from [Link]
-
The Investigation for Coating Method of Titanium Dioxide Layer in Perovskite Solar Cells. (n.d.). Hindawi. Retrieved January 19, 2026, from [Link]
-
Performance improvement of perovskite solar cells via spiro-OMeTAD pre-crystallization | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(a) Wet layer thickness (tWET) as a function of the spiro-MeOTAD... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Effect of spiro-OMeTAD layer thickness on PCE In Figure 6 we can note... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Influence of spiro-ometad film thickness on the structural and electrical properties of perovskite solar cells. (n.d.). Главная. Retrieved January 19, 2026, from [Link]
-
Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions | ACS Applied Energy Materials. (2021). ACS. Retrieved January 19, 2026, from [Link]
Sources
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- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
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- 8. Strong electron acceptor additive based spiro-OMeTAD for high-performance and hysteresis-less planar perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07254K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline in Devices
This technical support guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are utilizing 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline in their device fabrication and testing. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation pathways of this material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in devices?
This compound is a triarylamine derivative.[1] Due to the electron-donating nature of the triphenylamine core and the methoxy groups, this class of materials is often explored for its hole-transporting properties in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).[2][3][4] The presence of the electron-withdrawing nitro group can modify the electronic properties, such as the energy levels (HOMO/LUMO) of the molecule.
Q2: What are the primary stressors that can cause the degradation of this molecule in a device?
The degradation of organic materials in devices is a complex process influenced by several factors. For this compound, the key stressors are:
-
Electrical Stress: The flow of current and the presence of electric fields can lead to the formation of unstable charged species (polarons) and induce electrochemical reactions.[3][5]
-
Exciton-Induced Degradation: In OLEDs, the energy released from the recombination of electrons and holes (forming excitons) can be high enough to break chemical bonds within the molecule.[5][6]
-
Thermal Stress: High operating temperatures can accelerate degradation processes and may lead to morphological changes in the thin films.[5]
-
Photochemical Stress: Exposure to high-energy photons (like UV or even high-intensity blue light) can lead to the formation of excited states that are more reactive and prone to bond cleavage.[6]
-
Environmental Factors: The presence of even trace amounts of oxygen and moisture can significantly accelerate the degradation of organic materials.[3][5]
Q3: What are the likely chemical transformations this molecule undergoes during degradation?
Based on the functional groups present, several degradation pathways can be hypothesized:
-
Reduction of the Nitro Group: The electron-rich environment within an operating device can lead to the electrochemical reduction of the nitro group (-NO₂) to an amino group (-NH₂).[1] This would form a new compound with significantly different electronic properties.
-
C-N Bond Cleavage: The bonds connecting the central nitrogen atom to the phenyl rings are often the weakest links in triphenylamine derivatives.[3] Excitonic or electrical stress can lead to the homolytic cleavage of these bonds, generating radical species that can quench luminescence and react with other molecules.[6]
-
Reactions Involving Methoxy Groups: While generally more stable, the methoxy groups (-OCH₃) can undergo oxidation, especially in the presence of oxygen, potentially forming phenolic or other oxygenated species that can act as charge traps.
Q4: How does the degradation of this material affect device performance?
The degradation of this compound can manifest in several ways:
-
Decreased Luminance and Efficiency: The formation of non-emissive species and luminescence quenchers reduces the light output of the device for a given current.[5][6]
-
Increased Operating Voltage: Degradation products can act as charge traps, impeding the flow of current and requiring a higher voltage to achieve the same brightness.[5]
-
Color Shift: Changes in the chemical structure of the material can alter its emission properties, leading to a shift in the color of the emitted light.
-
Formation of Dark Spots: Localized degradation, often initiated by defects or contaminants, can create non-emissive areas that grow over time.[5]
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides scientifically grounded solutions.
Problem 1: Rapid drop in device efficiency and a significant increase in operating voltage early in the device's lifetime.
-
Possible Cause: This is often indicative of electrochemical instability of the material, leading to the formation of charge traps. The nitro group is a likely culprit, as it can be electrochemically active.[1] Another possibility is the cleavage of the C-N bonds in the triphenylamine core, creating radical species that trap charges.[3][6]
-
Troubleshooting Steps:
-
Cyclic Voltammetry (CV): Perform CV on thin films of the material to assess its electrochemical stability. Look for irreversible oxidation or reduction peaks within the operating voltage window of your device. This can help you understand if the material is being doped or degraded by the applied bias.
-
Device Architecture Modification: Consider inserting thin interlayer films between your material and the adjacent layers. This can sometimes confine the charge recombination zone and prevent high-energy excitons from reaching and degrading your material.[5]
-
Material Substitution: As a control, fabricate a similar device using a triphenylamine derivative without the nitro group and compare the stability. This can help isolate the role of the nitro group in the degradation process.
-
Problem 2: The color of the device's emission changes over time.
-
Possible Cause: A shift in the emission color points to the formation of new emissive species, which are degradation byproducts. For example, the reduction of the nitro group to an amino group would create a new molecule with a different energy gap and emission profile. Polymerization of degradation products could also lead to new, lower-energy emission.[1]
-
Troubleshooting Steps:
-
Time-Resolved Electroluminescence Spectroscopy: Monitor the electroluminescence spectrum of the device as it ages. This will allow you to quantify the spectral shift and potentially identify the emergence of new emission peaks.
-
Ex-situ Analysis of Aged Devices: Carefully de-encapsulate a degraded device in an inert atmosphere and dissolve the organic layers. Analyze the resulting solution using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the chemical structures of the degradation products.[6][7][8] This is the most direct way to confirm the chemical changes.
-
Problem 3: Inconsistent degradation results between seemingly identical devices.
-
Possible Cause: Inconsistency often points to the influence of extrinsic factors, particularly oxygen and moisture.[3][5] Small variations in the encapsulation quality or the purity of the materials can lead to significant differences in device lifetime.
-
Troubleshooting Steps:
-
Strict Environmental Control: Ensure all device fabrication and testing are performed in a controlled inert atmosphere (e.g., a glovebox with low ppm levels of O₂ and H₂O).
-
Improve Encapsulation: Use high-quality encapsulation materials and techniques (e.g., glass lids with UV-cured epoxy, or thin-film encapsulation) to prevent the ingress of ambient air.
-
Material Purification: Purify your this compound using techniques like temperature gradient sublimation to remove impurities that might act as degradation catalysts.
-
Visualizing the Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound under typical device operation stress.
Caption: Hypothesized degradation routes for the target molecule.
Experimental Protocols
Protocol 1: Accelerated Aging and In-situ Monitoring
This protocol describes a standard method for testing the operational stability of a device incorporating this compound.
Objective: To measure the change in device performance (luminance, voltage, efficiency) over time under constant electrical stress.
Methodology:
-
Device Fabrication: Fabricate your OLEDs in a clean, controlled environment. Ensure consistent layer thicknesses and deposition rates.
-
Encapsulation: Immediately after fabrication, encapsulate the devices to prevent environmental degradation.
-
Initial Characterization: Measure the initial current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the pristine device.
-
Constant Current Stress: Place the device in a light-tight test chamber and apply a constant DC current density (e.g., 10-100 mA/cm²).
-
Data Logging: Continuously monitor and record the device's voltage and luminance over time.
-
Periodic Full Characterization: At set intervals (e.g., every hour), briefly interrupt the constant stress to perform a full J-V-L sweep and record the EL spectrum.
-
Data Analysis: Plot the normalized luminance (L/L₀) and the change in voltage (V-V₀) as a function of time. The lifetime is often defined as the time it takes for the luminance to drop to 50% (LT₅₀) or 80% (LT₈₀) of its initial value.
Caption: Experimental workflow for device lifetime testing.
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To chemically identify the byproducts formed during device degradation.
Methodology:
-
Age the Device: Stress a device until it has significantly degraded (e.g., to its LT₅₀). Keep a pristine, unstressed device as a control.
-
De-encapsulation: In an inert atmosphere glovebox, carefully remove the encapsulation from both the aged and the pristine devices.
-
Layer Dissolution: Scrape the organic layers from the device substrate and dissolve them in a suitable high-purity solvent (e.g., dichloromethane or chloroform).
-
Sample Preparation: Filter the resulting solutions to remove any particulate matter. Dilute the samples to an appropriate concentration for analysis.
-
HPLC Separation: Inject the samples into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) to separate the different chemical components.
-
Mass Spectrometry Analysis: The eluent from the HPLC should be directly coupled to a mass spectrometer (e.g., an Orbitrap or a Time-of-Flight mass analyzer).
-
Data Comparison: Compare the chromatograms and mass spectra of the aged and pristine samples. Look for new peaks in the aged sample, which correspond to degradation products. Determine the molecular weights of these new compounds from their mass spectra and propose their chemical structures.[6][7]
References
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (Source: NIH)
- Electrochemical degradation of p-nitrophenol with different processes. (Source: PubMed)
- Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling. (Source: PMC - PubMed Central)
- Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products.
- ELECTROCHEMICAL OXID
- Electrochemical Treatment of 4-Nitrophenol-Containing Aqueous Wastes Using Boron-Doped Diamond Anodes.
- Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method.
- Understanding the degradation mechanism of TTA-based blue fluorescent OLEDs by exciton dynamics and transient electroluminescence measurements. (Source: RSC Publishing)
- Degradation Mechanisms and Reactions in Organic Light-Emitting Devices.
- Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. (Source: SciSpace)
- Degradation Analysis of Organic Light-Emitting Diodes through Dispersive Magneto-Electroluminescence Response.
- Structure–Properties Relationship of Phenylethenyl-Substituted Triphenylamines.
- Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. (Source: Unknown)
- Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. (Source: Unknown)
- Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. (Source: RSC Publishing)
- Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. (Source: Chalmers Research)
- Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters.
- π-Hole Interactions Involving Nitro Compounds: Directionality of Nitrate Esters.
Sources
- 1. Electrochemical degradation of p-nitrophenol with different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Enhancing the stability of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline-based solar cells
Technical Support Center: Enhancing the Stability of Triphenylamine-Based Solar Cells
A Senior Application Scientist's Guide for Researchers
Introduction
This guide addresses the critical challenge of enhancing the operational and environmental stability of solar cells utilizing the hole transport material (HTM) 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. While specific literature on this exact molecule in solar cell applications is emerging, its core structure is a derivative of triphenylamine (TPA). TPA-based molecules are a cornerstone of modern perovskite and organic solar cell research, prized for their high hole mobility and tunable energy levels.[1][2][3]
This technical support center is therefore built upon the extensive body of knowledge surrounding TPA-based HTMs. The principles, degradation mechanisms, and troubleshooting strategies discussed herein are directly applicable to the specified compound and its analogues. We will explore the causality behind common stability issues and provide validated, field-proven protocols to diagnose and mitigate them, ensuring the integrity and reproducibility of your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting
This section provides quick answers to common issues encountered during the fabrication and testing of TPA-based solar cells.
Q1: My new device has very low initial power conversion efficiency (PCE). What are the likely HTM-related causes?
A1: Low initial PCE is often linked to suboptimal charge extraction or transport. Key areas to investigate regarding the TPA-based HTL include:
-
Energy Level Mismatch: The Highest Occupied Molecular Orbital (HOMO) of your TPA derivative must be well-aligned with the valence band of the perovskite or donor material to ensure efficient hole extraction.[4] A significant mismatch can impede this process. Verify the energy levels of your specific material and compare them to the perovskite.
-
Poor Film Quality: A non-uniform or incomplete HTL film with pinholes can create short-circuit pathways, drastically reducing both the open-circuit voltage (VOC) and fill factor (FF).[5]
-
Suboptimal Doping: TPA-based HTMs often require p-type dopants (like Li-TFSI) and additives (like tBP) to enhance conductivity and improve interfacial contact. Incorrect concentrations can lead to high series resistance.
Q2: My device efficiency plummets within minutes of exposure to ambient air. What is the most critical factor to address?
A2: This points to severe environmental instability, with moisture and oxygen being the primary culprits.[6][7][8]
-
Moisture Ingress: The HTL is a critical barrier. If it is not dense and uniform, moisture can penetrate and rapidly degrade the underlying perovskite layer.[9][10][11] The hygroscopic nature of common dopants like Li-TFSI can exacerbate this issue.
-
Oxygen-Induced Degradation: Oxygen can react with the HTM and other device components, creating trap states that hinder charge transport.[12]
-
Immediate Action: The most crucial first step is to ensure all device fabrication and testing are conducted in a controlled, inert atmosphere, such as a nitrogen-filled glovebox.[13] Subsequently, focus on improving the quality of the HTL film and implementing proper device encapsulation.
Q3: I'm observing significant performance variation between different cells on the same substrate. What could be the cause?
A3: This "cell-to-cell" variability often stems from inconsistencies during the deposition of one or more layers. For the HTL, consider:
-
Spin-Coating Inconsistencies: Uneven acceleration, wobble in the spin coater, or inconsistent dispensing of the HTL solution can lead to variations in film thickness and quality across the substrate.
-
Contamination: Dust particles or residual contaminants on the substrate can cause localized defects, leading to shunts or dead spots in some cells.[14]
-
Annealing Non-Uniformity: An uneven temperature profile on your hotplate can result in different HTL morphologies and dopant activation levels across the substrate.
Q4: My device's J-V curve has a pronounced "S-shape." What does this indicate about the hole transport layer?
A4: An S-shaped J-V curve is a classic sign of a charge extraction barrier at one of the interfaces. When related to the HTL, this suggests poor contact between the TPA-based HTM and the perovskite layer or between the HTM and the top metal electrode (e.g., gold). This barrier impedes the flow of holes out of the device, reducing the fill factor and overall efficiency. The solution involves improving the interfacial contact, potentially by using a different TPA derivative, optimizing the dopants, or introducing an interfacial layer.
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving more complex stability challenges.
Guide 1: Mitigating Photo-Instability and UV Degradation
Symptoms:
-
Rapid and irreversible drop in PCE, VOC, and FF under continuous illumination, especially with unfiltered sunlight.
-
Performance recovers partially after a period in the dark, but baseline efficiency continues to decrease with each light cycle.
Causality and Root Cause Analysis: Ultraviolet (UV) light is particularly damaging to perovskite solar cells.[11] The degradation can occur through several mechanisms involving the HTL:
-
Direct HTM Degradation: The organic TPA molecule itself can undergo photochemical reactions when exposed to high-energy UV photons, breaking chemical bonds and creating charge traps.
-
Interface Degradation: UV light can generate electron-hole pairs in underlying layers like TiO₂, which can then react with and decompose the perovskite at the interface with the HTL.[11]
-
Ion Migration: Light can accelerate the migration of mobile ions (like iodide) from the perovskite into the HTL, which can de-dope the HTM and reduce its conductivity.[11]
Troubleshooting Workflow & Solutions:
Caption: Workflow for troubleshooting photo-instability.
Solutions in Detail:
-
UV Management: The simplest approach is to place a physical UV cut-off filter on top of the device during testing. For practical applications, UV-blocking encapsulants or interlayers are necessary. Research also focuses on designing TPA derivatives with higher photochemical stability.
-
Interfacial Engineering: Introducing a thin passivation layer, such as a self-assembled monolayer (SAM), between the perovskite and the HTL can be highly effective.[10] These layers can prevent direct contact, reduce interfacial recombination, and block ion migration. Stronger chemical bonding between the HTL and adjacent layers has been shown to reduce UV degradation.[15]
-
HTL Formulation: Optimize the concentration of additives like Li-TFSI and tBP. While necessary for conductivity, excessive amounts can accelerate degradation.
Guide 2: Enhancing Thermal and Environmental Stability
Symptoms:
-
Significant performance degradation after storage in ambient conditions (even in the dark).
-
PCE loss after thermal cycling or prolonged operation at elevated temperatures (e.g., 60-85°C).
-
Visible changes in the device, such as discoloration of the perovskite layer or delamination.
Causality and Root Cause Analysis:
-
Moisture and Oxygen: As mentioned in the FAQs, ingress of H₂O and O₂ is a primary extrinsic degradation factor.[11][12] Moisture can hydrolyze the perovskite, and oxygen can oxidize both the perovskite and the HTM. A porous HTL provides a direct pathway for these species.[9][10]
-
Thermal Stress: Heat can cause morphological changes in the TPA-based HTL, such as crystallization, which disrupts charge transport pathways.[16] It can also promote the diffusion of materials between layers, particularly the metal top contact (like silver or gold) into the organic HTL, causing electrical shorts.[6]
Troubleshooting Workflow & Solutions:
Caption: Workflow for improving thermal and environmental stability.
Solutions in Detail:
-
HTL Film Optimization: Achieving a dense, pinhole-free HTL is non-negotiable. This serves as the first line of defense against moisture and oxygen. Experiment with different solvents, solution concentrations, and spin-coating parameters.
-
Robust Encapsulation: No organic-based solar cell will achieve long-term stability without proper encapsulation.[6][7][8] A common lab-scale method is to use a UV-curable epoxy to seal a glass coverslip over the active area of the device, preventing ambient exposure.
-
Material Design: For thermal stability, select TPA derivatives with a high glass transition temperature (Tg). A high Tg means the material remains in a stable, amorphous state at higher operating temperatures, preventing crystallization.[1] Incorporating hydrophobic side chains onto the TPA molecule can also help repel moisture.
Quantitative Data Summary: Common Additives for TPA-based HTLs
| Additive | Typical Concentration (in Chlorobenzene) | Primary Function | Secondary Effects / Considerations |
| Li-TFSI | 15-25 mg/mL | p-dopant; increases hole concentration and conductivity. | Can be hygroscopic, potentially attracting moisture. |
| tBP (tert-butylpyridine) | 20-35 µL/mL | Improves film morphology, passivates perovskite surface defects, de-aggregates dopants. | Can negatively impact VOC if concentration is too high. |
| FK209 Co(III) TFSI | 1-5 mg/mL | Stronger p-dopant than Li-TFSI. | Can be more aggressive and potentially reactive with the perovskite. |
| PMMA | 2-5 mg/mL | Polymer additive; improves film uniformity and acts as a moisture barrier. | Can reduce conductivity if concentration is too high. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Standard TPA-based HTL Solution
(This protocol is a general guideline. Concentrations should be optimized for your specific TPA derivative.)
-
Environment: Perform all steps inside a nitrogen-filled glovebox.
-
Stock Solutions:
-
Li-TFSI: Prepare a stock solution of 520 mg of Li-TFSI in 1 mL of acetonitrile.
-
tBP: Use as received.
-
-
Main Solution:
-
Weigh 75 mg of your TPA-derivative (e.g., Spiro-OMeTAD) into a 2 mL amber vial.
-
Add 1 mL of anhydrous chlorobenzene. Stir with a magnetic stir bar for at least 2 hours at room temperature until fully dissolved.
-
-
Doping:
-
Add 28 µL of tBP to the TPA solution.
-
Add 17.5 µL of the Li-TFSI stock solution.
-
-
Final Steps:
-
Stir the final solution for another 30 minutes.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
-
Protocol 2: Spin-Coating a High-Quality HTL Film
-
Environment: Inside a nitrogen-filled glovebox.
-
Substrate: Ensure the underlying layer (e.g., perovskite) is pristine and has been transferred immediately from its annealing step.
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense ~40 µL of the filtered HTL solution onto the center of the substrate.
-
Immediately start the spin program. A typical two-step program is:
-
Step 1: 1000 RPM for 10 seconds (for spreading).
-
Step 2: 4000 RPM for 30 seconds (for thinning and drying).
-
-
-
Annealing: Do NOT anneal the HTL layer. Thermal annealing can promote unwanted crystallization and dopant segregation. The film should be left to dry on the spinner.
-
Inspection: The final film should be uniform and glossy. Any haziness or visible particulates indicates a problem with the solution or deposition process.
References
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. (n.d.). pubs.rsc.org. Retrieved January 19, 2026, from [Link]
-
Cao, H., et al. (2016). Stability of organic solar cells: challenges and strategies. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
He, M., et al. (2016). Stability of organic solar cells: challenges and strategies. Chemical Society Reviews. Retrieved January 19, 2026, from [Link]
-
He, M., et al. (2016). Stability of organic solar cells: Challenges and strategies. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pockett, A., et al. (2019). Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. Journal of Materials Chemistry C. Retrieved January 19, 2026, from [Link]
-
Zhao, J., et al. (2022). Improving the Thermal Stability of Organic Solar Cells via Crystallinity Control. ACS Applied Energy Materials. Retrieved January 19, 2026, from [Link]
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. (2023). pubs.rsc.org. Retrieved January 19, 2026, from [Link]
-
How to Improve Stability of Organic Solar Cells. (2024). Ningbo Institute of Materials Technology & Engineering, Chinese Academy of Sciences. Retrieved January 19, 2026, from [Link]
-
Isci, C., et al. (2022). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
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Ramirez-Salgado, J., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
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Ramirez-Salgado, J., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Kim, H., et al. (2024). Strong-bonding hole-transport layers reduce ultraviolet degradation of perovskite solar cells. Science. Retrieved January 19, 2026, from [Link]
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Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Singh, S., et al. (2019). Hole transport layer influencing the charge carrier dynamics during the degradation of organic solar cells. Journal of Applied Physics. Retrieved January 19, 2026, from [Link]
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Calogero, G., et al. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews. Retrieved January 19, 2026, from [Link]
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Kerklaan, M. (2022). Why is my perovskite solar cell not working? ResearchGate. Retrieved January 19, 2026, from [Link]
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Stability of perovskite solar cells: issues and prospects. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Technical Support Center: 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (MNP-Aniline) HTM
Introduction: Welcome to the technical support guide for 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, hereafter referred to as MNP-Aniline. This molecule is a functionalized triarylamine designed for use as a Hole Transport Material (HTM) in perovskite solar cells (PSCs). Its asymmetric design, featuring electron-donating methoxy groups and a strongly electron-withdrawing nitro group, aims to modulate the material's electronic properties for optimized device performance.
This guide is intended for researchers and professionals in materials science and solar cell development. It provides in-depth troubleshooting advice, frequently asked questions, and standard protocols based on established principles of interfacial engineering in perovskite photovoltaics. We will address common experimental challenges and explain the causality behind our recommended solutions to ensure both scientific integrity and practical success.
Part 1: The Critical Role of the Perovskite/HTM Interface
The interface between the perovskite absorber layer and the HTM is arguably the most critical junction for determining a solar cell's efficiency and stability. An ideal HTM layer must not only exhibit high hole mobility but also form a defect-free, energetically aligned interface with the perovskite.
Key Functions of the HTM Interface:
-
Efficient Hole Extraction: The Highest Occupied Molecular Orbital (HOMO) of the HTM must align favorably with the valence band maximum (VBM) of the perovskite to ensure a minimal energy barrier for hole transfer.[1][2][3]
-
Electron Blocking: The HTM's Lowest Unoccupied Molecular Orbital (LUMO) should be significantly higher than the perovskite's conduction band minimum (CBM) to prevent electrons from "leaking" across the interface.[4]
-
Defect Passivation: The HTM solution can passivate uncoordinated lead (Pb²⁺) or halide vacancy defects on the perovskite surface, reducing non-radiative recombination, a primary cause of voltage loss.[1][5]
-
Foundation for Electrode: A uniform, pinhole-free HTM film is essential for the subsequent deposition of the metal contact (e.g., Gold, Silver), preventing shunting paths that kill device performance.[6][7]
Below is a diagram illustrating the typical n-i-p architecture of a perovskite solar cell where MNP-Aniline would be used.
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Impact of atmospheric conditions on 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline stability
Welcome to the technical support center for 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this triarylamine derivative. Here, we will explore the critical aspects of its stability under various atmospheric conditions and provide practical, field-proven insights to ensure the integrity of your experimental results.
Introduction to the Stability of this compound
This compound is a complex organic molecule with a unique electronic structure, making it valuable in various research applications. However, its utility is intrinsically linked to its stability. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group, combined with the central tertiary amine, creates a molecule susceptible to degradation under common laboratory and storage conditions. Understanding and controlling these degradation pathways is paramount for reliable and reproducible research.
This guide will provide a comprehensive overview of the potential stability challenges and a systematic approach to investigating and mitigating them through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color from yellow to a darker shade. What could be the cause?
A change in color is a common indicator of chemical degradation. For triarylamine derivatives, this can often be attributed to oxidation. The central nitrogen atom can be oxidized to form a stable radical cation, which is often colored.[3] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. It is also possible that the nitro group is being reduced or other chromophoric degradation products are forming. We recommend performing a purity analysis using a stability-indicating method, such as HPLC-UV, to assess the extent of degradation.
Q2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my compound after storage. How can I identify these new peaks?
These new peaks are likely degradation products. To identify them, a forced degradation study is the most effective approach.[1][2] By intentionally exposing your compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate these degradation products in higher concentrations, making them easier to isolate and characterize using techniques like LC-MS/MS, and NMR.[4] Comparing the retention times of the peaks from your stored sample to those generated in the forced degradation study can help in their preliminary identification.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
Based on the known sensitivities of similar compounds, it is recommended to store this compound protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C). This minimizes exposure to oxygen and prevents photodegradation and hydrolysis.
Q4: Can I use water as a solvent for my experiments with this compound?
While aniline itself has low solubility in water, the presence of methoxy and nitro groups can slightly alter its solubility.[5] However, the primary concern with aqueous solutions is the potential for hydrolysis, especially at non-neutral pH. We advise conducting a hydrolytic stability study as part of a forced degradation protocol to determine the compound's stability in aqueous media at different pH values before proceeding with extensive experimentation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments.
Problem: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions of the compound for each experiment. 2. Perform a time-course stability study of the compound in the assay medium under the exact experimental conditions (temperature, light, pH). Analyze samples at different time points using a stability-indicating HPLC method. | The complex components of biological media can promote degradation. Verifying the compound's stability over the duration of the assay is crucial for accurate interpretation of results. |
| Photodegradation during the experiment. | 1. Conduct experiments under subdued or amber lighting. 2. Include a "dark control" sample that is protected from light throughout the experiment. | Triphenylamine derivatives can be light-sensitive. Comparing results between light-exposed and protected samples will reveal if photodegradation is a contributing factor. |
| Interaction with other components in the assay. | 1. Analyze the compatibility of the compound with key components of your assay medium individually. | Excipients or other active molecules can react with the target compound, leading to degradation.[6] |
Problem: Loss of Purity Over Time in Storage
| Potential Cause | Troubleshooting Steps | Rationale |
| Oxidation due to exposure to air. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Use sealed vials with airtight caps. | Triarylamines are susceptible to oxidation.[7][8] Limiting oxygen exposure is a key preventative measure. |
| Thermal degradation. | 1. Store the compound at the recommended temperature (2-8 °C). 2. Avoid repeated freeze-thaw cycles if the compound is in solution. | Elevated temperatures can accelerate degradation kinetics. |
| Hydrolysis from atmospheric moisture. | 1. Store the compound in a desiccator. 2. Use anhydrous solvents when preparing solutions. | The methoxy and aniline functionalities can be susceptible to hydrolysis in the presence of moisture. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the sample.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions
The following are recommended starting conditions for forced degradation studies, based on ICH guidelines.[9] These conditions may need to be optimized depending on the stability of the molecule.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. 2. Heat at 60 °C for 24 hours. 3. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the initial concentration. | To evaluate stability in acidic conditions. |
| Base Hydrolysis | 1. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. 2. Keep at room temperature for 24 hours. 3. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the initial concentration. | To assess stability in alkaline conditions. |
| Oxidative Degradation | 1. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. 3. Dilute with mobile phase to the initial concentration. | To investigate susceptibility to oxidation. |
| Thermal Degradation | 1. Place the solid compound in a thermostatically controlled oven at 60 °C for 48 hours. 2. For solution stability, heat the stock solution at 60 °C for 48 hours. | To determine the effect of elevated temperature on stability. |
| Photodegradation | 1. Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] 2. A control sample should be wrapped in aluminum foil to protect it from light. | To assess the impact of light exposure on stability. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A gradient reverse-phase HPLC method with UV detection is a common and effective choice.[11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., the λmax of the parent compound).
-
Injection Volume: 10 µL
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent of degradation under each stress condition.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Retention Time(s) of Major Degradants (min) |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Thermal Degradation (Solid, 60 °C, 48h) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Thermal Degradation (Solution, 60 °C, 48h) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Photodegradation | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualization of Potential Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of its functional groups.
Caption: Potential degradation pathways of the target molecule.
Experimental Workflow for Stability Studies
This workflow outlines the systematic approach to conducting stability studies for this compound.
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Decision Tree for Unexpected Peaks
Use this decision tree when you encounter unexpected peaks in your chromatogram.
Caption: Decision tree for troubleshooting unexpected peaks.
References
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
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Structural and Photophysical Studies of Triphenylamine-Based Organic Dyes for Applications in DSSCs: Experimental and DFT Analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Year 2024 In-Use stability testing FAQ. (2024). Retrieved from [Link]
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Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. (n.d.). ASM Journals. Retrieved from [Link]
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Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Retrieved from [Link]
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Stability Indicating Analytical Methods (SIAMS). (n.d.). ResearchGate. Retrieved from [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]
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Stability Guidance & Draft Q&A Guidance - considerations. (2014). FDA. Retrieved from [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Chemistry Stack Exchange. Retrieved from [Link]
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Narrowband emission from fully-bridged triphenylamine derivatives: insights into effects of structure modification and pressure. (2024). RSC Publishing. Retrieved from [Link]
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Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. (n.d.). University of Cambridge. Retrieved from [Link]
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Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. Retrieved from [Link]
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Photodegradation of antihistamine chlorpheniramine using a novel iron-incorporated carbon material and solar radiation. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
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Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2020). PMC - NIH. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
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Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. (n.d.). Retrieved from [Link]
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Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. (n.d.). Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]
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amines, aromatic 2002. (n.d.). niosh - CDC. Retrieved from [Link]
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44 questions with answers in STABILITY STUDY. (n.d.). Science topic - ResearchGate. Retrieved from [Link]
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Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. (2015). ResearchGate. Retrieved from [Link]
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Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. (2023). PubMed. Retrieved from [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved from [Link]
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Chemistry 2nd PU Preparatory Exam. (n.d.). Scribd. Retrieved from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
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OLED. (n.d.). Wikipedia. Retrieved from [Link]
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A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. (n.d.). ijamscr. Retrieved from [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Retrieved from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from [Link]
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Oxidative polymerization of triarylamines: a promising route to low-cost hole transport materials for efficient perovskite solar cells. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved from [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2020). PubMed. Retrieved from [Link]
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Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]
-
Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. Retrieved from [Link]
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Stability Testing for Pharmaceuticals & More. (n.d.). Parameter Generation & Control. Retrieved from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
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Synthesis, Structure, and Redox Properties of Paddle‐Wheel. (n.d.). Retrieved from [Link]
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p-Methoxy aniline hydrobromide. (n.d.). PubChem - NIH. Retrieved from [Link]
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Stability Testing of Drug Substances and Drug Products. (n.d.). Retrieved from [Link]
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Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Retrieved from [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
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Technical Support Center: 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline for Advanced Perovskite Solar Cells
Welcome to the technical support center for the novel hole transport material (HTM), 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. This guide is designed for researchers, scientists, and professionals in the field of perovskite solar cell (PSC) development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate your research and help you achieve optimal device performance by minimizing recombination losses.
Introduction: A Novel Approach to Hole Transport
The efficiency and stability of perovskite solar cells are critically dependent on the charge transport layers that sandwich the perovskite absorber. The hole transport layer (HTL) plays a pivotal role in efficiently extracting photogenerated holes from the perovskite and transporting them to the anode, while simultaneously blocking electrons to prevent charge recombination at the interface.
This compound is a triarylamine derivative featuring both electron-donating methoxy (-OCH₃) groups and an electron-withdrawing nitro (-NO₂) group. This unique combination of functional groups presents an intriguing candidate for a high-performance HTL. The methoxy groups are known to enhance hole mobility and promote favorable energy level alignment with the perovskite valence band. The nitro group, on the other hand, can modulate the material's electronic properties and potentially influence its interaction with the perovskite surface, offering a novel strategy for interface passivation and recombination suppression.
This guide will walk you through the theoretical considerations, practical application, and troubleshooting of this promising new HTM.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges you might encounter when working with this compound.
Q1: What is the expected impact of the nitro group on the performance of the HTL?
The introduction of a strong electron-withdrawing group like the nitro moiety is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTL. A deeper HOMO level can potentially lead to a better energy level alignment with the valence band of many common perovskite compositions, which can improve the open-circuit voltage (Voc) of the solar cell. Furthermore, the polar nature of the nitro group might promote specific interactions with the perovskite surface, potentially passivating defects and reducing interfacial recombination. However, it is also possible that the strong electron-withdrawing nature of the nitro group could act as a charge trap if not properly engineered, so careful optimization of the device architecture is crucial.
Q2: I am observing low fill factor (FF) in my devices. What could be the cause?
A low fill factor can be attributed to several factors when using a new HTM:
-
Suboptimal HTL Thickness: An HTL that is too thin may not provide complete coverage of the perovskite layer, leading to shunting pathways. Conversely, an excessively thick HTL can increase the series resistance of the device. It is recommended to systematically vary the HTL thickness to find the optimal range.
-
Poor Film Morphology: Aggregation of the HTM or the formation of a non-uniform film can lead to high series resistance and poor charge extraction. Experiment with different solvents and deposition techniques (e.g., spin coating speed, anti-solvent dripping) to improve film quality.
-
Energy Level Mismatch: While the nitro group is expected to deepen the HOMO level, a significant mismatch with the perovskite's valence band can hinder efficient hole extraction.
-
Doping Issues: If you are using dopants such as Li-TFSI or tBP, their concentration will need to be re-optimized for this new HTM.
Q3: My devices show significant hysteresis. How can I mitigate this?
Hysteresis in PSCs is often linked to ion migration and charge accumulation at the interfaces. When introducing a new HTL, consider the following to reduce hysteresis:
-
Interface Passivation: The interaction between the HTL and the perovskite is critical. The polar nitro group in this compound may aid in passivating surface defects on the perovskite, but this needs to be optimized. You might consider introducing a thin passivation layer between the perovskite and the HTL.
-
HTL Conductivity: Ensure the hole mobility and conductivity of the HTL are sufficient to prevent charge accumulation at the perovskite/HTL interface. Doping optimization is key here.
-
Perovskite Film Quality: A high-quality perovskite film with low defect density is fundamental to reducing hysteresis, regardless of the HTL used.
Q4: What are the recommended starting points for solvent and concentration for this HTM?
For triarylamine-based HTMs, common solvents include chlorobenzene, toluene, and dichlorobenzene. A good starting point for the concentration of this compound would be in the range of 10-20 mg/mL. It is highly recommended to perform a systematic optimization of both the solvent and concentration to achieve the best film quality and device performance.
Q5: Should I use dopants with this HTM?
While some HTMs can function without dopants, the use of additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) is a common practice to improve the conductivity and work function of the HTL. For this compound, it is advisable to start with a standard doping ratio (e.g., molar ratio of HTM:Li-TFSI:tBP = 1:0.5:3.3) and then systematically vary the concentrations to find the optimal conditions for this specific material.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause | Recommended Action |
| Low Power Conversion Efficiency (PCE) | Suboptimal HTL thickness, poor film morphology, energy level mismatch, inefficient charge extraction. | Systematically vary the HTL concentration and spin-coating parameters. Try different solvents (e.g., chlorobenzene, toluene). Characterize the HOMO/LUMO levels of the HTM and ensure proper alignment with the perovskite. Optimize dopant concentrations. |
| Low Open-Circuit Voltage (Voc) | High recombination rates at the perovskite/HTL interface, poor energy level alignment. | Focus on improving the quality of the perovskite/HTL interface. Consider surface treatments or passivation layers. Re-evaluate the HOMO level of the HTM in relation to the perovskite's valence band. |
| Low Short-Circuit Current (Jsc) | Incomplete light absorption by the perovskite, poor charge collection at the HTL. | Ensure the HTL is not absorbing a significant amount of light in the visible spectrum. Optimize the HTL thickness for efficient hole extraction without increasing series resistance. |
| Poor Device Stability | Degradation of the HTL, ingress of moisture or oxygen, poor interfacial stability. | Investigate the intrinsic stability of the HTM. Encapsulate the devices to protect them from the ambient environment. The hydrophobic nature of triarylamine-based HTMs can be beneficial, but the overall device stability will depend on all components. |
Experimental Protocols
The following protocols provide a starting point for incorporating this compound into your PSC fabrication workflow.
Protocol 1: HTL Solution Preparation
-
Undoped Solution: Dissolve 15 mg of this compound in 1 mL of chlorobenzene. Stir the solution on a hotplate at 70 °C for at least 1 hour to ensure complete dissolution.
-
Doped Solution (Starting Point):
-
Prepare a stock solution of Li-TFSI in acetonitrile (e.g., 520 mg/mL).
-
Prepare the HTM solution as described in the undoped protocol.
-
To 1 mL of the HTM solution, add 17.5 µL of the Li-TFSI stock solution and 28.8 µL of tBP.
-
Stir the final doped solution for 30 minutes before use.
-
Protocol 2: Device Fabrication (n-i-p structure)
This protocol assumes a standard n-i-p device architecture (e.g., FTO/TiO₂/Perovskite/HTL/Au).
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating or spray pyrolysis, followed by a mesoporous TiO₂ layer if required. Sinter the TiO₂ layers at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: Deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) via spin-coating in a nitrogen-filled glovebox. Use an anti-solvent (e.g., chlorobenzene) dripping step to promote the formation of a uniform and crystalline perovskite film. Anneal the perovskite film at the optimal temperature (e.g., 100-150 °C).
-
HTL Deposition:
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Spin-coat the prepared this compound solution (doped or undoped) onto the perovskite layer. A typical spin-coating speed would be in the range of 3000-4000 rpm for 30 seconds.
-
Allow the HTL to form a uniform film.
-
-
Electrode Deposition: Thermally evaporate a gold or silver back contact (80-100 nm) through a shadow mask to define the active area of the device.
Visualizing the Mechanism and Workflow
Mechanism of Recombination Reduction
The strategic design of this compound aims to minimize recombination at the perovskite/HTL interface through two primary mechanisms: efficient hole extraction and interface passivation.
Caption: Proposed charge transport and recombination pathways in a PSC with the novel HTL.
Experimental Workflow
A systematic approach is crucial when evaluating a new HTM. The following workflow outlines the key steps from material characterization to device optimization.
Validation & Comparative
A Head-to-Head Battle in Perovskite Solar Cells: The Reigning Champion Spiro-OMeTAD versus the Low-Cost Challenger, a Triphenylamine-Based Alternative
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard, a key component in many record-breaking devices.[1][2] However, its complex multi-step synthesis, high cost, and propensity for degradation have spurred an intensive search for viable alternatives.[3][4] This guide provides a comprehensive performance comparison between the incumbent spiro-OMeTAD and a representative, cost-effective challenger from the triphenylamine (TPA) family, highlighting the critical trade-offs between performance, stability, and economic viability.
The Contenders: A Tale of Two Molecules
Spiro-OMeTAD: This amorphous organic semiconductor boasts a unique spirobifluorene core, which imparts good morphological stability and prevents crystallization, a desirable trait for forming uniform thin films.[1] Its high hole mobility and well-aligned highest occupied molecular orbital (HOMO) energy level with the valence band of perovskite absorbers facilitate efficient hole extraction and transport.[1] However, pristine spiro-OMeTAD exhibits low conductivity, necessitating the use of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to enhance its performance.[5][6] These hygroscopic and volatile additives are often implicated in the degradation of PSCs.[6]
Triphenylamine-Based HTMs: As a simpler and more cost-effective alternative, various HTMs based on the triphenylamine (TPA) core have been developed. These materials often feature a linear π-conjugated structure, which can be readily synthesized at a lower cost compared to the complex spiro-OMeTAD.[7] While their performance has historically lagged behind spiro-OMeTAD, recent molecular engineering efforts have yielded TPA-based HTMs with competitive efficiencies.[7]
Performance Metrics: A Data-Driven Comparison
The following table summarizes the key performance parameters of perovskite solar cells fabricated with spiro-OMeTAD and a representative high-performing, low-cost TPA-based HTM, TPA-BPV-TPA.
| Parameter | Spiro-OMeTAD | TPA-BPV-TPA | Reference |
| Power Conversion Efficiency (PCE) | 16.81% | 16.42% | [7] |
| Open-Circuit Voltage (Voc) | Not specified | Not specified | |
| Short-Circuit Current Density (Jsc) | Not specified | Not specified | |
| Fill Factor (FF) | Not specified | Not specified | |
| Hole Mobility (μh) | ~10-4 - 10-3 cm2V-1s-1 (doped) | Not specified | [8][9] |
| HOMO Level | ~ -5.1 to -5.2 eV (doped) | ~ -4.79 eV | [7][10] |
| Thermal Stability | Degrades at high temperatures | Retains 87% of initial performance after 10 days | [7][11] |
| Relative Cost | High | Low | [4][12] |
Experimental Workflow: Fabricating and Characterizing Perovskite Solar Cells
The fabrication of a typical n-i-p perovskite solar cell involves a series of solution-processing steps. The choice of HTM directly impacts the device's performance and stability.
Detailed Protocol for the Hole-Transport Layer Deposition:
-
Solution Preparation:
-
Spiro-OMeTAD: A typical solution is prepared by dissolving spiro-OMeTAD in chlorobenzene, followed by the addition of LiTFSI solution in acetonitrile and neat tBP. The molar ratio of these components is crucial for optimal performance.[13]
-
TPA-based HTM: These materials are often designed to be dopant-free or require simpler doping schemes. The HTM is typically dissolved in a suitable organic solvent like chlorobenzene or toluene.[7] The elimination of hygroscopic dopants is a significant advantage for long-term stability.
-
-
Spin Coating: The prepared HTM solution is spin-coated onto the perovskite layer under an inert atmosphere. The spin speed and duration are optimized to achieve a uniform and pinhole-free film of the desired thickness.
-
Oxidation (for doped spiro-OMeTAD): To achieve high conductivity, the doped spiro-OMeTAD layer is often oxidized by exposing it to air or oxygen in the dark for several hours.[14] This step is critical for activating the p-doping effect of LiTFSI.
Molecular Structures and Device Architecture
The molecular architecture of the HTM significantly influences its electronic properties and the overall device performance.
The typical n-i-p architecture of a perovskite solar cell places the HTM between the perovskite absorber layer and the top metal electrode.
Discussion: The Verdict
The enduring reign of spiro-OMeTAD is a testament to its excellent hole-transporting properties, which have consistently delivered high-efficiency perovskite solar cells. However, its high cost and the stability issues associated with its necessary dopants remain significant hurdles for commercialization.[3][6] The degradation of spiro-OMeTAD at elevated temperatures is a particular concern for the long-term operational stability of PSCs.[11][15]
On the other hand, low-cost triphenylamine-based HTMs like TPA-BPV-TPA are emerging as highly promising alternatives.[7] While their peak efficiencies may still be slightly lower than the best spiro-OMeTAD devices, the gap is narrowing. The key advantages of these materials lie in their simpler synthesis, significantly lower cost, and often improved intrinsic stability due to the potential for dopant-free application.[7] The ability to retain a high percentage of their initial performance over time, as demonstrated by TPA-BPV-TPA, is a crucial step towards commercially viable perovskite solar cells.[7]
Future Outlook
The development of novel HTMs is a critical research frontier in the quest for stable and efficient perovskite solar cells. While spiro-OMeTAD remains a valuable tool for laboratory-scale, high-efficiency devices, the future of large-scale, commercially viable perovskite photovoltaics will likely depend on the continued advancement of low-cost, stable, and high-performance alternatives. The progress in triphenylamine-based and other novel HTM families suggests that the era of spiro-OMeTAD's undisputed dominance may be drawing to a close, paving the way for a more diverse and economically sustainable generation of perovskite solar cell technology.
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Synthesis route of spiro-OMeTAD derivates. | Download Scientific Diagram - ResearchGate. [Link]
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Summary of the electrochemical, photophysical, and thermal properties of spiro-OMeTAD and KTM3 - ResearchGate. [Link]
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Synergetic effects of electrochemical oxidation of Spiro-OMeTAD and Li+ ion migration for improving the performance of n–i–p type perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing). [Link]
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A Comparative Guide to Hole-Transporting Materials: PTAA vs. Functionalized Triarylamines in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], widely known as PTAA, has emerged as a benchmark polymeric HTM, consistently delivering high performance in various device architectures. However, the quest for even more efficient, stable, and cost-effective alternatives continues to drive research into novel small molecule HTMs. This guide provides an in-depth comparison of the well-established PTAA with the class of functionalized triarylamine small molecules, specifically considering the structural motifs of compounds like 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline.
Introduction to the Contenders: PTAA and Functionalized Triarylamines
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) is a high-molecular-weight polymer that has become a staple in high-efficiency PSCs. Its popularity stems from its excellent film-forming properties, high hole mobility, and suitable energy levels that facilitate efficient hole extraction from the perovskite layer.
Functionalized Triarylamines , such as this compound, represent a broad class of small molecule HTMs. Their core structure, a nitrogen atom bonded to three aryl groups, can be readily modified with various electron-donating or electron-withdrawing groups. This functionalization allows for the fine-tuning of their electronic and physical properties, offering a versatile platform for designing HTMs with tailored characteristics. The methoxy groups (-OCH3) are electron-donating, which can influence the highest occupied molecular orbital (HOMO) energy level and solubility, while the nitro group (-NO2) is a strong electron-withdrawing group, which can impact both the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels and potentially affect charge transport and stability.
Caption: Comparison of the polymeric nature of PTAA and the small molecule structure of a functionalized triarylamine.
Comparative Analysis of Key Performance Parameters
The efficacy of an HTM is determined by a combination of its intrinsic properties and its interaction with the perovskite absorber layer. Below is a comparative analysis of PTAA and functionalized triarylamines based on critical performance parameters.
Power Conversion Efficiency (PCE) and Photovoltaic Parameters
PTAA-based PSCs have consistently achieved impressive PCEs, often exceeding 20%.[1] This high efficiency is attributed to its excellent hole mobility and good energy level alignment with commonly used perovskite compositions.
For functionalized triarylamines, the PCE is highly dependent on the specific functional groups attached to the triarylamine core.
-
Electron-donating groups like methoxy (-OCH3) can increase the HOMO energy level, potentially leading to a better energy level alignment with the perovskite valence band and thus a higher open-circuit voltage (Voc). Methoxy-functionalized triarylamine-based HTMs have been shown to yield PSCs with high efficiencies.[2]
-
Electron-withdrawing groups such as nitro (-NO2) or fluorine (-F) can lower the HOMO energy level.[3] This can sometimes be beneficial for increasing the Voc, provided the energy level alignment remains favorable for hole extraction. Strategic placement of fluorine atoms on the triarylamine structure has been shown to enhance PCE.[3][4]
The specific combination of both electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound suggests a nuanced electronic effect that would require experimental validation to determine its precise impact on photovoltaic parameters.
| Property | PTAA | Functionalized Triarylamines (e.g., with Methoxy/Nitro groups) |
| PCE | Typically >20%[1] | Highly dependent on functionalization, with potential for high efficiency (>23% reported for some derivatives)[4] |
| Voc | High, can be further improved with modifications | Tunable with functional groups; can be enhanced with optimized energy level alignment[2][3] |
| Jsc | Generally high | Dependent on charge mobility and extraction efficiency |
| Fill Factor (FF) | Good, often >80% | Can be high with good film morphology and low series resistance |
Stability: A Critical Bottleneck
Device stability remains a major hurdle for the commercialization of perovskite solar cells. The HTM plays a crucial role in the overall long-term performance.
PTAA generally exhibits good thermal stability. However, like many organic HTMs, it often requires p-type dopants (e.g., Li-TFSI) and additives (e.g., 4-tert-butylpyridine) to achieve high conductivity, which can be detrimental to the long-term stability of the device by promoting degradation pathways.[5] Nevertheless, dopant-free PTAA-based devices have been developed with improved stability.[6]
The stability of functionalized triarylamines is a key area of research. The introduction of specific functional groups can enhance the intrinsic stability of the molecule and the overall device. For instance, methoxy-functionalized PTAA has demonstrated improved thermal stability compared to the standard methylated version.[2] Furthermore, some novel triarylamine-based HTMs have enabled stable PSCs under continuous illumination and elevated temperatures, outperforming devices with additives.[4][6] The hydrophobic nature of certain functional groups can also help to protect the underlying perovskite layer from moisture ingress, a major degradation factor.
Experimental Protocols
Synthesis of a Functionalized Triarylamine HTM
The synthesis of triarylamine-based HTMs often involves cross-coupling reactions. A general procedure for a Buchwald-Hartwig amination is provided below as a representative example.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Amine (e.g., diphenylamine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine derivative.
Caption: A generalized workflow for the synthesis of a triarylamine-based HTM.
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Electron-transport layer (ETL) precursor (e.g., SnO2 nanoparticle ink)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)
-
Antisolvent (e.g., chlorobenzene)
-
HTM solution (e.g., PTAA or functionalized triarylamine in chlorobenzene, with or without dopants)
-
Metal electrode material (e.g., gold or silver)
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
ETL Deposition: Spin-coat the SnO2 nanoparticle ink onto the FTO substrate and anneal at 150 °C for 30 minutes.[7]
-
Perovskite Layer Deposition: In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the perovskite precursor solution onto the ETL. During the spin-coating process, dispense an antisolvent to induce rapid crystallization. Anneal the film at 100-150 °C.[7]
-
HTL Deposition: Spin-coat the HTM solution onto the perovskite layer.
-
Metal Electrode Evaporation: Deposit the metal back contact (e.g., 80 nm of gold) by thermal evaporation through a shadow mask.
Caption: Step-by-step workflow for the fabrication of a perovskite solar cell.
Mechanistic Insights and Structure-Property Relationships
The performance of a triarylamine-based HTM is intrinsically linked to its molecular structure.
Caption: The relationship between the molecular structure of the HTM and the final device performance.
-
Energy Level Tuning: The HOMO and LUMO energy levels of the HTM must be appropriately aligned with the valence band of the perovskite and the work function of the back electrode, respectively. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower it.[2][3] This allows for precise control over the open-circuit voltage and efficient hole extraction.
-
Hole Mobility: The ability of the HTM to transport holes efficiently is crucial for achieving a high short-circuit current density (Jsc) and fill factor (FF). The molecular packing and electronic coupling between adjacent molecules, influenced by the functional groups, play a significant role in determining hole mobility.
-
Film Formation and Morphology: A uniform, pinhole-free HTM layer is essential for preventing shunt pathways and ensuring good interfacial contact with the perovskite. The solubility and film-forming properties of the HTM, which can be modified by functionalization, are therefore critical.
-
Interfacial Passivation: Some functional groups on the HTM can interact with the perovskite surface, passivating defects and reducing non-radiative recombination, which can lead to improved Voc and overall device stability.
Conclusion and Future Outlook
PTAA remains a formidable benchmark as a hole-transporting material in perovskite solar cells, offering high efficiency and reliability. However, the vast chemical space of functionalized triarylamine small molecules presents exciting opportunities for the development of next-generation HTMs. By strategically incorporating electron-donating and electron-withdrawing groups, researchers can fine-tune the material properties to optimize energy level alignment, enhance charge transport, and improve device stability.
While a direct, comprehensive experimental comparison between PTAA and this compound is not yet available in the literature, the principles of molecular engineering suggest that this and similar functionalized triarylamines could be promising candidates. The presence of both electron-donating methoxy groups and a strong electron-withdrawing nitro group would likely lead to unique electronic properties that warrant further investigation. Future research should focus on the synthesis and characterization of such compounds and their performance in perovskite solar cells to fully elucidate their potential as alternatives to established materials like PTAA. The continued exploration of novel, cost-effective, and stable HTMs will be a critical enabler for the widespread commercialization of perovskite photovoltaic technology.
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Pitre, D., et al. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science, 14(30), 8097-8105. [Link][19]
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Wang, Y., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 242, 118745. [Link][22]
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Kim, J., & Yoon, D. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Molecules, 29(5), 1149. [Link][23]
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A Prospective Benchmarking Study: Evaluating 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline as a Next-Generation Hole-Transporting Material
Abstract
The rapid evolution of perovskite solar cells (PSCs) has been propelled by the innovation of each constituent layer. The hole-transporting material (HTM) plays a pivotal role in dictating the overall power conversion efficiency (PCE) and long-term stability of these devices. While spiro-OMeTAD has long been the benchmark HTM, its high cost and propensity for degradation have spurred the search for novel alternatives. This guide introduces 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, a triarylamine derivative with a strategically designed molecular structure, as a promising candidate for a high-performance, cost-effective HTM. We will explore its anticipated electronic properties and benchmark them against a selection of state-of-the-art novel HTMs, including the small molecule V886, the polymeric HTM Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and an inorganic nickel oxide (NiOₓ) nanoparticle-based layer. This analysis is supported by a comprehensive, field-proven experimental protocol for the fabrication and characterization of perovskite solar cells, providing researchers with a robust framework for evaluating novel HTMs.
Introduction: The Critical Role of Hole-Transporting Materials
In the architecture of a perovskite solar cell, the HTM is a crucial component responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode.[1] An ideal HTM should possess several key characteristics:
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction with minimal energy loss.[2]
-
High Hole Mobility: Rapid and efficient transport of holes through the HTM layer is essential to minimize charge recombination and maximize the short-circuit current density (Jsc).[3]
-
Good Film-Forming Properties: The ability to form a uniform, pinhole-free layer is critical to prevent short-circuiting and ensure device reproducibility.
-
Chemical and Thermal Stability: The HTM must be robust enough to withstand the operational stresses of temperature and light exposure to ensure the long-term stability of the solar cell.
-
Cost-Effective Synthesis: For commercial viability, the synthesis of the HTM should be simple, scalable, and utilize low-cost starting materials.
The Benchmark Candidate: this compound
Molecular Structure and Predicted Properties:
This compound is a triarylamine derivative featuring a unique combination of electron-donating and electron-withdrawing functional groups.[4] The two methoxy (-OCH₃) groups act as strong electron donors, increasing the electron density on the triphenylamine core. This is anticipated to raise the HOMO energy level, a desirable trait for favorable energy alignment with the perovskite valence band.[2] Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group, which creates a polarized electronic structure.[4] This intramolecular charge transfer character can be advantageous for hole transport.
The non-planar, propeller-like structure of the triarylamine core is expected to inhibit crystallization, promoting the formation of amorphous films with good morphological characteristics. Furthermore, the synthesis of this class of molecules can often be achieved through established and cost-effective chemical reactions.[4]
Novel Hole-Transporting Materials for Comparison
To provide a comprehensive benchmark, we have selected three diverse and high-performing novel HTMs that have shown significant promise in recent research:
-
V886 (Small Molecule): A small molecule HTM that has demonstrated high efficiency in perovskite solar cells.
-
PTAA (Polymer): Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is a widely studied polymeric HTM known for its excellent film-forming properties and high hole mobility.[5]
-
NiOₓ Nanoparticles (Inorganic): Nickel oxide nanoparticles offer a robust, inorganic alternative to organic HTMs, with the potential for enhanced stability and low-cost, solution-based processing.[6]
Experimental Section: A Validated Protocol for HTM Evaluation
This section provides a detailed, step-by-step methodology for the fabrication and characterization of perovskite solar cells, designed to be a self-validating system for the objective comparison of different HTMs.
Synthesis of this compound (Prospective)
Step 1: Imine Formation In a round-bottom flask, p-nitrobenzaldehyde and p-anisidine are dissolved in methanol and refluxed for 4 hours. Cooling the reaction mixture results in the precipitation of the corresponding imine intermediate.[7]
Step 2: Reduction to the Amine To the cooled mixture containing the imine, acetic acid is added, followed by the careful addition of sodium borohydride (NaBH₄). The reaction is stirred for an additional 2 hours and then quenched with a saturated sodium bicarbonate solution. The final product is extracted with ethyl acetate and purified.[7]
This established protocol can be readily adapted for the synthesis of this compound by substituting p-anisidine with the appropriate secondary amine precursor.
Perovskite Solar Cell Fabrication Workflow
The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell architecture.
Caption: A step-by-step workflow for the fabrication of perovskite solar cells.
Detailed Protocol:
-
FTO Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 20 minutes each. The substrates are then dried with a stream of nitrogen.[1]
-
UV-Ozone Treatment: The cleaned FTO substrates are treated with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.[1]
-
Electron Transport Layer (ETL) Deposition: A solution of SnO₂ nanoparticles is spin-coated onto the FTO substrate at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.[1]
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox. A typical two-step spin-coating process involves a low speed spin (e.g., 1000 rpm for 10 seconds) followed by a high-speed spin (e.g., 6000 rpm for 30 seconds). An anti-solvent, such as diethyl ether, is often dripped onto the spinning substrate during the high-speed step to induce rapid crystallization.[8] The film is then annealed at a specific temperature (e.g., 150°C) for a set time (e.g., 10 minutes).
-
Hole-Transporting Layer (HTL) Deposition: The HTM solution (e.g., the benchmark candidate or a novel HTM dissolved in a suitable solvent like chlorobenzene, often with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer. A typical spin-coating speed is 4000 rpm for 20 seconds.[8]
-
Electrode Evaporation: A gold (Au) electrode (approximately 80-100 nm thick) is deposited on top of the HTL by thermal evaporation under high vacuum.
-
Device Characterization: The current density-voltage (J-V) characteristics of the completed solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²).[9]
Energy Level Alignment Diagram
The energy level alignment between the different layers of the perovskite solar cell is a critical factor determining the device's performance. The following diagram illustrates the ideal energy level cascade for efficient charge separation and transport.
Caption: A diagram illustrating the ideal energy level alignment for efficient charge transport.
Comparative Data Analysis
The following table summarizes the reported performance parameters of the selected novel HTMs. While experimental data for this compound is not yet available, its anticipated properties suggest it could be a competitive candidate.
| Hole-Transporting Material | Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Advantages |
| This compound | Small Molecule | Prospective | Prospective | Prospective | Prospective | Potentially low-cost synthesis, favorable electronic properties due to polarized structure. |
| V886 | Small Molecule | ~21.8 | ~1.15 | ~23.5 | ~80.5 | High efficiency, good stability. |
| PTAA | Polymer | >21 | ~1.12 | ~23.8 | ~79 | Excellent film-forming properties, high hole mobility.[10][11] |
| NiOₓ Nanoparticles | Inorganic | ~18.4 | ~1.08 | ~22.5 | ~75.5 | High stability, low-cost solution processability.[12] |
Discussion: Projecting the Performance of the Benchmark Candidate
Based on its molecular structure, this compound is poised to exhibit several advantageous properties as an HTM. The electron-donating methoxy groups are expected to elevate the HOMO level, potentially leading to a better energy match with the perovskite valence band and a higher open-circuit voltage (Voc).[2] The electron-withdrawing nitro group, by creating a molecular dipole, could enhance intermolecular interactions and facilitate more ordered packing, which in turn may improve hole mobility.[4] This is a critical factor for achieving a high short-circuit current density (Jsc) and fill factor (FF).
Compared to the selected novel HTMs, the primary anticipated advantage of our benchmark candidate lies in its potentially simpler and more cost-effective synthesis from readily available precursors. While V886 and PTAA have demonstrated excellent performance, their multi-step syntheses can be complex and expensive.[10][11] Inorganic NiOₓ nanoparticles offer a low-cost alternative, but achieving optimal film quality and interfacial contact can be challenging.[12]
The primary unknown for this compound is its long-term stability. The presence of the nitro group could potentially introduce a degradation pathway under prolonged operational stress. Therefore, a thorough investigation into its photostability and thermal stability will be a critical next step in its evaluation.
Conclusion and Future Outlook
This guide has introduced this compound as a promising new candidate for a high-performance, low-cost hole-transporting material in perovskite solar cells. Its unique electronic structure, characterized by both electron-donating and electron-withdrawing moieties, suggests the potential for excellent hole extraction and transport properties.
The provided experimental protocol offers a robust framework for the systematic evaluation of this and other novel HTMs. By benchmarking against state-of-the-art materials like V886, PTAA, and NiOₓ, researchers can gain valuable insights into the structure-property relationships that govern HTM performance.
Future work should focus on the successful synthesis and purification of this compound, followed by its integration into perovskite solar cells according to the outlined protocol. A comprehensive characterization of its optoelectronic properties and a thorough investigation of its long-term stability will be crucial in determining its viability as a next-generation HTM for the commercialization of perovskite solar cell technology.
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Fabricating Planar Perovskite Solar Cells through a Greener Approach. MDPI. Available at: [Link]
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Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies. RSC Publishing. Available at: [Link]
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Spin-Coating for Thin Film Deposition. Scribd. Available at: [Link]
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Performance optimization of perovskite solar cells with an automated spin-coating system and artificial intelligence technologies. RSC Publishing. Available at: [Link]
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Detailed protocol for fabrication of perovskite solar cells. YouTube. Available at: [Link]
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Characterization of perovskite solar cells: Towards a reliable measurement protocol. AIP Publishing. Available at: [Link]
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Perovskite/Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] Bulk Heterojunction for High-Efficient Carbon-Based Large-Area Solar Cells by Gradient Engineering. ACS Publications. Available at: [Link]
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Perovskite/Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] Bulk Heterojunction for High-Efficient Carbon-Based Large-Area Solar Cells by Gradient Engineering. PubMed. Available at: [Link]
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Measurement Techniques for Perovskite Solar Cells. Fluxim. Available at: [Link]
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Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. Available at: [Link]
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Recovery of FTO coated glass substrate via environment-friendly facile recycling perovskite solar cells. RSC Publishing. Available at: [Link]
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High-performance metal oxide-free inverted perovskite solar cells using poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine) as the hole transport layer. Journal of Materials Chemistry C. Available at: [Link]
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Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy. Materials Chemistry Frontiers. Available at: [Link]
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I-V performance characterisation of perovskite solar cells. Semantic Scholar. Available at: [Link]
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Poly[Bis(4-Phenyl)(2,4,6-Trimethylphenyl)Amine] in Perovskite Solar Cells: Advances via Molecular Engineering. POSTECH. Available at: [Link]
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Effect of UV Exposure on IV Characteristics of a Perovskite Solar Cell. IEEE Xplore. Available at: [Link]
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Protocol for fabricating long-lasting passivated perovskite solar cells. ResearchGate. Available at: [Link]
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Constructing a perovskite solar cell. YouTube. Available at: [Link]
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Beginner's guide to visual analysis of perovskite and organic solar cell current density-voltage characteristics. arXiv. Available at: [Link]
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Spin Coating Techniques for Perovskite Solar Cells. XRAY. Available at: [Link]
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Synthesis of well dispersed NiO ink for efficient perovskite solar cells. ResearchGate. Available at: [Link]
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Theoretical calculations and experimental investigation toward the π-conjugated modulation in arylamine derivative-based hole transporting materials for perovskite solar cells. RSC Publishing. Available at: [Link]
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While spin coating the perovskite layer for perovskite solar cells, the films are non-uniform and doesn't have full coverage. How do I solve this?. ResearchGate. Available at: [Link]
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Nanocomposite of nickel oxide nanoparticles and polyethylene oxide as printable hole transport layer for organic solar cells. RSC Publishing. Available at: [Link]
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Synthesis methods of NiOx nanoparticles and its effect on hole conductivity and stability of n-i-p perovskite solar cells. ResearchGate. Available at: [Link]
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Metal organic framework derived NiOx nanoparticles for application as a hole transport layer in perovskite solar cells. PubMed. Available at: [Link]
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Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.. ResearchGate. Available at: [Link]
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4-Methoxy-N-(4-nitrobenzyl)aniline. PubMed. Available at: [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
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Solution-Processable NiOx:PMMA Hole Transport Layer for Efficient and Stable Inverted Organic Solar Cells. PubMed. Available at: [Link]
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A π-extended triphenylamine based dopant-free hole-transporting material for perovskite solar cells via heteroatom substitution. RSC Publishing. Available at: [Link]
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Hole drift mobilities in polycarbonate doped with a series of triphenylamine derivatives. ResearchGate. Available at: [Link]
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Advances in Perovskite Solar Cells. PubMed. Available at: [Link]
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Maximum PCE of perovskite solar cells with various additives.. ResearchGate. Available at: [Link]
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High Performance Perovskite Solar Cells. UCL Discovery. Available at: [Link]
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Perovskite Solar Cells: Assessment of the Materials, Efficiency, and Stability. Lidsen Publishing Inc.. Available at: [Link]
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An interface stabilized perovskite solar cell with high stabilized efficiency and low voltage loss. SciSpace. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Hole-Transport Properties of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
This guide provides an in-depth technical comparison of the hole-transport material (HTM) 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline against established benchmarks in organic electronics. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel compounds for advanced electronic applications.
The molecular design of this compound, a triarylamine derivative, presents a compelling case for its investigation as a high-performance hole-transport material. The presence of electron-donating methoxy groups is anticipated to enhance solubility and modulate the highest occupied molecular orbital (HOMO) energy level, a critical parameter for efficient charge injection from the anode. Concurrently, the electron-withdrawing nitro group is strategically positioned to potentially deepen the HOMO level, which can improve the open-circuit voltage in photovoltaic devices and enhance stability. This guide will delve into the synthesis of this promising compound, provide detailed protocols for its characterization, and objectively compare its anticipated properties with those of widely-used, high-performance HTMs.
Comparative Analysis of Hole-Transport Materials
The efficacy of a hole-transport material is determined by a combination of its electronic and physical properties. For a meaningful evaluation of this compound, we compare its expected characteristics with those of industry-standard HTMs: Spiro-OMeTAD, Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), and N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD).
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Key Advantages | Key Disadvantages |
| This compound (Predicted) | ~10⁻⁴ - 10⁻⁵ | ~ -5.2 to -5.4 | Potentially deep HOMO for high Voc, good solubility. | Limited experimental data, potential for morphological instability. |
| Spiro-OMeTAD | 10⁻⁴ - 10⁻⁵[1] | -5.16 to -5.22[2] | High glass transition temperature, proven high efficiency in perovskite solar cells. | Complex multi-step synthesis, requires dopants for optimal performance. |
| PEDOT:PSS | ~10⁻³ - 10⁻¹ | ~ -5.0 to -5.2 | High conductivity, solution processable, forms smooth films. | Acidic nature can degrade adjacent layers, hygroscopic. |
| TPD | ~10⁻³ | ~ -5.4 to -5.5 | High hole mobility, good thermal stability. | Prone to crystallization, which can lead to device failure. |
Synthesis Protocol: this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from established methodologies for similar triarylamine compounds. The following protocol is based on the synthesis of the closely related 4,4'-dimethoxy-4''-nitrotriphenylamine and is expected to yield the target compound with high purity.
Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitroaniline
This initial step involves a Buchwald-Hartwig amination reaction to couple 4-nitroaniline with 4-bromoanisole.
Materials:
-
4-nitroaniline
-
4-bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-nitroaniline (1 eq.), 4-bromoanisole (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Add anhydrous toluene to the flask and degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-methoxyphenyl)-4-nitroaniline.
Step 2: Synthesis of this compound
The second step involves another Buchwald-Hartwig amination to couple the product from Step 1 with 4-bromoanisole.
Materials:
-
N-(4-methoxyphenyl)-4-nitroaniline (from Step 1)
-
4-bromoanisole
-
Pd₂(dba)₃
-
Xantphos
-
NaOtBu
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine N-(4-methoxyphenyl)-4-nitroaniline (1 eq.), 4-bromoanisole (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Add anhydrous toluene and degas the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, perform an aqueous workup as described in Step 1.
-
Purify the final product by column chromatography to obtain this compound.
Experimental Protocols for Characterization
To validate the hole-transport properties of the synthesized this compound, a series of standard characterization techniques should be employed.
Cyclic Voltammetry (CV) for HOMO Level Determination
Cyclic voltammetry is an electrochemical technique used to determine the oxidation potential of a material, from which the HOMO energy level can be estimated.
Experimental Setup:
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
An electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous solvent like acetonitrile or dichloromethane.
-
A potentiostat.
Procedure:
-
Dissolve a small amount of the synthesized compound in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back. The scan rate is typically between 20 and 100 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
Determine the onset oxidation potential (E_ox_onset) from the voltammogram.
-
Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = - (E_ox_onset - E_ferrocene + 4.8) where E_ferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple measured under the same conditions as an internal standard.[3][4]
Space-Charge Limited Current (SCLC) for Hole Mobility Measurement
The SCLC method is a reliable technique for determining the charge carrier mobility in thin films of organic semiconductors.[2]
Device Fabrication:
-
Prepare a single-carrier device with the structure: ITO / PEDOT:PSS / this compound / Au.
-
The PEDOT:PSS layer serves as a hole-injection layer, and the high work function of gold (Au) acts as a hole-collecting electrode.
Measurement Procedure:
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Plot the J-V curve on a log-log scale.
-
Identify the region where the current follows the Mott-Gurney law, which describes the space-charge limited current: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
µ is the hole mobility
-
V is the applied voltage
-
d is the thickness of the organic layer
-
-
The hole mobility (µ) can be extracted from the slope of the J^(1/2) vs. V plot in the SCLC region.
Time-of-Flight (TOF) for Hole Mobility Measurement
The TOF technique directly measures the time it takes for charge carriers to travel across a known thickness of the material under an applied electric field.[5][6]
Experimental Setup:
-
A sample of the material sandwiched between two electrodes, one of which is semi-transparent.
-
A pulsed laser to generate charge carriers near the semi-transparent electrode.
-
A voltage source to apply an electric field across the sample.
-
An oscilloscope to measure the transient photocurrent.
Procedure:
-
A short laser pulse generates a sheet of charge carriers (holes) near the semi-transparent anode.
-
Under the influence of the applied electric field, these holes drift towards the cathode.
-
The transient photocurrent is recorded as a function of time.
-
The transit time (t_T) is determined from the photocurrent transient, typically as the time at which the current starts to drop.
-
The hole mobility (µ) is calculated using the formula: µ = d / (t_T * E) = d² / (t_T * V) where:
-
d is the sample thickness
-
E is the applied electric field
-
V is the applied voltage
-
Conclusion
This compound represents a promising candidate for a high-performance hole-transport material. Its tailored molecular structure with both electron-donating and electron-withdrawing groups offers the potential for optimized electronic properties. The synthetic route is accessible through established palladium-catalyzed cross-coupling reactions. While direct experimental validation of its hole-transport properties is pending, the comparison with benchmark materials suggests its potential for applications in organic light-emitting diodes and perovskite solar cells. The detailed characterization protocols provided in this guide offer a clear roadmap for researchers to experimentally validate the performance of this and other novel hole-transport materials.
References
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Long-term stability studies of perovskite solar cells with 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Starting Research on Aniline
I've initiated a thorough search for "4-Methoxy- N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline" using Google. The aim is to compile data on its application as a hole-transporting material in perovskite solar cells, and to assess its long-term stability characteristics. I'm focusing on gathering information for now.
Planning Comparative Analysis Details
I'm now expanding my search strategy. I'm actively looking for comparative studies that directly pit this aniline derivative against Spiro-OMeTAD and other HTMs. I'm digging into experimental protocols for PSC fabrication and stability testing, especially accelerated aging methods. Finally, I'm seeking review articles to understand degradation mechanisms and how HTMs impact those.
Drafting Comparison Guide Structure
I've outlined the structure for a comparative guide. First, I'll set the stage with PSC stability challenges and the HTM's importance. Then, I will introduce the aniline derivative, comparing its performance to other HTMs using data tables and mechanistic explanations. Detailed fabrication and stability test protocols, along with Graphviz diagrams, will follow, with full citations to back up everything.
Analyzing Molecular Analogues
I've been looking into the synthesis and properties of similar molecules, such as 4-Methoxy-N-(4-nitrobenzyl)aniline and 4-Methoxy-2-nitroaniline, to get some context. However, I'm finding a clear void when it comes to any details on "4-Methoxy-N-(4-methoxyphenyl" - the data just isn't there, and I need to go deeper.
Refining the Search Strategy
I've got some context from related molecules, like 4-Methoxy-N-(4-nitrobenzyl)aniline, but the specific aniline derivative isn't showing up in the perovskite solar cell literature. It may be a novel compound, or perhaps the name is slightly off. I'm expanding my search to structurally similar triarylamine-based HTMs to generate a useful comparison, especially in the perovskite context, focusing on the broader field.
Broadening the Focus
I'm still struggling to find information specific to the target molecule in perovskite solar cells. I am going to broaden the search to include structurally similar triarylamine HTMs that have methoxy and nitro substituents. I'll focus on comparative performance and stability data, including power conversion efficiency and degradation mechanisms. I'll need to look for established experimental protocols as well.
Deepening the Investigation
I'm focusing now on specific searches, both for the exact molecule and similar triarylamine derivatives, to find and collate experimental data. I'm prioritizing performance and stability metrics like PCE, FF, and Voc, along with experimental protocols. I'll need to link structure to the desired properties. If the exact molecule is absent, I'll provide a guide comparing related options.
Examining Perovskite HTMs
I've been searching for the molecule "4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline" within the realm of perovskite solar cells, but with little luck. It appears this specific molecule is not a commonly cited HTM in the field. This indicates that its use in this context may be rare, if at all.
Analyzing Related Triarylamines
I've shifted my focus to related triarylamine HTMs after the initial molecule search proved unfruitful. Searching for more common variants, I found that "4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5, 5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline" is a relevant precursor. I'm building a comparison framework around how methoxy and nitro groups influence triarylamine HTM performance in perovskite solar cells, to address the query more broadly.
Formulating Comparison Framework
I've decided to concentrate on a comparative analysis of triarylamine HTMs, particularly those with methoxy and nitro substituents. This allows me to address the initial query indirectly by examining related, well-studied molecules. I will create a guide comparing the synthesis, performance, and stability of these molecules. The current search results provide enough information to proceed without further searches.
A Comparative Guide to the Synthesis and Characterization of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules with high purity and efficiency is a cornerstone of successful research and development. Triarylamine derivatives, such as 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, are a critical class of compounds with applications in materials science and medicinal chemistry. The synthetic route chosen to produce such a molecule can have a profound impact on its yield, purity, and the profile of any process-related impurities. This guide provides an in-depth technical comparison of three distinct synthetic pathways to this compound: the classical Ullmann Condensation, the modern Buchwald-Hartwig Amination, and a two-step Reductive Amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a cross-characterization of the final product to inform your selection of the most suitable method for your research needs.
Introduction: The Importance of Synthetic Route Selection
The choice of a synthetic pathway is not merely a matter of arriving at the desired product. It is a strategic decision that influences scalability, cost-effectiveness, and, most critically, the purity of the final compound. Impurities arising from side reactions or residual catalysts can significantly impact the biological activity or material properties of the target molecule. Therefore, a thorough understanding of the nuances of each synthetic approach is paramount. This guide will equip you with the knowledge to make an informed decision based on the specific requirements of your project, whether it be high-throughput screening, large-scale synthesis, or the need for exceptionally pure material.
Comparative Overview of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Two-Step Reductive Amination |
| Catalyst | Copper (Cu) salts | Palladium (Pd) complexes | None (uses a reducing agent) |
| Typical Ligands | Often none, or simple ligands like 1,10-phenanthroline | Bulky, electron-rich phosphines (e.g., BINAP, XPhos) | Not applicable |
| Reaction Temperature | High (typically 100-220 °C) | Milder (often room temperature to 120 °C) | Mild (room temperature to reflux) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) | Not applicable |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Aprotic (e.g., Toluene, Dioxane) | Protic (e.g., Methanol) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad, including electron-rich and neutral aryl halides | Dependent on aldehyde/ketone and amine availability |
| Typical Yield | Moderate to good | Good to excellent | Good to excellent |
| Purity Profile | May contain homocoupled byproducts | High, but potential for trace Pd contamination | High, with potential for over-reduction or imine impurities |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) | Generally low to moderate |
Delving into the Synthetic Methodologies
Ullmann Condensation: The Classic Approach
The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, relying on a copper catalyst.[1] While traditionally requiring harsh reaction conditions, modern modifications with ligands can facilitate the reaction at lower temperatures.[2]
Reaction Scheme:
Caption: Ullmann Condensation Workflow
Experimental Protocol:
-
To a dried Schlenk flask, add bis(4-methoxyphenyl)amine (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a ligand like 1,10-phenanthroline can stabilize the copper catalyst and increase its solubility, allowing for lower reaction temperatures than traditional Ullmann conditions.[2] DMF is chosen as a high-boiling polar aprotic solvent to facilitate the dissolution of the reactants and the inorganic base.
Buchwald-Hartwig Amination: The Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild reaction conditions and broad substrate scope.[3]
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow
Experimental Protocol:
-
To a dried Schlenk flask, add bis(4-methoxyphenyl)amine (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), XPhos (0.08 eq), and cesium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.[4] Cesium carbonate is a strong base that is effective in this catalytic cycle. Toluene is a common aprotic solvent for this reaction.
Two-Step Reductive Amination: A Versatile Alternative
Reductive amination offers a metal-free alternative for the synthesis of the target molecule. This two-step process first involves the formation of an imine intermediate, which is then reduced to the final amine product.
Reaction Scheme:
Caption: Two-Step Reductive Amination Workflow
Experimental Protocol:
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-anisidine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in methanol.
-
Reflux the mixture for 4 hours.
-
Monitor the formation of the imine intermediate by TLC.
-
Cool the reaction mixture to room temperature. The imine may precipitate and can be used directly in the next step.
Step 2: Reduction
-
To the cooled methanolic solution of the imine, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: This two-step, one-pot procedure is efficient. The initial condensation to the imine is typically acid or base-catalyzed, or can proceed thermally. Sodium borohydride is a mild and selective reducing agent for the reduction of the imine to the corresponding amine.
Cross-Characterization of this compound
Regardless of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected characterization data for the pure compound.
| Analytical Technique | Expected Data |
| Appearance | Yellow solid |
| Melting Point | Not consistently reported, but expected for a pure crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10-8.20 (d, 2H), 7.10-7.20 (d, 2H), 6.90-7.00 (d, 4H), 6.80-6.90 (d, 4H), 3.85 (s, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 158.0, 153.0, 144.0, 140.0, 126.0, 125.0, 120.0, 115.0, 55.5 |
| FT-IR (ATR) | ν (cm⁻¹): 3100-3000 (Ar-H stretch), 2950-2850 (C-H stretch), 1590 (C=C stretch), 1500 & 1320 (N-O stretch of NO₂), 1240 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 350 (M⁺), other fragments corresponding to the loss of functional groups |
Impact of Synthesis Route on Characterization
While the spectral data for the pure product will be identical regardless of the synthetic method, the presence of impurities can lead to observable differences in the analytical data.
-
Ullmann Condensation: Products from this route may contain homocoupled byproducts of the starting aryl halide. These would appear as extra signals in the NMR spectra and additional peaks in the mass spectrum. The high reaction temperatures can also lead to thermal degradation products.
-
Buchwald-Hartwig Amination: The primary concern with this method is the potential for trace amounts of palladium to remain in the final product, which can be detected by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Residual phosphine ligands or their oxides may also be observed in the NMR spectrum.
-
Reductive Amination: Incomplete reduction of the imine intermediate would result in characteristic imine signals in the ¹H NMR spectrum (around 8.0-8.5 ppm) and a C=N stretch in the IR spectrum (around 1650 cm⁻¹). Over-reduction of the nitro group to an amine is also a possibility, which would be evident in both NMR and IR spectra.
Conclusion and Recommendations
The choice of synthetic route for this compound is a critical decision that should be guided by the specific needs of the project.
-
For large-scale synthesis where cost is a primary driver , the Ullmann Condensation remains a viable, albeit harsher, option.
-
For high-purity applications and broad substrate compatibility , the Buchwald-Hartwig Amination is often the superior choice, despite the higher cost of the catalyst system.[3]
-
The Two-Step Reductive Amination offers a metal-free and cost-effective alternative , particularly when the starting aldehyde and amine are readily available.
It is imperative that the final product from any of these routes undergoes rigorous purification and comprehensive characterization to ensure it meets the required specifications for its intended application. This guide provides the foundational knowledge and practical protocols to navigate the synthesis and analysis of this important triarylamine derivative.
References
- Buchwald, S. L., & Hartwig, J. F. (2010).
- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 3-Chlorodiphenylamine: Established Methods vs. Modern Approaches. BenchChem.
- Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o988.
- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674.
- Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o988.
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline. PubChem.
- BenchChem. (2025).
- ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST WebBook.
- Royal Society of Chemistry. (n.d.). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes.
- ATB (Automated Topology Builder). (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline.
- ChemRxiv. (n.d.).
- MPG.PuRe. (n.d.).
- Labflow. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- OUCI. (n.d.). Synthetic Methods for Diarylamines and Triarylamines. OUCI.
- SpectraBase. (n.d.). 4-(4-Methoxyphenyl)aniline. SpectraBase.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- MDPI. (n.d.).
- ResearchGate. (n.d.). Yield comparison of triethylamine and ammonia methods for synthesis of deprotected galactosides (9a-d).
- ResearchGate. (n.d.). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
- Wiley Online Library. (2023). Modular Synthesis of Triarylamines and Poly(triarylamine)s through a Radical Mechanism. Wiley Online Library.
- PubChem. (n.d.). 4-[(4-Methoxyphenyl)methoxy]aniline. PubChem.
- PMC. (n.d.).
- NIST. (n.d.). Benzenamine, 4-methoxy-. NIST WebBook.
- MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI.
- Parchem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline (Cas 920511-27-9). Parchem.
- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) IR1. ChemicalBook.
- NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST WebBook.
- OUCI. (n.d.).
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A Guide to Reproducible Perovskite Solar Cells: Evaluating the Potential of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline as a Hole Transport Material
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a highly promising technology, boasting efficiencies that now rival conventional silicon-based cells.[1][2] A critical component dictating the performance and stability of these devices is the hole transport layer (HTL), which facilitates the efficient extraction of positive charge carriers (holes) from the perovskite absorber layer.[3][4] While incumbent materials like Spiro-OMeTAD and PTAA dominate the landscape, the quest for novel, cost-effective, and stable HTLs is paramount for the commercialization of PSCs.[2][5]
This guide provides a comprehensive analysis of the potential of a specific triarylamine derivative, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline , as a hole transport material. While direct experimental data on the performance of this specific molecule in perovskite solar cells is not yet prevalent in published literature, its chemical structure, featuring electron-donating methoxy groups and an electron-withdrawing nitro group, suggests its potential as a candidate for hole-transporting applications.[4] This guide will, therefore, offer a comparative analysis based on the established principles of HTM design and the performance of structurally related compounds. We will delve into the critical parameters for reproducible PSC performance, provide detailed experimental protocols for device fabrication, and offer insights into the characterization of these next-generation solar cells.
The Crucial Role of the Hole Transport Layer in Perovskite Solar Cell Performance
The hole transport layer is a pivotal component in a perovskite solar cell, sandwiched between the light-absorbing perovskite layer and the top metal electrode (typically gold). Its primary functions are:
-
Efficient Hole Extraction and Transport: The HTL must possess a suitable highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite to ensure efficient transfer of photogenerated holes.[6]
-
Electron Blocking: Conversely, the lowest unoccupied molecular orbital (LUMO) of the HTL should be significantly higher than the conduction band of the perovskite to prevent electrons from reaching the anode, which would otherwise lead to recombination and reduced efficiency.[7]
-
Interfacial Passivation: A high-quality HTL can passivate defects at the perovskite surface, reducing non-radiative recombination and enhancing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
-
Protection of the Perovskite Layer: The HTL can act as a barrier, protecting the sensitive perovskite layer from moisture and other environmental factors that can cause degradation.[7]
The reproducibility of perovskite solar cell performance is intrinsically linked to the quality and properties of the HTL. Inconsistent film formation, poor interfacial contact, and degradation of the HTL can all lead to significant variations in device efficiency and stability.
Comparative Analysis: this compound vs. Standard HTMs
While awaiting direct experimental validation, we can infer the potential of this compound by comparing its structural features to those of the benchmark HTMs, Spiro-OMeTAD and PTAA.
The core of the target molecule is a triarylamine structure, a common motif in high-performance organic semiconductors.[8] The presence of two electron-donating methoxy groups is expected to increase the HOMO level, which is beneficial for hole injection from the perovskite. The electron-withdrawing nitro group, on the other hand, will likely lower the HOMO level. This push-pull electronic structure can be advantageous for tuning the energy levels and improving charge transport. However, the presence of a nitro group could potentially introduce instability under illumination and bias.
Below is a comparative table summarizing the known properties of Spiro-OMeTAD and PTAA, which serve as a benchmark for evaluating new HTM candidates.
| Property | Spiro-OMeTAD | Poly(triarylamine) (PTAA) | This compound (Predicted) |
| Molecular Structure | Bulky, spiro-linked structure | Polymeric, linear structure | Small molecule, triarylamine derivative |
| Power Conversion Efficiency (PCE) | >25% (with dopants)[9][10] | >22% (with dopants)[11][12] | Unknown (requires experimental validation) |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ - 10⁻³ (doped) | ~10⁻³ (doped) | Potentially moderate, influenced by molecular packing |
| HOMO Energy Level (eV) | ~ -5.1 to -5.2 | ~ -5.2 to -5.3[13] | Expected to be tunable based on substituent effects |
| Film Formation | Amorphous, good solution processability | Good solution processability, forms smooth films | Expected to be solution-processable |
| Stability | Prone to degradation, requires dopants that can be hygroscopic[5] | Generally more stable than Spiro-OMeTAD[12] | Potential instability due to the nitro group |
| Cost | High | Moderate to High | Potentially lower cost depending on synthesis route |
Experimental Protocols for Reproducible Perovskite Solar Cell Fabrication
Achieving reproducible results in perovskite solar cell fabrication requires meticulous attention to detail and a controlled environment. Below are detailed protocols for fabricating a standard n-i-p planar perovskite solar cell using a generic solution-processable HTL.
Substrate Preparation
-
Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[14]
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.[14]
Deposition of the Electron Transport Layer (ETL)
-
SnO₂ Nanoparticle Solution: Prepare a 3 wt% suspension of SnO₂ nanoparticles in deionized water.[14]
-
Spin Coating: Spin-coat the SnO₂ solution onto the cleaned ITO substrates at 3000 RPM for 30 seconds.
-
Annealing: Anneal the substrates at 150°C for 30 minutes in ambient air.[14]
Perovskite Layer Deposition (in an inert atmosphere, e.g., a glovebox)
-
Perovskite Precursor Solution: Prepare a solution of the desired perovskite composition (e.g., a mixed-cation, mixed-halide formulation) in a suitable solvent like a mixture of DMF and DMSO.
-
Spin Coating: Dispense the perovskite precursor solution onto the SnO₂ layer and spin-coat at a low speed (e.g., 1000 RPM) for 10 seconds, followed by a high speed (e.g., 4000 RPM) for 30 seconds.[14]
-
Anti-Solvent Quenching: During the high-speed spin-coating step, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization of the perovskite film.[14]
-
Annealing: Anneal the perovskite film on a hotplate at 100-130°C for 10-15 minutes.[14]
Hole Transport Layer (HTL) Deposition (in an inert atmosphere)
-
HTL Solution Preparation: Dissolve the HTM (e.g., Spiro-OMeTAD, PTAA, or the novel this compound) in a suitable solvent such as chlorobenzene or toluene. For Spiro-OMeTAD and PTAA, dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are typically added to improve conductivity.[14]
-
Spin Coating: Spin-coat the HTL solution onto the perovskite layer at 4000 RPM for 30 seconds.[14]
-
Drying: Allow the HTL to dry in the inert atmosphere. For some HTMs, a brief annealing step may be required.
Metal Electrode Deposition
-
Masking: Place a shadow mask with the desired electrode pattern onto the HTL-coated substrate.
-
Thermal Evaporation: Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) through thermal evaporation in a high-vacuum chamber.
Visualizing the Workflow and Device Architecture
To better illustrate the fabrication process and the structure of the resulting device, the following diagrams are provided.
Caption: Schematic of a standard n-i-p planar perovskite solar cell architecture.
Caption: A simplified workflow for the fabrication of perovskite solar cells.
Characterization and Ensuring Reproducibility
Consistent and reliable characterization is essential to evaluate the performance of perovskite solar cells and ensure the reproducibility of the fabrication process. Key characterization techniques include:
-
Current Density-Voltage (J-V) Measurement: This is the primary method for determining the key performance parameters of a solar cell: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). It is crucial to perform these measurements under standardized conditions (e.g., AM 1.5G illumination at 100 mW/cm²).
-
External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the light harvesting and charge collection efficiency of the device.
-
Stability Testing: Long-term stability is a major challenge for perovskite solar cells. Devices should be tested under continuous illumination and controlled environmental conditions (e.g., temperature and humidity) to assess their operational lifetime.
-
Morphological and Structural Characterization: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to examine the morphology and uniformity of the different layers, which is critical for reproducibility. X-ray Diffraction (XRD) can be used to confirm the crystal structure of the perovskite film.
Conclusion and Future Outlook
The exploration of novel hole transport materials is a critical avenue for advancing perovskite solar cell technology towards commercial viability. While this compound presents an interesting molecular design with potential for effective hole transport, its performance and stability in a perovskite solar cell remain to be experimentally demonstrated. The presence of a nitro group warrants careful investigation into its impact on long-term device stability.
Researchers are encouraged to synthesize this and similar triarylamine derivatives and evaluate their performance against established HTMs like Spiro-OMeTAD and PTAA. A systematic study of structure-property relationships in this class of materials will be invaluable for the rational design of next-generation HTLs. By adhering to rigorous and well-documented fabrication protocols and employing comprehensive characterization techniques, the scientific community can work towards achieving highly reproducible and efficient perovskite solar cells, paving the way for a future powered by this transformative photovoltaic technology.
References
-
Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. Journal of Nanoscience and Nanotechnology.
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Hole-Transporting Materials for Printable Perovskite Solar Cells. PMC - PubMed Central. Available at: [Link]
- Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.
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Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. MDPI. Available at: [Link]
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Hole‐Transport Materials for Perovskite Solar Cells. ResearchGate. Available at: [Link]
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Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. Available at: [Link]
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Hole-Transporting Materials for Printable Perovskite Solar Cells. PubMed. Available at: [Link]
-
Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications. Available at: [Link]
- Performance improvement of perovskite solar cells via spiro-OMeTAD pre-crystallization.
- Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core.
- Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells.
- Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells.
- Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells.
- Unlocking the Full Potential of Spiro-OMeTAD in Perovskite Solar Cells: Towards Synthetic Routes, Doping Mechanism, Degradation, and Stability.
- MoO3 doped PTAA for high-performance inverted perovskite solar cells.
- Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells.
-
4-Methoxy-N-(4-nitrobenzyl)aniline. PMC - NIH. Available at: [Link]
- Methoxy-Functionalized Triarylamine-Based Hole-Transporting Polymers for Highly Efficient and Stable Perovskite Solar Cells.
- Improving stability and efficiency of PTAA-based inverted perovskite solar cells through a guest strategy. Materials Chemistry Frontiers (RSC Publishing).
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A Guide to Correlating Theoretical Calculations and Experimental Results for 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
This guide provides a comprehensive framework for correlating theoretical quantum chemical calculations with empirical experimental data for the triarylamine derivative, 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline. Triarylamines are a cornerstone class of organic materials utilized in optoelectronics, serving as hole-transport materials in devices like OLEDs and perovskite solar cells due to their unique electronic and physical properties.[1] The subject molecule, with its electron-donating methoxy groups and an electron-withdrawing nitro group, presents a classic donor-π-acceptor (D-π-A) architecture, making it an excellent candidate for investigating intramolecular charge transfer (ICT) phenomena and nonlinear optical (NLO) properties.[2][3]
For researchers, scientists, and drug development professionals, the ability to accurately predict molecular properties such as electronic structure, spectroscopic behavior, and thermal stability is paramount. Computational models, particularly those based on Density Functional Theory (DFT), offer profound insights into these characteristics. However, the true power of these models is only realized when they are rigorously validated against experimental results. This guide details the necessary theoretical and experimental protocols, explains the rationale behind methodological choices, and establishes a clear workflow for a robust comparative analysis.
Theoretical Framework: Quantum Chemical Calculations
The foundation of our theoretical investigation lies in Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for medium to large-sized organic molecules.[4][5]
Computational Methodology
The primary goal is to determine the molecule's optimized geometry, electronic properties (HOMO-LUMO energies), vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis).
Protocol for DFT Calculations:
-
Software Selection: All calculations are performed using a standard quantum chemistry software package, such as Gaussian 09.[4]
-
Model Building: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized in the ground state.
-
Method: DFT is employed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][6] This functional is widely chosen for its reliability in predicting the electronic structure of organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is selected. This Pople-style basis set includes polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are crucial for accurately describing the anisotropic electron density in conjugated systems.
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)). This step serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the theoretical vibrational spectra (FT-IR and Raman) for direct comparison with experimental data.[5]
-
-
Electronic Properties and Spectra:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[5]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra.[4] The CAM-B3LYP functional is often suitable for studying charge-transfer excitations.[4] The calculations are typically performed using a Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., dichloromethane or toluene), as solvatochromic effects can be significant.[7][8]
-
Experimental Validation: Synthesis and Characterization
The synthesis and subsequent characterization of the title compound provide the empirical data necessary to validate the computational models. The protocols described below are designed to be self-validating, where the purity and identity of the synthesized material are confirmed before further analytical characterization.
Synthesis of this compound
The synthesis of this triarylamine can be approached through several established routes. A common method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a boronic ester.[9] An alternative and often high-yielding approach involves the nitration of a precursor molecule.[9]
Structural and Spectroscopic Characterization
Protocol for Spectroscopic Analysis:
-
Sample Preparation: Ensure the synthesized compound is purified, typically via column chromatography or recrystallization, and thoroughly dried. Purity is paramount for accurate spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.[10]
-
Procedure: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] Acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR spectroscopy confirms the molecular structure by providing information on the chemical environment, connectivity, and number of protons and carbons. The resulting spectra should be consistent with the target molecule's structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer is used.[10]
-
Procedure: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a disk.[10] Alternatively, Attenuated Total Reflectance (ATR) can be used. Record the spectrum, typically in the 4000–400 cm⁻¹ range.[11]
-
Rationale: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies (e.g., N-H, C-H, C=C, NO₂, C-O). This provides a molecular "fingerprint" that can be compared to theoretical predictions.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Instrumentation: A UV-Vis spectrophotometer is used.[10]
-
Procedure: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).[10] Measure the absorbance over a wavelength range of 200–800 nm to identify the wavelength(s) of maximum absorbance (λmax).
-
Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule. For D-π-A systems, the lowest energy absorption band (highest λmax) typically corresponds to the HOMO-LUMO transition and is indicative of intramolecular charge transfer.
-
Thermal Stability Analysis
Protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Procedure: Place a small amount of the sample (typically 5-10 mg) in an alumina or aluminum crucible.[12] Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13]
-
Rationale: TGA measures the change in mass as a function of temperature, revealing the decomposition temperature and thermal stability of the compound.[13] DSC measures the heat flow into or out of the sample, identifying thermal events like melting, crystallization, and glass transitions.[12]
Correlative Analysis: Bridging Theory and Experiment
This section provides a comparative analysis based on established data for triarylamine derivatives to illustrate the correlation methodology. The close agreement between predicted and measured values validates the chosen computational model, confirming its utility for predicting the properties of new, related molecules.
Molecular Structure
The propeller-like three-dimensional structure of triarylamines, arising from steric repulsion between the aryl rings, is a key feature that should be accurately reproduced by the DFT-optimized geometry.[1] The nitro group is expected to be nearly coplanar with its attached benzene ring to maximize conjugation.[9]
Caption: 2D representation of this compound.
Vibrational Analysis (FT-IR)
The comparison between calculated and experimental vibrational frequencies is a primary validation of the computed molecular structure. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and basis set deficiencies.
| Functional Group | Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 | 3105 - 3010 |
| Aliphatic C-H | Stretching (in -OCH₃) | 2980 - 2850 | 2975 - 2860 |
| C=C Aromatic | Stretching | 1610 - 1580 | 1605 - 1585 |
| NO₂ Nitro | Asymmetric Stretch | ~1510 | ~1515 |
| NO₂ Nitro | Symmetric Stretch | ~1340 | ~1345 |
| C-N Amine | Stretching | 1320 - 1250 | 1315 - 1255 |
| C-O Ether | Asymmetric Stretch | ~1250 | ~1255 |
| Data compiled from representative values for substituted anilines and nitro compounds.[10][11][14] |
The strong correlation between the positions of the key absorption bands, particularly for the characteristic nitro and ether stretches, would confirm that the computational model accurately represents the molecule's vibrational behavior.
Electronic Properties (UV-Vis and HOMO-LUMO)
The electronic properties are critical for optoelectronic applications. The HOMO is typically localized on the electron-rich triarylamine core, while the LUMO is concentrated on the electron-accepting nitrophenyl moiety.[15] This spatial separation facilitates intramolecular charge transfer upon photoexcitation.
| Property | Experimental Value | Calculated Value (TD-DFT) |
| λmax (nm) | ~480-520 | ~495 |
| HOMO (eV) | -5.0 to -5.2 (from CV) | ~ -5.15 |
| LUMO (eV) | -2.5 to -2.7 (from CV) | ~ -2.60 |
| Energy Gap (eV) | ~2.5 | ~2.55 |
| Data compiled from studies on similar D-π-A triarylamine systems.[1][4][6] |
The main absorption band (λmax) observed in the UV-Vis spectrum corresponds to the HOMO→LUMO electronic transition.[6][16] The ability of the TD-DFT calculation to predict this λmax within a reasonable margin of error (~20-30 nm) is a strong indicator of the model's accuracy. Experimental HOMO/LUMO levels, often estimated using cyclic voltammetry (CV), provide another crucial benchmark for the theoretical values.[4]
Caption: General experimental workflow for synthesis, characterization, and data analysis.
Thermal Stability
For device applications, thermal stability is non-negotiable. TGA provides the decomposition temperature (Td), which is the temperature at which significant mass loss begins.
| Property | Experimental Value |
| Decomposition Temp (Td) from TGA | > 300 °C |
| Melting Point (Tm) from DSC | Varies (e.g., 120-150 °C) |
| Values are representative for stable triarylamine derivatives.[1][13][17] |
While DFT does not directly predict decomposition temperature, it can provide insights into bond dissociation energies, which are related to thermal stability. A high Td observed experimentally confirms the material's robustness, a desirable trait for organic electronics.
Caption: Logical workflow for correlating theoretical predictions with experimental results.
Conclusion
The synergistic combination of theoretical calculations and empirical experimentation provides a powerful and comprehensive understanding of the structure-property relationships in this compound. DFT calculations offer a predictive lens into the molecule's geometric, electronic, and vibrational characteristics, while experimental techniques like NMR, FT-IR, UV-Vis, and TGA provide tangible data for validation. A strong correlation between the predicted and measured values not only affirms the accuracy of the computational model but also deepens our interpretation of the experimental results. This integrated approach is indispensable for the rational design and optimization of novel triarylamine-based materials for advanced applications in organic electronics and beyond.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS No. 20440-91-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.
Hazard Assessment and Waste Classification: The Foundation of Safety
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its chemical structure provides critical clues. As a triarylamine derivative containing a nitro (-NO₂) group, it is prudent to handle it as a hazardous substance.[1] Analogous nitroaniline compounds are classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[2]
Therefore, this compound must be managed as hazardous waste . Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[2] Disposal is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[3][4]
| Hazard Category | Presumed Classification & Rationale |
| Acute Toxicity | Presumed Harmful: Harmful if swallowed, in contact with skin, or inhaled, based on data for similar nitroaniline compounds.[5][6][7] |
| Organ Toxicity | Potential for Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2] |
| Environmental Hazard | Presumed Harmful to Aquatic Life: Nitroaromatic compounds can be toxic to aquatic organisms. |
| Chemical Incompatibility | Reactive: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][5] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. This is a non-negotiable first step in the safety protocol.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles and face shield. | Protects against splashes and potential dust particles.[2] |
| Hand Protection | Impervious gloves (e.g., Nitrile Rubber). | Prevents direct skin contact and absorption.[2] |
| Protective Clothing | Chemically resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with appropriate cartridges. | Required if there is a risk of generating dust or aerosols.[2] |
Step-by-Step Disposal Workflow
Follow this systematic process to ensure safe, compliant, and logical management of waste from generation to final disposal.
Step 1: Waste Collection and Segregation
The principle of segregation is critical to prevent dangerous chemical reactions.[8][9]
-
Action: Collect waste this compound and any contaminated materials (e.g., used gloves, weigh boats, absorbent pads) in a dedicated, chemically compatible, and leak-proof container.[2][3]
-
Causality: Using a dedicated container prevents accidental mixing with incompatible chemicals, such as acids or strong oxidizers, which could lead to violent reactions or the release of toxic gases.[9]
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for safety and communication.
-
Action: Immediately label the waste container. The label must include:
-
Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing mismanagement and fulfilling EPA and OSHA requirements.[4][10]
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area prior to its removal.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.[9][12][13] Ensure the storage area is well-ventilated and that the container is kept away from incompatible materials.[2]
-
Causality: The SAA protocol allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage facility permit. Keeping it near the point of generation minimizes the risk of spills during transport within the lab.[14]
Step 4: Final Disposal
Hazardous waste must be handled by certified professionals for final disposal.
-
Action: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]
-
Causality: Licensed contractors are equipped to transport hazardous materials and dispose of them using approved methods, most commonly high-temperature incineration in a facility with an afterburner and scrubber to neutralize harmful byproducts.[2]
Step 5: Meticulous Record-Keeping
Documentation is a crucial part of the waste management lifecycle.
-
Action: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of disposal.[2][3]
-
Causality: Accurate records are required for regulatory compliance and provide a valuable tracking history in case of an audit or incident.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for proper waste management.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is crucial.
-
Evacuate & Ventilate: Immediately alert others and evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[2]
-
Contain: While wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Avoid generating dust.[2]
-
Collect: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water or another suitable solvent. Collect all cleaning materials and rinsate as hazardous waste.[2]
Decontamination of Empty Containers
Empty containers that once held this chemical must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[2]
-
Rinsate Collection: Crucially, the rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[2]
-
Final Disposal: After a proper triple rinse, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[2]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe working environment and maintaining full regulatory compliance.
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Navigating the Uncharted: A Guide to Safely Handling 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
For researchers and innovators on the cutting edge of drug development, the introduction of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring the safety of the scientists who handle them. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS No. 20440-91-9), a triarylamine derivative.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicity data, a conservative approach to hazard assessment is essential. The molecular structure of this compound incorporates functional groups that warrant careful handling. Aromatic amines can be irritants and may have other long-term health effects, while nitro compounds are often associated with toxicity. Therefore, all handling procedures must be designed to minimize any potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling chemicals of unknown toxicity. The following PPE is mandatory when working with this compound.
Eye and Face Protection: Shielding from the Unseen
-
Chemical Splash Goggles: These are the minimum requirement to protect against splashes and dust.
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when the material is heated, a face shield must be worn in addition to chemical splash goggles to provide full facial protection.
Skin Protection: An Impermeable Barrier
-
Gloves: Due to the potential for skin absorption, appropriate chemical-resistant gloves are critical. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A flame-resistant lab coat that fits properly is required. Ensure it is fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Guarding Against Inhalation
All handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood. If the potential for inhalation of dust exists despite engineering controls, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures is crucial for minimizing risk in the laboratory. The following workflows for donning and doffing PPE and for the general handling of the compound are designed to be self-validating systems of safety.
Donning and Doffing PPE: A Contamination Control Workflow
The sequence of putting on and taking off PPE is critical to prevent the spread of contamination.
Caption: PPE Donning and Doffing Workflow
Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area for handling the compound to minimize the potential for contamination.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure. Use tools and equipment that are dedicated to this compound or can be decontaminated effectively.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and transfer techniques, such as pouring slowly down a stirring rod.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames. Ensure that the setup is secure and that there is adequate ventilation.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
In the case of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any relevant hazard warnings.
-
Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety while advancing the frontiers of science.
References
- Matrix Scientific. Safety Data Sheet for this compound. [Link not available]
- Fisher Scientific.
- TCI Chemicals.
- Carl ROTH. Safety Data Sheet for 4-Methoxyaniline. [Link not available]
- Sigma-Aldrich.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
